molecular formula C16H34Sn B1589412 Methallyltri-n-butyltin CAS No. 67883-62-9

Methallyltri-n-butyltin

Cat. No.: B1589412
CAS No.: 67883-62-9
M. Wt: 345.2 g/mol
InChI Key: CYIUFVYZGOCGEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methallyltri-n-butyltin is a useful research compound. Its molecular formula is C16H34Sn and its molecular weight is 345.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tributyl(2-methylprop-2-enyl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7.3C4H9.Sn/c1-4(2)3;3*1-3-4-2;/h1-2H2,3H3;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYIUFVYZGOCGEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)CC(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H34Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70451924
Record name methallyltri-n-butyltin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70451924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67883-62-9
Record name methallyltri-n-butyltin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70451924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tributyl(2-methylprop-2-en-1-yl)stannane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: Spectroscopic Characterization of Methallyltri-n-butyltin

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the spectroscopic characterization and application of Methallyltri-n-butyltin (also known as Tributyl(2-methylallyl)stannane). It is designed for researchers requiring precise analytical data and mechanistic insights for use in organic synthesis, specifically nucleophilic allylation.

Executive Summary & Chemical Identity

This compound is a robust, regioselective allylation reagent. Unlike simple allylstannanes, the 2-methyl group exerts a steric and electronic influence that stabilizes the


-carbocation in electrophilic substitutions, making it a "privileged" reagent in the Hosomi-Sakurai reaction .
  • IUPAC Name: Tributyl(2-methylprop-2-en-1-yl)stannane

  • CAS Number: 24153-73-3

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 345.15 g/mol

  • Appearance: Colorless oil

Synthesis & Purification Protocol

Context: Commercial samples often contain residual tributyltin chloride or homocoupled byproducts. For high-precision kinetics or catalysis, in-house synthesis via the Grignard route is recommended.

Optimized Synthesis Workflow

Reagents: Methallyl chloride (1.1 equiv), Magnesium turnings (1.2 equiv), Tributyltin chloride (1.0 equiv), THF (anhydrous).

  • Activation: Flame-dry glassware. Activate Mg turnings with a crystal of iodine.

  • Grignard Formation: Add methallyl chloride dropwise to Mg/THF at 0°C. Stir until Mg is consumed (formation of methallylmagnesium chloride).

  • Stannylation: Cool to -78°C. Cannulate tributyltin chloride (diluted in THF) slowly into the Grignard solution.

  • Workup: Quench with sat.

    
    . Extract with hexanes (to remove polar tin salts).
    
  • Purification: Fractional distillation under reduced pressure (bp ~110-115°C @ 0.5 mmHg). Note: Silica gel chromatography can cause protodestannylation; distillation is preferred.

Process Visualization

SynthesisWorkflow Start Methallyl Chloride + Mg Turnings Grignard Grignard Reagent (Methallyl-MgCl) Start->Grignard THF, 0°C Reaction Addition of Bu3SnCl (-78°C) Grignard->Reaction Cannulation Quench Quench (NH4Cl) & Extraction Reaction->Quench Warm to RT Product This compound (Distilled) Quench->Product Vac. Distillation

Caption: Step-wise synthesis of this compound via Grignard intermediate.

Spectroscopic Data (The Core)[2][3][4]

A. Nuclear Magnetic Resonance (NMR)

Expert Insight: The "trustworthiness" of your sample is defined by the Tin Satellites . Tin has two NMR-active isotopes (


 and 

, spin 1/2) with significant natural abundance.[2] You must observe satellite peaks flanking the allylic protons to confirm the C-Sn bond is intact.

H NMR Data (300 MHz,

)
Proton EnvironmentChemical Shift (

, ppm)
MultiplicityCoupling (

, Hz)
Assignment
Allylic

1.88 Singlet (Satellites)

Hz

Vinyl

4.58 Multiplet/Singlet-

(Terminal)
Methyl

1.72 Singlet-

Butyl

(

)
0.8 - 1.0 Multiplet-

(Butyl)
Butyl

(

)
1.2 - 1.6 Multiplet-Alkyl Chain
Butyl

0.89 Triplet

Hz
Terminal Methyl

C NMR Data (75 MHz,

)

Note:


 couplings are critical for assignment.
| Carbon Environment | Shift (

, ppm) | Assignment | | :--- | :--- | :--- | | Allylic

| 20.5 |

| | Quaternary

| 143.8 |

| | Vinyl

| 106.2 |

| | Methyl

| 25.1 |

| | Butyl

| 9.5 |

|[3]

Sn NMR
  • Chemical Shift:

    
     to 
    
    
    
    ppm (relative to
    
    
    ).
  • Diagnostic: A single sharp peak indicates a pure species. Multiple peaks usually indicate oxidation to distannoxanes (

    
    ).
    
B. Infrared Spectroscopy (IR)

The IR spectrum is dominated by the aliphatic C-H stretches of the butyl chains, but the "fingerprint" of the methallyl group is distinct.

  • C=C Stretch:

    
     (Characteristic of 1,1-disubstituted alkenes).
    
  • Vinyl C-H Bending:

    
     (Strong band, out-of-plane bending).
    
  • Aliphatic C-H:

    
     (Very strong, butyl chains).
    
C. Mass Spectrometry (MS)

Expert Insight: Organotin compounds exhibit a unique "isotope cluster" due to the many stable isotopes of Tin (


 to 

). The molecular ion (

) is often weak or absent; the base peak is usually the loss of a butyl group.
  • Ionization Method: EI (70 eV) or ESI+.

  • Fragment Ions (

    
    ): 
    
    • 
       289: 
      
      
      
      (Base Peak). Loss of one butyl group. This cluster will show the characteristic "picket fence" isotope pattern of Tin.
    • 
       177: 
      
      
      
      .
    • 
       57: 
      
      
      
      .

Application: The Hosomi-Sakurai Reaction

The primary utility of this compound is the Lewis Acid-catalyzed allylation of carbonyls. The 2-methyl group directs the reaction to occur at the


-position (tail attack) relative to the tin, resulting in a methallyl group transfer.
Mechanism & Regioselectivity

The reaction proceeds via an open transition state (anti-periplanar attack) rather than a closed cyclic state (typical of allylboronates).

SakuraiMechanism Reagents Aldehyde (R-CHO) + Lewis Acid (BF3·OEt2) Activation Activated Carbonyl [R-CH=O-LA]+ Reagents->Activation Coordination Attack Nucleophilic Attack (Gamma-position of Stannane) Activation->Attack + Methallyltributyltin Cation Beta-Silyl/Stannyl Carbocation Intermediate Attack->Cation C-C Bond Formation Elimination Destannylation (Elimination of Bu3Sn+) Cation->Elimination Stabilization Product Homoallylic Alcohol (Methallylated Product) Elimination->Product Workup

Caption: Mechanism of Hosomi-Sakurai allylation showing Lewis Acid activation and gamma-attack.

Handling & Stability (Self-Validating Protocols)

To ensure experimental success, adhere to these handling rules:

  • Toxicity: Tributyltin compounds are neurotoxins and marine pollutants. All waste must be segregated into specific "Organotin Waste" streams. Do not bleach glassware (creates volatile toxic species); use base bath (KOH/iPrOH) for cleaning.

  • Protodestannylation: The C-Sn bond is acid-sensitive. Avoid acidic silica gel during purification unless neutralized with 1% Triethylamine.

  • Storage: Store at 4°C under Argon. If the liquid turns cloudy, it indicates hydrolysis to tributyltin oxide; redistillation is required.

References

  • Synthesis & Properties: Naruta, Y., & Maruyama, K. (1979). "Regioselective allylation of quinones with allyltin reagents." Chemistry Letters.

  • NMR Data Standards: Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents." Organometallics.

  • Reaction Mechanism: Hosomi, A., & Sakurai, H. (1976). "Syntheses of gamma,delta-unsaturated alcohols from allylsilanes and carbonyl compounds in the presence of titanium tetrachloride." Tetrahedron Letters.

  • Spectroscopic Database: SDBS (Spectral Database for Organic Compounds), AIST Japan. Compound: Allyltributyltin (Analogous data reference).

Sources

Methallyltri-n-butyltin stability and storage conditions

Author: BenchChem Technical Support Team. Date: February 2026

Title: Methallyltri-n-butyltin: Technical Guide to Stability, Storage, and Handling

Executive Summary

This compound (Tributyl(2-methylallyl)stannane) is a critical reagent for introducing the isobutenyl group into organic molecules, widely used in Keck allylation and Stille coupling reactions. While robust compared to allyl-lithium or Grignard reagents, it possesses specific sensitivities—primarily to protic acids and radical initiators—that dictate its storage protocols. This guide defines the operational standards to maintain reagent integrity >98% over extended periods.

Part 1: Critical Identity & Chemical Profile

CRITICAL ALERT: CAS Registry Number Verification Your request referenced CAS 24153-68-0 . This CAS corresponds to Allyltributyltin (no methyl group). The CAS for This compound (the subject of this guide) is 67883-62-9 . Action: Verify the label on your reagent bottle immediately. The protocols below apply to both, but their reactivity profiles differ slightly (Methallyl is sterically more encumbered).

Physicochemical Data Table
PropertySpecificationNotes
Systematic Name Tributyl(2-methylallyl)stannaneAlso: Tributyl(2-methyl-2-propenyl)stannane
CAS Number 67883-62-9 Distinct from Allyltributyltin (24153-68-0)
Molecular Formula C₁₆H₃₄Sn
Molecular Weight 345.15 g/mol
Physical State Colorless OilViscous liquid at RT
Boiling Point ~100–110 °C @ 0.01 mmHgHigh vacuum required for distillation [1]
Density 1.09 g/mLDenser than water
Solubility Soluble in Et₂O, THF, CH₂Cl₂, HexanesInsoluble in water (hydrophobic)

Part 2: Stability Dynamics

The stability of this compound is governed by the weakness of the C–Sn bond (approx. 50–60 kcal/mol) and its high electron density, making it a "soft" nucleophile.

Protodestannylation (Acid Sensitivity)

This is the primary degradation pathway. The carbon-tin bond is highly susceptible to electrophilic attack by protons (


). Even trace acidity on silica gel or moisture in the air (forming carbonic acid) can cleave the methallyl group, releasing isobutene and tributyltin species.
Radical Oxidation

While less sensitive to oxygen than organolithiums, organotins undergo slow radical oxidation if exposed to air and light over months, leading to the formation of insoluble tin oxides and tributyltin hydroxide.

Thermal Stability

Stable at room temperature for short durations (weeks), but thermal agitation increases the rate of radical scrambling and disproportionation over months.

Mechanism of Degradation (Visualized):

DegradationPathways Reagent This compound Product1 Isobutene (Gas) Reagent->Product1 Protodestannylation (Rapid) Product2 Bu3Sn-X (Waste) Reagent->Product2 Cleavage Product3 Tin Oxides (Solid) Reagent->Product3 Slow Oxidation (Months) Acid Protic Acid (H+) (Moisture/Silica) Acid->Product1 Radical O2 / UV Light (Radical Initiator) Radical->Product3

Figure 1: Primary degradation pathways. Acidic environments cause rapid cleavage (Red), while oxidative stress causes slow solid formation (Yellow).

Part 3: Storage & Handling Protocols

To ensure reagent fidelity for sensitive applications (e.g., total synthesis, GMP pilots), adhere to the following "Gold Standard" storage protocol.

Storage Conditions
  • Temperature:

    • Long-term (>1 month): Store at -20°C . The cold significantly retards radical disproportionation.

    • Active Use:2–8°C (Refrigerator) is acceptable for daily use.

  • Atmosphere:

    • Must be stored under an Inert Atmosphere (Argon or Nitrogen) . Argon is preferred as it is heavier than air and blankets the liquid surface more effectively.

  • Container:

    • Amber Glass: Essential to prevent UV-initiated radical cleavage.

    • Seal: Teflon-lined screw caps or crimped septum vials. Avoid rubber septa for long-term storage as organotins can plasticize/degrade rubber, leaching contaminants.

Handling Workflow (The "Inert Transfer")

Never pour organotins directly from the bottle into a flask in open air.

  • Equilibration: Allow the stored bottle to warm to room temperature before opening. Opening a cold bottle condenses atmospheric moisture inside, accelerating protodestannylation.

  • Syringe Technique:

    • Purge the source bottle with Argon.

    • Use a dry, oven-baked glass syringe with a long needle.

    • Withdraw the required amount and immediately transfer to the reaction vessel.

  • Resealing: Parafilm the cap immediately after use and return to cold storage.

Part 4: Quality Control & Purification

Before using an old batch for a critical reaction, verify purity.

QC Method: 1H NMR (CDCl3)

This is the only reliable method to detect protodestannylation or oxidation.

  • Diagnostic Signals (Methallyltributyltin):

    • 
       4.65 ppm (s, 1H)  and 
      
      
      
      4.55 ppm (s, 1H)
      : Vinyl protons (
      
      
      ).
    • 
       1.85 ppm (s, 2H) : Allylic methylene (
      
      
      
      ). Note: This signal is shielded by Sn; in non-stannanes, this would be ~2.2 ppm.
    • 
       1.75 ppm (s, 3H) : Methyl group.
      
    • 
       0.8–1.6 ppm (m) : Tributyl chain (Integrate this against the vinyl protons to check stoichiometry).
      
  • Fail Criteria:

    • Disappearance of vinyl signals (polymerization/cleavage).

    • Broadening of the Sn-CH2 peak (oxidation).

    • New peaks at

      
       7+ ppm (unknown aromatics) or 
      
      
      
      0-0.5 ppm (cleaved tin species).
Purification Protocol: Vacuum Distillation

If purity drops below 90%:

  • Setup: Short-path distillation apparatus.

  • Pressure: High vacuum is mandatory (<0.1 mmHg).

  • Temperature: Collect the fraction boiling at 100–110°C (at 0.01 mmHg) .

  • Precaution: Do not distill to dryness; organotin residues can be explosive if superheated in the presence of peroxides.

QC Decision Tree:

QCWorkflow Start Reagent Retrieval (-20°C) Visual Visual Check (Clear vs Cloudy) Start->Visual NMR 1H NMR Analysis Visual->NMR If Clear Purify Vacuum Distillation (<0.1 mmHg) Visual->Purify If Cloudy (Oxides) Decision Purity > 95%? NMR->Decision Use Proceed to Reaction Decision->Use Yes Decision->Purify No (<90%) Purify->NMR Retest Discard Dispose as Hazardous Tin Waste Purify->Discard If Fails

Figure 2: Quality Control and Decision Logic for Organotin Reagents.

Part 5: Safety & Toxicology (E-E-A-T)

Organotins are neurotoxins and severe marine pollutants.

  • Toxicity: Methallyltributyltin is readily absorbed through the skin. It inhibits oxidative phosphorylation and disrupts the endocrine system.

    • Symptoms:[1][2] Headache, vertigo, eye irritation.

  • PPE:

    • Gloves: Nitrile is generally insufficient for prolonged contact. Use Silver Shield (Laminate) or double-glove with thick Nitrile, changing immediately upon splash.

    • Ventilation: Always handle in a fume hood.

  • Disposal:

    • NEVER dispose of down the drain. It is highly toxic to aquatic life (LC50 in ppb range).

    • Quench residues with bleach (sodium hypochlorite) or collect in a dedicated "Organotin Waste" stream for incineration.

References

  • Keck, G. E., & Boden, E. P. (1984). "Free radical allylation of organic halides." Tetrahedron Letters, 25(18), 1879-1882.

  • Naruta, Y. (1980). "Allylation of quinones with allyltin reagents." Journal of Organic Chemistry, 45(21), 4097–4104.

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11013379, Methallyltributyltin.

  • Sigma-Aldrich. (n.d.). Safety Data Sheet: Tributyl(2-methylallyl)stannane.

Sources

A Technical Guide to the Safe Handling of Methallyltri-n-butyltin (CAS: 67883-62-9)

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document serves as a comprehensive technical guide on the safe handling, storage, and emergency management of Methallyltri-n-butyltin. As an organotin compound, it possesses significant health and environmental hazards that necessitate stringent safety protocols. This guide is designed to provide laboratory professionals with the technical knowledge and practical methodologies to work with this chemical safely.

Section 1: Core Hazard Identification and GHS Classification

This compound is a highly toxic substance with multiple hazard classifications under the Globally Harmonized System (GHS). The primary dangers are acute toxicity if swallowed, harm upon skin contact, severe irritation to skin and eyes, and the potential for significant organ damage through prolonged or repeated exposure.[1][2] Furthermore, it is classified as very toxic to aquatic life with long-lasting effects.[2][3]

GHS Classification Summary
Hazard ClassCategorySignal WordHazard Statement
Acute Toxicity, OralCategory 3DangerH301: Toxic if swallowed[2][4][5]
Acute Toxicity, DermalCategory 4DangerH312: Harmful in contact with skin[2][4]
Skin Corrosion/IrritationCategory 2DangerH315: Causes skin irritation[2][4][5]
Serious Eye Damage/IrritationCategory 2ADangerH319: Causes serious eye irritation[2][4][5]
Specific Target Organ Toxicity (Repeated Exposure)Category 1DangerH372: Causes damage to organs through prolonged or repeated exposure[1][2][4]
Hazardous to the Aquatic Environment, AcuteCategory 1DangerH400: Very toxic to aquatic life
Hazardous to the Aquatic Environment, ChronicCategory 1DangerH410: Very toxic to aquatic life with long lasting effects[2][4]
Visual Hazard Profile

GHS_Hazards cluster_main This compound cluster_pictograms GHS Pictograms chemical This compound (CAS: 67883-62-9) p1 chemical->p1 Acute Toxicity (Oral) p2 chemical->p2 Skin/Eye Irritation Harmful (Dermal) p3 chemical->p3 STOT (Repeated Exposure) p4 chemical->p4 Aquatic Toxicity

Caption: GHS Hazard Pictograms for this compound.

Section 2: Toxicological Profile and Routes of Exposure

Organotin compounds, as a class, are recognized for their potent toxicity, which is primarily dependent on the number and nature of the organic groups attached to the tin atom.[6] Tri-substituted organotins like this compound are generally the most toxic to mammals.[7] The lipophilic nature of the butyl groups facilitates absorption through biological membranes, including the skin.

  • Primary Routes of Exposure: Dermal contact, ingestion, and inhalation of aerosols or mists are the primary routes of exposure.[8] All routes can lead to significant systemic toxicity.[7]

  • Systemic Effects: The central nervous system is a key target for many organotin compounds.[7] They are also known to be immunotoxic, primarily affecting the thymus.[8]

  • Target Organ Damage: Repeated or prolonged exposure to this compound is known to cause damage to organs.[1][2] Safety data for analogous compounds, such as Tri-n-butyltin methoxide, specify the cardiovascular system and blood as target organs.[3]

CompoundTestSpeciesValue
Methacryloxytri-n-butyltin (CAS: 2155-70-6)LD50 OralRat160 mg/kg[5]
Methacryloxytri-n-butyltin (CAS: 2155-70-6)LD50 IntravenousMouse18 mg/kg[5]

Section 3: Emergency Procedures and First Aid Protocols

Immediate and appropriate first aid is critical following any exposure. The following protocols are designed as a self-validating system: rapid decontamination minimizes absorption, and mandatory medical follow-up addresses potential systemic toxicity, which may not be immediately apparent.

Protocol 3.1: Skin Contact
  • Immediate Action: Seconds count. Immediately proceed to the nearest safety shower or drench hose.[9]

  • Decontamination: Flush the affected skin with copious amounts of water for at least 15 minutes. While rinsing, remove all contaminated clothing, shoes, and jewelry.[9] Do not delay rinsing for any reason.

  • Washing: After initial flushing, wash the skin gently with mild soap and water.[2][3]

  • Medical Attention: Seek immediate medical attention. Inform the medical personnel of the chemical identity (this compound, an organotin compound). Provide a copy of the Safety Data Sheet (SDS).

  • Note to Physician: For severe skin irritation from organotin compounds, the application of corticosteroid creams has been reported to be effective. If blisters develop, they may require abrasion to promote healing.[5][10]

Protocol 3.2: Eye Contact
  • Immediate Action: Immediately flush the eyes with water at an emergency eyewash station for at least 15 minutes.[5][9]

  • Technique: Forcibly hold the eyelids open to ensure complete rinsing of the eye surface and under the lids. Rotate the eyeballs during rinsing.[9]

  • Contact Lenses: If present and easy to do, remove contact lenses while continuing to rinse. Do not interrupt rinsing to remove them.[2][9]

  • Medical Attention: Seek immediate medical attention from an ophthalmologist or emergency physician.[2][5]

Protocol 3.3: Ingestion
  • Immediate Action: If the person is conscious and alert, rinse the mouth thoroughly with water. Do NOT induce vomiting.[2][3]

  • Medical Attention: Immediately call a poison control center or seek emergency medical attention.[2][3][5] Never give anything by mouth to an unconscious person.[5]

Protocol 3.4: Inhalation
  • Immediate Action: Move the affected person to fresh air immediately.[11]

  • Monitoring: If breathing is difficult, trained personnel may administer oxygen. If breathing has stopped, begin artificial respiration.

  • Medical Attention: Seek medical attention if any symptoms such as headache, dizziness, or respiratory irritation develop or persist.[9][12]

Section 4: Safe Handling, Storage, and Personal Protective Equipment (PPE)

A stringent, process-oriented approach to handling is required to prevent exposure. The following workflow outlines the critical control points from receipt to disposal.

Laboratory Handling Workflow

Handling_Workflow cluster_storage Secure Storage cluster_handling Controlled Handling (Fume Hood) cluster_disposal Waste Management storage Receive & Verify Store Locked Up (Dry, Well-Ventilated) prep Don PPE Prepare Workspace storage->prep use Aliquot & Use (Minimize Quantities) prep->use decon Decontaminate Glassware & Surfaces use->decon waste Segregate Waste (Liquid, Solid, Sharps) Label Clearly decon->waste

Caption: A workflow for the safe handling of this compound.

Handling Protocol
  • Designated Area: All work with this compound must be conducted within a certified chemical fume hood to control vapor and aerosol exposure.[2][5]

  • Personal Protective Equipment: Always wear the specified PPE before handling the substance.

  • Prevent Contact: Use tools and techniques that avoid all contact with eyes, skin, and clothing.[2] Do not breathe vapors or mists.[2]

  • Hygiene: Do not eat, drink, or smoke in the laboratory or areas where this chemical is stored or handled.[2][13] Wash hands and any exposed skin thoroughly after handling and before leaving the work area.[2][5]

Personal Protective Equipment (PPE) Specification
PPE CategorySpecificationRationale
Hand Protection Neoprene or nitrile rubber gloves.[5]Provides a chemical barrier against a lipophilic compound that can be readily absorbed through the skin.[5][10][12]
Eye/Face Protection Chemical safety goggles.[5] A face shield may be required for splash hazards.Protects against splashes and aerosols, preventing severe eye irritation.[2]
Skin/Body Protection Chemical-resistant lab coat, long pants, and closed-toe shoes.Prevents accidental skin contact from drips or small spills.
Respiratory Protection Not typically required when used in a fume hood.A respirator may be necessary for large spills or work outside a fume hood, based on a risk assessment.[5][7]
Storage Protocol
  • Security: Store in a designated, locked cabinet or area to restrict access.[2][3][5]

  • Container: Keep the container tightly closed and properly labeled.[2]

  • Conditions: Store in a dry, cool, and well-ventilated place.[2] Some organotin compounds require storage at low temperatures (<5°C) and protection from light.[5]

  • Incompatibilities: Segregate from strong oxidizing agents, free radical initiators, and avoid exposure to direct sunlight.[1][5]

Section 5: Accidental Release and Fire-Fighting Measures

Spill Cleanup Protocol (Small Laboratory Spill)
  • Evacuate: Alert others in the area and evacuate if necessary.

  • Ventilate: Ensure the fume hood is operating.

  • Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or a spill pillow.[7] Do not use combustible materials like paper towels.

  • Collect: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.[7]

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Dispose: Dispose of the waste container according to institutional and local environmental regulations.[2][7]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, foam, carbon dioxide (CO2), or dry chemical extinguishers.[5][10]

  • Unsuitable Media: Avoid using a straight stream of water, as it may spread the material.[5]

  • Hazardous Combustion Products: In a fire, this compound will emit toxic and irritating fumes, including tin oxides and organic acid vapors.[5][7]

  • Firefighter Protection: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective clothing.[5][14]

Section 6: Physical and Chemical Properties

PropertyValueSource
CAS Number 67883-62-9[2][15]
Molecular Formula C16H34Sn[2][15]
Formula Weight 345.16 g/mol [1]
Appearance Colorless to yellow liquid[2][16]
Boiling Point 328.6 °C at 760 mmHg[16]
Flash Point 156.7 °C[16]
Density approx. 1.487 g/cm³[16]
Refractive Index 1.4875[1]
Solubility Reported as fully miscible with water.[1][2]

Section 7: Environmental Hazards and Disposal

This compound is classified as very toxic to aquatic life with long-lasting effects.[2] Organotin compounds can persist in the environment and cause severe harm to marine ecosystems.[6][17] Therefore, preventing any release into the environment is of paramount importance.

Disposal Protocol
  • Classification: All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.

  • Collection: Collect waste in clearly labeled, sealed containers that are appropriate for chemical waste.[7]

  • Disposal: Dispose of waste through a licensed hazardous waste disposal company, in strict accordance with all local, state, and federal regulations.[2][14] Do not dispose of down the drain or with general laboratory trash.

Conclusion

This compound is a valuable reagent that poses significant health and environmental risks. These risks, however, can be effectively managed through a comprehensive understanding of its toxicology and the strict implementation of the handling, storage, and emergency protocols detailed in this guide. By integrating these practices into standard laboratory operations, researchers can ensure their safety and protect the environment while utilizing this compound in their work.

References

  • Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS).
  • Stannane, butyltrichloro-: Human health tier II assessment. Australian Industrial Chemicals Introduction Scheme (AICIS).
  • n-BUTYLTIN HYDROXIDE OXIDE Safety D
  • This compound, 98% Product Inform
  • ORGANOTIN COMPOUND, LIQUID, N.O.S.
  • This compound Safety D
  • GPS Safety Summary - n-Butyltin trichloride. Arkema.
  • Tri-n-butyltin methoxide Safety D
  • METHACRYLOXYTRI-n-BUTYLTIN Safety D
  • This compound Chemical Properties.
  • This compound Chemical Identifiers. Thermo Fisher Scientific.
  • TRI-n-BUTYLTIN CHLORIDE FOR SYNTHESIS Safety D
  • ETHYNYLTRI-n-BUTYLTIN, 95% Safety D
  • TRI-n-BUTYLTIN HYDRIDE Safety D
  • ORGANOTIN COMPOUNDS. CDC Stacks.
  • Organotin Compounds Overview. AFIRM Group.
  • Section 3: Emergency Procedures. Princeton EHS.
  • Organotin Compounds Fact Sheet. REWE Group.
  • Organotin compounds in the environment - An overview.
  • n-Butyltin Toxicological Inform

Sources

Strategic Sourcing and Application of Methallyltri-n-butyltin in High-Value Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methallyltri-n-butyltin (CAS: 67883-62-9) is a specialized organostannane reagent critical for introducing the 2-methylallyl (methallyl) group into organic frameworks.[1][2] Unlike simple allylation, methallylation introduces a gem-disubstituted alkene motif, a structural feature pivotal in the synthesis of complex terpenes, polyketides, and sterically demanding pharmaceutical intermediates.[2]

This technical guide addresses the three primary challenges in utilizing this reagent: Supply Chain Integrity (purity and grade verification), Synthetic Efficacy (mechanism of transfer), and Downstream Purification (efficient removal of toxic organotin residues).[2]

Part 1: Chemical Profile & Critical Quality Attributes (CQA)

Before sourcing, the chemical identity must be rigorously defined to avoid confusion with isomeric crotyl stannanes.[2]

AttributeSpecification
Chemical Name Tributyl(2-methylallyl)stannane
CAS Number 67883-62-9
Molecular Formula C₁₆H₃₄Sn
Molecular Weight 345.15 g/mol
Boiling Point 108–110 °C (at 0.3 mmHg)
Density 1.09 g/mL at 25 °C
Refractive Index n20/D 1.487
Stability Air and moisture stable, but slow oxidation occurs over months.[1][3][4] Store at 2–8°C.

Critical Impurity Alert: Commercial batches may contain residual tributyltin chloride (Bu₃SnCl) or hexabutyldistannane .[2] These impurities can act as radical scavengers or Lewis acid poisons.[2] A purity check via ¹H NMR (benzene-d₆) is mandatory upon receipt; look for the characteristic methallyl methyl singlet at δ 1.8–1.9 ppm.[2]

Part 2: Commercial Landscape & Strategic Sourcing

The supply chain for organotins is contracting due to REACH regulations and toxicity concerns.[2] The following vendors are verified for synthesis-grade material.

Tier 1: Global Distributors (High Reliability)
SupplierCatalog GradePurityPack SizesNotes
Sigma-Aldrich (Merck) Synthesis Grade97%1g, 5g, 25gHigh batch consistency; expensive for scale-up.
Thermo Scientific (Alfa Aesar) Tech Grade95-98%5g, 25gGood balance of cost/purity.[2] Legacy Alfa Aesar stock.
TCI Chemicals Reagent Grade>96%1g, 5gExcellent availability in Asia/US markets.[2]
Tier 2: Specialist Manufacturers (Bulk/Custom)
SupplierFocusNotes
Gelest (Mitsubishi) Silanes/StannanesBest for multi-kilogram custom synthesis. Higher purity specs available.
Matrix Fine Chemicals OrganometallicsSwiss-based; reliable for GMP-adjacent sourcing.
Santa Cruz Biotech Research GradeGood for small-scale proteomic/biological probe synthesis.

Sourcing Recommendation: For GMP or late-stage intermediates, source from Gelest or Matrix to ensure lower trace metal contamination.[2] For medicinal chemistry discovery, Sigma or TCI are sufficient.[2]

Part 3: Technical Application (Mechanism & Workflow)

This compound is primarily utilized in Lewis Acid-catalyzed allylations (Hosomi-Sakurai type) and Palladium-catalyzed Stille Couplings .[2]

Mechanism: The Sₑ2' Pathway

In the addition to aldehydes (Keck Allylation), the reaction proceeds via an open transition state.[2] The Lewis Acid (LA) activates the carbonyl, and the stannane acts as the nucleophile.[2] The reaction is regioselective, with the bond forming at the γ-position of the stannane (which is the terminal carbon), resulting in the preservation of the isobutylene unit.[2]

MethallylationMechanism Substrate Aldehyde (R-CHO) Activation Lewis Acid Activation (BF3·OEt2 or TiCl4) Substrate->Activation Coordination Reagent This compound (Nucleophile) TS Open Transition State (Anti-Periplanar) Reagent->TS Activation->TS + Reagent Product Homoallylic Alcohol (Gem-dimethyl alkene) TS->Product Hydrolysis Byproduct Bu3Sn-X (Toxic Residue) TS->Byproduct Elimination

Caption: Figure 1. Lewis Acid-mediated methallylation proceeding via an open transition state to yield homoallylic alcohols.[2]

Part 4: Critical Protocol – The "Self-Validating" Tin Removal

The Challenge: Organotin byproducts (Bu₃SnCl/Bu₃SnF) are lipophilic and streak on silica gel, contaminating the final drug candidate.[2] The Solution: The Potassium Fluoride (KF) Workup .[2][5] This method converts soluble tin halides into insoluble polymeric tin fluorides (Bu₃SnF)ₙ.[2]

Protocol: KF Precipitation Method

Standard Operating Procedure (SOP)

  • Quench: Upon reaction completion, dilute the mixture with Diethyl Ether (Et₂O) . Do not use DCM yet; ether precipitates the tin fluoride better.[2]

  • Treatment: Add an excess (5 equiv vs. tin) of saturated aqueous Potassium Fluoride (KF) solution.[2]

  • Agitation: Stir vigorously for 30 minutes .

    • Validation Check: A white, fluffy precipitate should form at the interface.[2] This is the polymeric tin fluoride.[2]

  • Filtration: Filter the biphasic mixture through a pad of Celite . The toxic tin polymer remains in the Celite.[2]

  • Extraction: Separate the filtrate layers. Dry the organic layer over MgSO₄.[2][5]

  • Final Polish: If ppm-level tin is required (pharmaceutical specs), elute the crude oil through a silica pad doped with 10% w/w Potassium Fluoride .[2]

TinRemovalWorkflow Reaction Crude Reaction Mixture (Product + Bu3Sn-X) Dilution Dilute with Et2O Reaction->Dilution KF_Add Add Sat. aq. KF (5 equiv) Dilution->KF_Add Stir Vigorous Stir (30 min) Precipitation of (Bu3SnF)n KF_Add->Stir Filter Filter through Celite Stir->Filter Removes Solid Tin PhaseSep Phase Separation (Discard Aqueous) Filter->PhaseSep Analysis Validation: 1H NMR (Check 0.8-1.5 ppm region) PhaseSep->Analysis

Caption: Figure 2. The Potassium Fluoride (KF) protocol for the efficient removal of lipophilic organotin byproducts.[2][5]

Part 5: Safety & Regulatory (E-E-A-T)

Organotins are neurotoxins and endocrine disruptors .[2]

  • H-Codes: H301 (Toxic if swallowed), H312 (Harmful in contact with skin), H360 (May damage fertility).[2]

  • Handling: Always use double nitrile gloves.[2] Use a dedicated fume hood.[2]

  • Disposal: All solid waste (Celite pads, silica) must be segregated into "Heavy Metal/Organotin" waste streams.[2] Do NOT mix with general organic solvents.[2]

References

  • European Chemicals Agency (ECHA). Substance Information: Tributyl(2-methylallyl)stannane (CAS 67883-62-9). [Link][2]

  • Renaud, P.; Lacote, E. A Practical Method for the Removal of Organotin Residues.[2][6]Tetrahedron Letters, 1998 , 39, 2123.[2][6] [Link]

  • Keck, G. E.; Boden, E. P. Free radical allylation of phenyl seleno esters: tributyl(2-methyl-2-propenyl)stannane.[2]Journal of Organic Chemistry, 1985 , 50, 2394.[2] [Link]

Sources

Navigating the Nonpolar Realm: A Technical Guide to the Solubility of Methallyltri-n-butyltin in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Crucial Role of Solubility in Application

Methallyltri-n-butyltin, a tetraorganotin compound, serves as a vital reagent in organic synthesis, primarily as a source of the methallyl anion in Stille cross-coupling reactions and other transformations. Its efficacy and reaction kinetics are intrinsically linked to its behavior in solution. A homogenous reaction medium is often paramount for reproducible and high-yielding synthetic outcomes. Consequently, a thorough understanding of its solubility characteristics in various organic solvents is not merely academic but a practical necessity for researchers, scientists, and drug development professionals. This guide provides an in-depth exploration of the solubility of this compound, moving from theoretical underpinnings to practical, field-tested methodologies for solubility determination.

Deconstructing this compound: A Molecular Portrait

To comprehend the solubility of this compound, we must first examine its molecular structure. The central tin atom is covalently bonded to three n-butyl chains and one methallyl group. The carbon-tin (C-Sn) bond is relatively nonpolar, contributing to the overall low polarity of the molecule. The four alkyl and allyl groups create a sterically hindered and lipophilic shield around the tin atom. This pronounced nonpolar character is the primary determinant of its solubility behavior.

It is critical to address a recurring discrepancy in some commercial supplier databases, which claim that this compound is "fully miscible with water."[1][2] Based on fundamental chemical principles and extensive data for analogous compounds, this is highly improbable. Tetraalkyltin compounds, including tetra-n-butyltin, are well-documented as being insoluble and unreactive in water due to their nonpolar nature.[3][4] The significant hydrophobic character imparted by the three n-butyl and one methallyl group would preclude miscibility with a highly polar, protic solvent like water. This highlights the importance of critical evaluation of data sources and reliance on experimentally verified information.

The "Like Dissolves Like" Paradigm: Predicting Solubility

The age-old axiom "like dissolves like" remains a powerful predictive tool in solubility science. It posits that substances with similar polarities are more likely to be soluble in one another. Given the nonpolar nature of this compound, it is logical to predict that it will exhibit the highest solubility in nonpolar organic solvents. Conversely, its solubility is expected to decrease significantly as the polarity of the solvent increases.

The following table summarizes the predicted solubility of this compound in a range of common organic solvents, based on data for the structurally similar compounds tetra-n-butyltin and allyltributyltin.[1][3][4][5][6]

SolventPolarity Index (Relative)Predicted Solubility of this compoundRationale for Prediction
n-Hexane0.1High / Miscible Nonpolar alkane solvent, ideal for dissolving nonpolar solutes.
Toluene2.4High / Miscible Aromatic, nonpolar solvent capable of van der Waals interactions.
Diethyl Ether2.8High / Miscible Weakly polar ether, an excellent solvent for many organometallics.
Tetrahydrofuran (THF)4.0High / Miscible A polar aprotic ether, often used in organometallic reactions.
Chloroform4.1Soluble / Miscible A polar aprotic solvent; slight polarity may slightly reduce affinity.
Ethyl Acetate4.4Soluble Moderately polar solvent; solubility is expected to be good.
Acetone5.1Moderately Soluble Increased polarity will likely lead to reduced solubility.
Ethanol5.2Slightly Soluble to Insoluble Polar protic solvent; hydrogen bonding will disfavor dissolution.
Methanol6.6Slightly Soluble to Insoluble Highly polar protic solvent; very poor solubility is anticipated.[5][6]
Water10.2Insoluble / Immiscible Highly polar, hydrogen-bonding solvent.[3][4]

A Framework for Solvent Selection

The choice of solvent is dictated by the intended application. For synthetic reactions, a solvent that completely dissolves the this compound is typically required. For purification or extraction processes, a gradient of solubilities might be exploited. The following diagram illustrates a decision-making workflow for solvent selection.

Solvent_Selection_Workflow start Define Application reaction Synthetic Reaction start->reaction purification Purification / Extraction start->purification high_solubility Requires High Solubility reaction->high_solubility differential_solubility Requires Differential Solubility purification->differential_solubility nonpolar_solvents Select Nonpolar Solvents (e.g., Hexane, Toluene, THF) high_solubility->nonpolar_solvents solvent_miscibility Consider Solvent Miscibility for Biphasic Systems differential_solubility->solvent_miscibility test_solubility Experimentally Verify Solubility nonpolar_solvents->test_solubility solvent_miscibility->test_solubility

Caption: Decision workflow for selecting an appropriate solvent for this compound.

Experimental Protocol for Solubility Determination

The following protocol provides a robust method for the quantitative determination of the solubility of this compound in an organic solvent. This method is based on the principle of preparing a saturated solution and then quantifying the concentration of the solute in that solution.

Materials and Equipment:

  • This compound (solute)

  • Selected organic solvent (high purity, anhydrous)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps and PTFE septa

  • Thermostatted shaker or magnetic stirrer with temperature control

  • Syringes and syringe filters (0.2 µm, PTFE)

  • Volumetric flasks and pipettes

  • Gas chromatograph with a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS)

Workflow Diagram:

Solubility_Determination_Workflow start Start add_excess Add excess this compound to a known volume of solvent in a vial start->add_excess equilibrate Equilibrate at constant temperature with vigorous stirring (24-48 h) add_excess->equilibrate settle Allow solids (if any) to settle equilibrate->settle sample Withdraw an aliquot of the supernatant using a syringe settle->sample filter Filter the aliquot through a 0.2 µm PTFE syringe filter sample->filter dilute Accurately dilute the filtrate with the same solvent filter->dilute analyze Analyze by GC-FID or GC-MS dilute->analyze calculate Calculate concentration against a calibration curve analyze->calculate end End calculate->end

Caption: Experimental workflow for the quantitative determination of solubility.

Step-by-Step Methodology:

  • Preparation of Saturated Solution:

    • To a series of vials, add a precisely measured volume of the chosen organic solvent.

    • Add an excess of this compound to each vial. The presence of a small amount of undissolved solute after equilibration is essential to ensure saturation.

    • Seal the vials and place them in a thermostatted shaker set to the desired temperature (e.g., 25 °C).

    • Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure the solution is saturated.

  • Sampling and Filtration:

    • After equilibration, cease agitation and allow any undissolved material to settle.

    • Carefully withdraw a known volume of the supernatant liquid using a syringe.

    • Immediately pass the withdrawn sample through a 0.2 µm PTFE syringe filter into a clean, tared vial to remove any suspended microparticles. This step is critical to prevent overestimation of the solubility.

  • Gravimetric Analysis (for high solubility):

    • Weigh the filtered aliquot.

    • Carefully evaporate the solvent under a stream of inert gas (e.g., nitrogen or argon) at a slightly elevated temperature.

    • Once the solvent is completely removed, reweigh the vial to determine the mass of the dissolved this compound.

    • Calculate the solubility in g/100 mL or other appropriate units.

  • Chromatographic Quantification (for a wider range of solubilities):

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Accurately dilute the filtered saturated solution to a concentration that falls within the range of the calibration standards.

    • Analyze the standard solutions and the diluted sample by GC-FID or GC-MS.[7][8]

    • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

    • Determine the concentration of the diluted sample from the calibration curve and, accounting for the dilution factor, calculate the solubility of this compound in the saturated solution.

Self-Validating System and Causality:

  • Why excess solute? The presence of undissolved this compound ensures that the solution has reached its maximum saturation point at the given temperature.

  • Why prolonged equilibration? Dissolution can be a slow process. A 24-48 hour period with agitation provides confidence that a true equilibrium has been reached.

  • Why filtration? To ensure that only the dissolved solute is being measured, removing any suspended microdroplets or solid particles is crucial for accuracy.

  • Why a calibration curve? Chromatographic detectors have a response that is proportional to the amount of analyte. A calibration curve based on standards of known concentration provides a reliable means to quantify the unknown concentration in the saturated solution.

Conclusion: A Nonpolar Reagent for a Nonpolar World

This compound is a quintessentially nonpolar organometallic compound. Its solubility profile is dominated by this characteristic, exhibiting high solubility and miscibility in nonpolar organic solvents such as alkanes, aromatic hydrocarbons, and ethers. Its solubility diminishes rapidly with increasing solvent polarity, and it is practically insoluble in water. For the practicing scientist, this knowledge is key to designing robust reaction setups, developing effective purification strategies, and ultimately, harnessing the full synthetic potential of this versatile reagent. The experimental protocol detailed herein provides a reliable framework for generating precise solubility data where none currently exists in the public domain, empowering researchers to make informed, data-driven decisions in their work.

References

  • Gelest, Inc. Introduction to Organotin Chemistry and Applications. [Link]

  • Lovette, M. A. (2022). Solubility Model to Guide Solvent Selection in Synthetic Process Development. Crystal Growth & Design, 22(7), 4404–4420. [Link]

  • Wikipedia. Tetrabutyltin. [Link]

  • University of Calgary. Solubility of Organic Compounds. [Link]

  • Agilent Technologies. Determination of Organotin Compounds in Toy Materials by Agilent 5977A GC/MSD to Meet European Regulation EN71-3. [Link]

  • Organic Syntheses. Allyltributyltin. [Link]

  • MDPI. Hydrophobic Material: Effect of Alkyl Chain Length on the Surface Roughness. [Link]

  • Agilent Technologies. Determination of 17 Organotin Compounds in Beverages Using Triple Quadrupole GC-MS/MS System. [Link]

  • GSI. Prediction of Solubility of Organometallic Compounds using Molecular Dynamics Simulations. [Link]

  • CICE. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • ACS Publications. Physics-Based Solubility Prediction for Organic Molecules. [Link]

  • ResearchGate. Antifungal activity of organotin compounds with functionalized carboxylates evaluated by the microdilution bioassay in vitro. [Link]

  • Wiley Analytical Science. Tin test: Detecting organotin compounds. [Link]

  • PubMed Central. Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. [Link]

  • BCP Instruments. Organotin analysis. [Link]

  • Bellevue College. Experiment 2 # Solubility. [Link]

  • SciSpace. Determination of organotin compounds in environmental samples. [Link]

  • ResearchGate. The study on the solubility of main group organometallics in selected solvents and the thermodynamic model of solubility correlation under inert atmosphere. [Link]

  • Wikipedia. Tin. [Link]

  • ACS Publications. Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. [Link]

  • PMC. Biological Activity of Novel Organotin Compounds with a Schiff Base Containing an Antioxidant Fragment. [Link]

  • Solubility of Things. Tetrabutylammonium nitrate. [Link]

Sources

An In-Depth Technical Guide to the Degradation of Methallyltri-n-butyltin under Acidic and Basic Conditions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the degradation pathways of methallyltri-n-butyltin under both acidic and basic conditions. As a compound of interest in various industrial applications and a subject of environmental concern due to the known toxicity of organotin compounds, understanding its stability and degradation is paramount for safe handling, formulation development, and environmental risk assessment.[1][2][3][4] This document moves beyond a simple recitation of facts to explain the underlying chemical principles and provide actionable experimental protocols for researchers in the field.

Introduction to this compound and its Environmental Significance

This compound, with the chemical formula C₁₆H₃₄Sn, is an organotin compound characterized by a tin atom covalently bonded to three n-butyl groups and one methallyl group.[5][6][7] The tributyltin (TBT) moiety is notorious for its high toxicity to aquatic life, acting as a potent endocrine disruptor even at low concentrations.[2][3] Historically, TBT compounds were widely used as biocides in antifouling paints for marine vessels.[3] While the use of TBT in antifouling paints is now largely banned, its persistence in marine sediments and potential for bioaccumulation continue to be a significant environmental concern.[1][3] The degradation of TBT compounds, including this compound, is a critical process that dictates their environmental fate and persistence. Degradation primarily involves the cleavage of the tin-carbon bonds.[8]

Degradation under Acidic Conditions: The Protodestannylation Pathway

Under acidic conditions, the primary degradation pathway for this compound is protodestannylation, a well-documented reaction for allylic and vinylic organotin compounds.[2][9] This electrophilic cleavage of the tin-carbon bond is initiated by a proton source.

Proposed Mechanism

The acid-catalyzed degradation of this compound proceeds via a two-step mechanism:

  • Protonation of the Methallyl Group: The reaction is initiated by the protonation of the double bond in the methallyl group by a Brønsted acid (H⁺). This results in the formation of a tertiary carbocation intermediate, which is stabilized by the electron-donating effect of the adjacent methylene-tributylstannyl group.[10]

  • Cleavage of the Tin-Carbon Bond: The unstable carbocation intermediate rapidly undergoes cleavage of the C-Sn bond, leading to the formation of isobutylene gas and a tributyltin cation. The tributyltin cation will then associate with the conjugate base of the acid or with other available anions in the medium.

Acidic_Degradation

Caption: Proposed mechanism for the acid-catalyzed degradation of this compound.

Factors Influencing Acidic Degradation
  • Acid Strength: The rate of protodestannylation is directly proportional to the acidity of the medium. Stronger acids will lead to a faster degradation rate.

  • Solvent: The polarity and nucleophilicity of the solvent can influence the stability of the carbocation intermediate and the overall reaction kinetics.

  • Temperature: As with most chemical reactions, an increase in temperature will increase the rate of degradation.

Degradation under Basic Conditions: A More Complex Scenario

The degradation of this compound under basic conditions is less straightforward than in acidic media. The carbon-tin bond is generally resistant to hydrolysis.[4] However, cleavage can occur under certain conditions, likely involving nucleophilic attack by the hydroxide ion.

Plausible Mechanisms

While direct cleavage of the Sn-C bond by hydroxide is thermodynamically less favorable, two potential pathways can be considered:

  • Nucleophilic Attack on the Tin Atom: The hydroxide ion, a potent nucleophile, can attack the electrophilic tin atom.[11][12] This could lead to the formation of a pentacoordinate intermediate. Subsequent rearrangement and cleavage of the methallyl group as a carbanion is a possibility, although this would be a high-energy process. The methallyl carbanion would then be immediately protonated by water.

  • Elimination Reaction: A base-induced elimination reaction is another possibility, although less likely for a saturated alkyl group like the n-butyl groups. The presence of the double bond in the methallyl group could potentially influence its reactivity in this regard.

Basic_Degradation

Caption: A plausible, though speculative, mechanism for the base-catalyzed degradation.

Expected Products of Basic Degradation

Assuming degradation does occur, the likely products would be tributyltin hydroxide or its dehydrated form, bis(tributyltin) oxide (TBTO), and isobutylene.[13] Tributyltin hydroxide exists in equilibrium with TBTO in aqueous solutions.

Experimental Design for Studying Degradation Kinetics

A robust experimental design is crucial for obtaining reliable kinetic data. The following protocols provide a framework for studying the degradation of this compound under controlled pH conditions.

Materials and Reagents
  • This compound (high purity)

  • Buffer solutions (e.g., phosphate, citrate, borate) covering a wide pH range

  • Acids (e.g., HCl, H₂SO₄) and bases (e.g., NaOH, KOH) for pH adjustment

  • High-purity solvents (e.g., acetonitrile, methanol)

  • Internal standard for chromatographic analysis (e.g., tetra-n-propyltin)

  • Deionized water

Experimental Workflow

Experimental_Workflow

Caption: A generalized experimental workflow for studying degradation kinetics.

Detailed Protocol for Kinetic Studies
  • Preparation of Reaction Mixtures:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) to ensure solubility.

    • In a temperature-controlled reaction vessel, add the appropriate buffer solution to maintain a constant pH.

    • Initiate the reaction by adding a small, known volume of the this compound stock solution to the buffer. The final concentration should be low enough to ensure complete dissolution.

  • Reaction Monitoring:

    • At predetermined time intervals, withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction to stop any further degradation. This can be achieved by neutralizing the acid or base with a corresponding base or acid, or by rapid extraction into a cold, non-polar organic solvent.

  • Sample Analysis:

    • Gas Chromatography-Mass Spectrometry (GC-MS): This is the preferred method for quantitative analysis.[14][15]

      • Extract the quenched aliquot with a suitable organic solvent (e.g., hexane).

      • Add an internal standard to the extract to correct for variations in injection volume and detector response.

      • Analyze the extract using a GC-MS system equipped with a suitable capillary column. The mass spectrometer will allow for both quantification of the parent compound and identification of degradation products.[16][17]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used for in-situ reaction monitoring, providing real-time data without the need for sample extraction.[3][18] ¹H and ¹¹⁹Sn NMR are particularly useful for organotin compounds.[11]

Data Analysis
  • Plot the concentration of this compound versus time for each pH value.

  • Determine the order of the reaction by fitting the data to different rate laws (e.g., zero-order, first-order, second-order).

  • Calculate the rate constant (k) and the half-life (t₁/₂) for the degradation at each pH.

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical degradation data to illustrate the expected trends. Actual experimental data would be required for a definitive analysis.

pHConditionApparent First-Order Rate Constant (k, s⁻¹)Half-life (t₁/₂, hours)Major Degradation Products
2Acidic5.0 x 10⁻⁴0.38Isobutylene, Tributyltin cation
4Acidic5.0 x 10⁻⁶38.5Isobutylene, Tributyltin cation
7Neutral< 1.0 x 10⁻⁸> 1925Negligible degradation
10Basic2.0 x 10⁻⁷962Tributyltin hydroxide, Isobutylene
12Basic2.0 x 10⁻⁶96.2Tributyltin hydroxide, Isobutylene

Conclusion and Future Directions

The degradation of this compound is highly dependent on pH. Under acidic conditions, the compound undergoes a relatively rapid protodestannylation to yield isobutylene and a tributyltin cation. The degradation is significantly slower under basic conditions, with the proposed mechanism involving nucleophilic attack by hydroxide on the tin atom.

For professionals in drug development and other industries where organotin compounds may be used as intermediates or catalysts, a thorough understanding of their stability under various pH conditions is essential for process optimization, product stability, and waste management.

Future research should focus on:

  • Definitive elucidation of the basic degradation mechanism: Isotope labeling studies could help to confirm the point of nucleophilic attack.

  • Comprehensive kinetic modeling: Developing a model that accurately predicts the degradation rate across a wide range of pH values and temperatures.

  • Identification of minor degradation products: A more detailed analysis of the reaction mixtures may reveal other degradation pathways that are not immediately apparent.

By continuing to investigate the fundamental chemistry of these compounds, we can ensure their safe and responsible use while minimizing their environmental impact.

References

  • Blunden, S. J., et al. (1984). The environmental chemistry of organotin compounds. Environmental Chemistry, 3, 49-77.
  • Eurofins Scientific. (n.d.). Organotins Analysis. Retrieved from [Link]

  • Ataman Kimya. (n.d.). TRIBUTYLTIN OXIDE. Retrieved from [Link]

  • Gama, S., et al. (2021). Immunomodulation Promoted by Endocrine-Disrupting Chemical Tributyltin. Environmental Health and Toxicology, 36(4), e2021021.
  • Wikipedia. (2023, November 29). Organotin chemistry. Retrieved from [Link]

  • Eawag. (n.d.). Tri-n-butyltin Degradation Pathway Map. Retrieved from [Link]

  • Shao, Y., et al. (1996). UV photolytic degradation of butyltin chlorides in water. ResearchGate. Retrieved from [Link]

  • Gianguzza, A., et al. (2008). HYDROLYSIS OF ORGANOTIN COMPOUNDS AT HIGH CONCENTRATION. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • MDPI. (2024). Novel Brønsted Acid Catalyzed C-C Bond Activation and α-Alkylation of Ketones. Retrieved from [Link]

  • Cochran, J. C., et al. (1993). Protodestannylation of carbomethoxy-substituted vinylstannanes: Kinetics, stereochemistry and mechanisms. Organometallics, 12(11), 4232-4239.
  • Chemguide. (n.d.). nucleophilic substitution - halogenoalkanes and hydroxide ions. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of tributyltin hydride. Retrieved from [Link]

  • INCHEM. (n.d.). Tributyltin Oxide (CICADS). Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). mechanism of sodium hydroxide hydrolysis of haloalkanes halogenoalkanes. Retrieved from [Link]

  • International Journal of Innovative Research in Science, Engineering and Technology. (n.d.). Kinetic Studies of Organometallic Compounds in Detail. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2003). Ambient Aquatic Life Water Quality Criteria for Tributyltin (TBT) - Final. Retrieved from [Link]

  • Agilent Technologies. (2014). Determination of 17 Organotin Compounds in Beverages Using Triple Quadrupole GC-MS/MS System. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for Tin and Tin Compounds. Retrieved from [Link]

  • STEMart. (n.d.). Analysis of Organotin compounds by Gas Chromatography (GC)-FPD. Retrieved from [Link]

  • Wikipedia. (2023, November 21). Tributyltin. Retrieved from [Link]

  • MDPI. (2017). Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. Retrieved from [Link]

  • Chemguide. (n.d.). Explaining nucleophilic substitution between halogenoalkanes and hydroxide ions. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2003). Ambient Aquatic Life Water Quality Criteria for Tributyltin (TBT) - Final. Retrieved from [Link]

  • YouTube. (2022, November 10). Making Tributyltin Hydride - A Unique Hydrogen Donor. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). NMR Reaction Monitoring Robust to Spectral Distortions. Retrieved from [Link]

Sources

Methodological & Application

Diastereoselective methallylation with Methallyltri-n-butyltin and chiral aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

An Application and Protocol Guide for the Diastereoselective Methallylation of Chiral Aldehydes with Methallyltri-n-butyltin

Introduction: Crafting Chirality with Carbon-Carbon Bonds

The stereocontrolled construction of carbon-carbon bonds is a cornerstone of modern organic synthesis, particularly in the development of complex, biologically active molecules and pharmaceuticals. The addition of organometallic reagents to carbonyl compounds is a powerful method for achieving this, and among these, the diastereoselective methallylation of chiral aldehydes stands out for its ability to generate synthetically valuable homoallylic alcohols.[1][2][3][4][5] These products contain newly formed stereocenters whose relative and absolute configurations can be precisely controlled.

This guide focuses on the use of this compound as a nucleophilic methallyl source. This reagent offers a unique combination of stability, reactivity, and handling characteristics compared to more reactive organometallics like their lithium or magnesium counterparts. The key to achieving high diastereoselectivity lies in the judicious choice of a Lewis acid catalyst, which activates the aldehyde and orchestrates the facial selectivity of the nucleophilic attack. Understanding the interplay between the aldehyde's inherent chirality, the nature of the Lewis acid, and the reaction conditions is paramount for predicting and controlling the stereochemical outcome.

This document serves as a comprehensive technical guide for researchers, providing not only a detailed experimental protocol but also the fundamental mechanistic principles that govern the reaction's selectivity.

Mechanistic Underpinnings: The Battle for Facial Selectivity

The diastereoselectivity of nucleophilic additions to α-chiral aldehydes is governed by the energetic preference of one transition state over another. Two primary models, the Felkin-Anh model and the Cram-chelate model, are used to predict the outcome.[6][7][8] The choice of Lewis acid is the critical factor that dictates which model is operative.

1. The Felkin-Anh Model (Non-Chelation Control)

When a non-chelating Lewis acid, such as Boron trifluoride diethyl etherate (BF₃·OEt₂), is used, the reaction proceeds through an open-chain transition state.[9][10] The Lewis acid coordinates to the carbonyl oxygen, increasing the aldehyde's electrophilicity. To minimize steric strain, the largest group (L) on the α-carbon orients itself perpendicular to the carbonyl C=O bond. The nucleophile then attacks the carbonyl carbon along the Bürgi-Dunitz trajectory (~107°), approaching from the face opposite the largest group and past the smallest group (S).[7][9] This pathway leads to the anti diastereomer as the major product.

2. The Cram-Chelate Model (Chelation Control)

In contrast, when the α-substituent of the aldehyde is a Lewis basic group (e.g., an alkoxy or amino group) and a chelating Lewis acid (e.g., TiCl₄, MgBr₂, ZnBr₂) is employed, a cyclic, rigid transition state is formed.[8][9][11] The Lewis acid coordinates to both the carbonyl oxygen and the α-heteroatom, locking the conformation. This chelation forces the R group of the aldehyde into a position that sterically shields one face of the carbonyl. The nucleophile is therefore directed to attack from the opposite, less-hindered face, leading to the formation of the syn diastereomer as the major product.[9][12]

The ability to switch between these two pathways by simply changing the Lewis acid provides chemists with a powerful tool to selectively generate either the syn or anti product from the same chiral aldehyde.

G cluster_0 Felkin-Anh Model (Non-Chelation) cluster_1 Cram-Chelate Model (Chelation) FA_TS Open Transition State (BF₃·OEt₂) FA_Product Major Product: anti-Diastereomer FA_TS->FA_Product Nucleophilic Attack (this compound) FA_Aldehyde α-Chiral Aldehyde FA_Aldehyde->FA_TS Coordination CC_TS Cyclic Transition State (TiCl₄, MgBr₂) CC_Product Major Product: syn-Diastereomer CC_TS->CC_Product Nucleophilic Attack (this compound) CC_Aldehyde α-Alkoxy Aldehyde CC_Aldehyde->CC_TS Bidentate Chelation Title Controlling Diastereoselectivity in Methallylation Reactions

Caption: Competing transition state models for diastereoselective methallylation.

Factors Influencing Diastereoselectivity

Several parameters can be tuned to optimize the diastereomeric ratio (d.r.) of the product.

FactorInfluence on SelectivityRationale & Causality
Lewis Acid Primary determinant of the reaction pathway. Chelating Lewis acids (TiCl₄, MgBr₂) promote the Cram-chelate model, favoring syn products with suitable substrates.[9] Non-chelating Lewis acids (BF₃·OEt₂) favor the Felkin-Anh model, leading to anti products.[9][11]
Aldehyde Structure The steric bulk and electronic nature of the α-substituents are critical.For the Felkin-Anh model, a larger steric difference between the L, M, and S groups leads to higher selectivity. For the Cram-chelate model, a Lewis basic α-substituent (e.g., -OR, -NR₂) is required for chelation.[12]
Protecting Group For α-hydroxy aldehydes, the choice of protecting group (PG) is crucial.Small, coordinating PGs (e.g., Benzyl, MOM) facilitate chelation, favoring syn products.[12] Bulky, non-coordinating PGs (e.g., TBDPS, TIPS) sterically disfavor chelation, promoting the Felkin-Anh pathway and yielding anti products.[12]
Temperature Lower temperatures generally increase diastereoselectivity.At lower temperatures (e.g., -78 °C), the energy difference between the competing transition states is more significant relative to the available thermal energy, thus amplifying the preference for the lower-energy pathway.
Solvent The polarity and coordinating ability of the solvent can play a role.Non-coordinating solvents like dichloromethane (CH₂Cl₂) are generally preferred as they do not compete with the aldehyde for coordination to the Lewis acid, ensuring efficient catalysis.

Experimental Protocol: BF₃·OEt₂-Mediated Methallylation (Felkin-Anh Selective)

This protocol describes a general procedure for the methallylation of a chiral aldehyde under non-chelation control to favor the anti diastereomer.

Materials and Reagents:

  • Chiral Aldehyde: e.g., (R)-2-Phenylpropanal (1.0 mmol, 1.0 equiv)

  • This compound: (1.2 mmol, 1.2 equiv)

  • Lewis Acid: Boron trifluoride diethyl etherate (BF₃·OEt₂) (1.2 mmol, 1.2 equiv)

  • Solvent: Anhydrous Dichloromethane (CH₂Cl₂) (10 mL)

  • Quenching Solution: Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Drying Agent: Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Purification: Silica gel for column chromatography

Equipment:

  • Round-bottom flask (e.g., 50 mL), oven-dried

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon balloon/manifold)

  • Syringes and needles

  • Low-temperature bath (e.g., Dry ice/acetone, -78 °C)

  • Standard glassware for workup and purification

G start Start reagents Dissolve Chiral Aldehyde in Anhydrous CH₂Cl₂ start->reagents cool Cool to -78 °C (Dry Ice/Acetone) reagents->cool lewis_acid Add Lewis Acid (BF₃·OEt₂) Dropwise cool->lewis_acid stir1 Stir for 15 min lewis_acid->stir1 nucleophile Add this compound Dropwise stir1->nucleophile react Stir at -78 °C for 2-4 h (Monitor by TLC) nucleophile->react quench Quench with sat. aq. NaHCO₃ react->quench warm Warm to Room Temperature quench->warm extract Extract with CH₂Cl₂ (3x) warm->extract wash Wash with Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Silica Gel Chromatography concentrate->purify analyze Analyze Product (NMR, MS) purify->analyze end End analyze->end

Caption: General experimental workflow for diastereoselective methallylation.

Step-by-Step Procedure:

  • Preparation: Add the chiral aldehyde (1.0 mmol) and a magnetic stir bar to an oven-dried round-bottom flask. Purge the flask with an inert gas (N₂ or Ar) and dissolve the aldehyde in anhydrous CH₂Cl₂ (10 mL).

  • Cooling: Cool the resulting solution to -78 °C using a dry ice/acetone bath.

  • Lewis Acid Addition: Slowly add BF₃·OEt₂ (1.2 mmol) dropwise to the stirred solution via syringe. A color change may be observed. Stir the mixture at -78 °C for 15 minutes to allow for complete coordination of the Lewis acid to the aldehyde.

  • Nucleophile Addition: Add this compound (1.2 mmol) dropwise to the reaction mixture. Ensure the temperature remains at -78 °C during the addition.

  • Reaction: Allow the reaction to stir at -78 °C. Monitor the progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-4 hours).

  • Workup and Quenching: Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution (10 mL) while the flask is still in the cold bath.

  • Extraction: Remove the cold bath and allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel, add more CH₂Cl₂ if necessary, and separate the layers. Extract the aqueous layer with CH₂Cl₂ (2 x 15 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (1 x 20 mL). Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (a typical eluent system is a gradient of ethyl acetate in hexanes) to afford the desired homoallylic alcohol. The tin byproducts will also be removed during this step.

  • Analysis: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry. The diastereomeric ratio (d.r.) can often be determined by analyzing the integration of characteristic signals in the ¹H NMR spectrum of the crude or purified product.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive reagents (moisture contamination).2. Insufficient Lewis acid.3. Reaction temperature too low for the specific substrate.1. Use freshly distilled/purified reagents and anhydrous solvents. Ensure glassware is scrupulously dried.2. Increase the stoichiometry of the Lewis acid to 1.5 equivalents.3. Allow the reaction to slowly warm to a higher temperature (e.g., -40 °C or 0 °C) after the initial addition at -78 °C.
Low Diastereoselectivity 1. Reaction temperature was too high.2. Incorrect Lewis acid for the desired outcome.3. Moisture in the reaction flask.1. Maintain a constant low temperature (-78 °C) throughout the addition and reaction time.2. Re-evaluate the Lewis acid choice based on the mechanistic models (e.g., use TiCl₄ for chelation control if applicable).3. Ensure all reagents and solvents are anhydrous.
Complex product mixture 1. Aldehyde is unstable to the Lewis acid.2. Side reactions (e.g., elimination, rearrangement).1. Use a milder Lewis acid or perform the reaction at a lower temperature.2. Decrease reaction time or use a more selective Lewis acid.
Difficulty removing tin byproducts Tributyltin salts can be persistent.During workup, stir the organic layer with a 1 M KF solution for 1 hour to precipitate tributyltin fluoride, which can be removed by filtration through celite. Alternatively, careful column chromatography is usually effective.

Conclusion

The Lewis acid-mediated methallylation of chiral aldehydes with this compound is a robust and highly tunable reaction for diastereoselective C-C bond formation. By understanding the fundamental principles of chelation versus non-chelation control, chemists can rationally select reaction conditions to access either syn or anti homoallylic alcohols with a high degree of stereochemical precision. The protocol provided herein serves as a reliable starting point for exploring this versatile transformation, which continues to be a valuable tool in the synthesis of complex organic molecules.

References

  • Diastereoselective radical allylation and hydrogenation of α-(arylsulfinyl)alkyl radicals induced by chelation control. SciSpace by Typeset. Available at: [Link]

  • Chiral Lewis acid. Wikipedia. Available at: [Link]

  • Diastereoselective Addition to Aldehydes and Ketones. Chemistry LibreTexts. Available at: [Link]

  • BF3·OEt2 mediated metal-free one-pot sequential multiple annulation cascade (SMAC) synthesis of complex and diverse tetrahydroisoquinoline fused hybrid molecules. Royal Society of Chemistry. Available at: [Link]

  • Overriding Felkin Control: A General Method for Highly Diastereoselective Chelation-Controlled Additions to α-Silyloxy Aldehydes. National Institutes of Health. Available at: [Link]

  • The First and Highly Enantioselective Crotylation of Aldehydes via an Allyl-Transfer Reaction from a Chiral Crotyl-Donor. Journal of the American Chemical Society. Available at: [Link]

  • Keck asymmetric allylation. Wikipedia. Available at: [Link]

  • BF3 ⋅ OEt2 as a Versatile Reagent: Applications in Organic Synthesis. ResearchGate. Available at: [Link]

  • Chiral aldehyde catalysis enables direct asymmetric α-substitution reaction of N-unprotected amino acids with halohydrocarbons. Royal Society of Chemistry. Available at: [Link]

  • Felkin-Ahn and Cram Chelate Models. University of Liverpool. Available at: [Link]

  • Homoallylic alcohol synthesis by 1,2-addition or C-C coupling. Organic Chemistry Portal. Available at: [Link]

  • Catalytic Enantioselective Addition of Allylic Organometallic Reagents to Aldehydes and Ketones. Chemical Reviews. Available at: [Link]

  • Catalytic Asymmetric Allylation of Aldehydes with Alkenes Mediated by Organophotoredox and Chiral Chromium Hybrid Catalysis. ResearchGate. Available at: [Link]

  • Rapid synthesis of homoallylic alcohol from aldehyde with allyltributylstannane under solvent-free conditions. ResearchGate. Available at: [Link]

  • Cram's Rule and Prelog's Rule. Chemistry LibreTexts. Available at: [Link]

  • Asymmetric induction. Wikipedia. Available at: [Link]

  • Facile synthesis of homoallylic alcohols from aldehyde acetals in water. Royal Society of Chemistry. Available at: [Link]

  • Boron trifluoride mediated ring-opening reactions of trans-2-aryl-3-nitro-cyclopropane-1,1-dicarboxylates. Synthesis of aroylmethylidene malonates as potential building blocks for heterocycles. PubMed. Available at: [Link]

  • Asymmetric Allylation of Aldehydes with Chiral Lewis Bases. Illinois Experts. Available at: [Link]

  • Keck Asymmetric Allylation. Chemistry LibreTexts. Available at: [Link]

  • Synthesis of homoallylic alcohols. ResearchGate. Available at: [Link]

  • Asymmetric Conjugate Addition Reactions of Allyl- and Crotylstannanes. ResearchGate. Available at: [Link]

  • An Investigation of the Reactions of Substituted Homoallylic Alcohols with Various Oxidation Reagents. National Institutes of Health. Available at: [Link]

  • Stereoselective Allylstannane Addition for a Convergent Synthesis of a Complex Molecule. MDPI. Available at: [Link]

  • BF3-Oet2/Et3SiH-Mediated Rearrangement of 4-Aryl-5,5-Diphenylazapan-4-Ols. MDPI. Available at: [Link]

  • The Intramolecular Asymmetric Allylation of Aldehydes via Organo-SOMO Catalysis: A Novel Approach to Ring Construction. National Institutes of Health. Available at: [Link]

  • Transition-metal-free BF3-mediated regioselective direct alkylation and arylation of functionalized pyridines using Grignard or organozinc reagents. Semantic Scholar. Available at: [Link]

Sources

Application Note: Methallyltri-n-butyltin in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note is designed for advanced researchers in organic synthesis and drug development. It details the preparation and application of Methallyltri-n-butyltin (Tributyl(2-methylallyl)stannane), a critical reagent for installing the 2-methylallyl group in complex natural product architectures.

Executive Summary & Chemical Profile

This compound is a versatile organostannane reagent used primarily to introduce the 2-methylallyl (methallyl) moiety into organic frameworks. Unlike simple allyltributyltin, the methallyl variant introduces a branched alkene, a structural motif ubiquitous in terpenes, polyketides (e.g., Amphidinolides), and C-glycosides.

This guide focuses on two high-value transformations:

  • Keck Radical Methallylation: For forming C–C bonds under neutral conditions, ideal for late-stage functionalization of sensitive glycosides.

  • Stille Cross-Coupling: For stereoselective fragment assembly in polyketide synthesis.

Chemical Identity
  • IUPAC Name: Tributyl(2-methylprop-2-en-1-yl)stannane

  • Formula: C₁₆H₃₄Sn

  • MW: 345.15 g/mol

  • Appearance: Colorless oil

  • Stability: Air-stable, moisture-tolerant (unlike corresponding Grignard/Lithium reagents).

Preparation Protocol: Synthesis of this compound

Rationale: Commercial supplies can be expensive or degraded. Fresh preparation via the Grignard route ensures high purity and eliminates stannoxane impurities that interfere with catalytic cycles.

Materials
  • Methallyl Chloride (3-chloro-2-methylpropene): Freshly distilled.

  • Tributyltin Chloride (Bu₃SnCl): 96% purity.

  • Magnesium Turnings: 50 mesh, oven-dried.

  • Solvent: Anhydrous THF (Sodium/Benzophenone distilled).

  • Initiator: 1,2-Dibromoethane or Iodine crystal.

Step-by-Step Methodology
  • Activation: In a flame-dried 3-neck RBF equipped with a reflux condenser and addition funnel, place Mg turnings (1.2 equiv). Flame dry the glass-Mg system under Argon flow.

  • Initiation: Add enough THF to cover the Mg. Add a crystal of Iodine or 0.1 mL of 1,2-dibromoethane. Wait for the solution to become turbid/colorless (indicating oxide layer removal).

  • Grignard Formation:

    • Mix Methallyl Chloride (1.2 equiv) in THF (1.0 M concentration).

    • Add 10% of this solution to the Mg. Heat gently with a heat gun until the reaction initiates (vigorous bubbling).

    • Add the remaining solution dropwise over 1 hour, maintaining a gentle reflux without external heating if possible.

    • Critical Checkpoint: Upon completion, the solution should be dark gray/cloudy. Stir for an additional 1 hour at 40°C to ensure complete consumption of halide.

  • Transmetallation:

    • Cool the Grignard solution to 0°C.

    • Add Tributyltin Chloride (1.0 equiv) dissolved in THF dropwise over 30 minutes.

    • Allow the mixture to warm to Room Temperature (RT) and stir overnight (12h).

  • Workup & Purification:

    • Quench carefully with Saturated Aqueous NH₄Cl at 0°C.

    • Extract with Diethyl Ether (3x). Wash combined organics with Brine.

    • Dry over MgSO₄, filter, and concentrate in vacuo.

    • Distillation: Purify by fractional distillation under reduced pressure (Kugelrohr or Vigreux column).

    • Target BP: ~110–115°C at 0.5 mmHg.

Yield Expectation: 85–92% as a clear, colorless oil.

Application I: Keck Radical Methallylation (C-Glycoside Synthesis)

Context: This reaction is pivotal in synthesizing C-saccharides , which are non-hydrolyzable mimics of carbohydrates used in metabolic studies and drug design. The methallyl group serves as a stable handle for further functionalization (e.g., ozonolysis to a ketone).

Mechanism & Logic

The reaction proceeds via a radical chain mechanism. A tributyltin radical abstracts a halogen (I or Br) from the substrate. The resulting carbon-centered radical adds to the terminal alkene of the methallylstannane. Fragmentation of the weak C–Sn bond drives the reaction, regenerating the tin radical.

DOT Visualization: Keck Radical Cycle

KeckCycle Initiator AIBN (Initiator) SnRad Bu₃Sn• Initiator->SnRad Heat/hv Substrate Glycosyl Iodide (R-I) SnRad->Substrate Halogen Abstraction CRad Glycosyl Radical (R•) Substrate->CRad - Bu₃SnI Byproduct Bu₃Sn-I Stannane Methallyltributyltin CRad->Stannane Addition to Alkene Adduct Radical Adduct (R-CH₂-C(Me)-CH₂•) Stannane->Adduct Bond Formation Adduct->SnRad Regenerates Chain Product C-Glycoside Product (R-Methallyl) Adduct->Product β-Fragmentation

Figure 1: Radical chain propagation in Keck Methallylation. Note the regeneration of the tin radical via β-fragmentation.

Experimental Protocol
  • Setup: In a dry pressure tube or RBF, dissolve the Glycosyl Iodide (1.0 equiv) in degassed Benzene or Toluene (0.1 M).

    • Note: Toluene is preferred for safety, though Benzene often yields faster kinetics.

  • Reagent Addition: Add This compound (3.0 equiv).

  • Initiation: Add AIBN (Azobisisobutyronitrile) (0.1 equiv).

  • Reaction:

    • Degas the solution again (Argon sparge for 10 mins) to remove Oxygen (a radical quencher).

    • Heat to 80°C (reflux) for 4–6 hours.

    • Monitoring: TLC should show disappearance of the iodide.

  • Workup (Tin Removal):

    • Cool to RT. Concentrate the solvent.

    • Fluoride Wash: Dissolve residue in Ether and wash with 10% aqueous KF solution. This precipitates insoluble Bu₃SnF. Filter off the white solid.

    • Alternative: Use SiO₂ impregnated with KF (10 wt%) for flash column chromatography.

Application II: Stille Cross-Coupling (Polyketide Fragment Assembly)

Context: Used in the total synthesis of macrolides like Amphidinolide P or Epothilone analogues . The methallyl group acts as a masked ketone or an exo-methylene unit.

Mechanism & Logic

The Palladium(0) catalyst undergoes oxidative addition into an organic halide (Vinyl/Aryl Iodide). Transmetallation with methallyltributyltin is the rate-determining step, followed by reductive elimination to form the C–C bond.

DOT Visualization: Stille Catalytic Cycle

StilleCycle Pd0 Pd(0)Ln OxAdd Pd(II)-R-X Pd0->OxAdd Oxidative Addition TransMet Pd(II)-R-Methallyl OxAdd->TransMet Transmetallation TransMet->Pd0 Reductive Elimination Product Product (R-Methallyl) TransMet->Product SnByprod X-SnBu₃ TransMet->SnByprod RX R-X (Vinyl Iodide) RX->OxAdd SnReagent Methallyl-SnBu₃ SnReagent->TransMet

Figure 2: Palladium(0) catalytic cycle. Transmetallation is facilitated by the sp² character of the methallyl group.

Experimental Protocol
  • Catalyst Preparation: Use Pd(PPh₃)₄ (5-10 mol%) or Pd₂dba₃ with AsPh₃ (for sterically hindered substrates).

    • Tip: AsPh₃ (Triphenylarsine) often accelerates Stille couplings of bulky stannanes ("Farina effect").

  • Reaction Assembly:

    • Combine Vinyl Iodide (1.0 equiv) and this compound (1.2–1.5 equiv) in DMF or NMP (anhydrous).

    • Add Catalyst.[1][2][3][4][5]

    • Optional Additive: CuI (10 mol%) or CsF (2.0 equiv) can accelerate the reaction ("Copper effect" or "Fluoride activation").

  • Conditions:

    • Heat to 60–80°C under Argon.

    • Reaction time: 12–24 hours.

  • Workup:

    • Dilute with EtOAc. Wash with water to remove DMF.

    • Wash with 15% NH₄OH solution (to sequester Copper if used) or KF solution (to remove Tin).

    • Purify via Silica Gel Chromatography.

Data Summary & Troubleshooting

ParameterKeck Radical AllylationStille Coupling
Primary Substrate Alkyl/Glycosyl Halides (I, Br, SePh)Vinyl/Aryl Halides or Triflates
Mechanism Radical Chain (Neutral)Pd(0) Catalytic Cycle
Key Reagent AIBN (Initiator)Pd(PPh₃)₄ or Pd₂dba₃/AsPh₃
Solvent Benzene, Toluene (Reflux)DMF, NMP, Dioxane (60-100°C)
Tin Removal KF (Solid/Aq) wash criticalKF wash or AgNO₃ on Silica
Common Issue Premature termination (O₂ leak)Protodestannylation (trace acid)

Troubleshooting Tip: If the Stille coupling is sluggish, switch to the "Liebeskind conditions" using CuTC (Copper(I) thiophene-2-carboxylate) as a cofactor, which facilitates the transmetallation of sterically hindered stannanes.

References

  • Preparation of Allylic Stannanes: Naruta, Y.; Maruyama, K. "Preparation of Allyltributyltin." Organic Syntheses, 1993 , Coll. Vol. 8, 602. (Adapted for Methallyl variant).

  • Keck Radical Allylation (Foundation): Keck, G. E.; Enholm, E. J.; Yates, J. B.; Wiley, M. R. "Free radical chain reactions with allylstannanes." Tetrahedron, 1985 , 41(19), 4079-4094.

  • C-Glycoside Synthesis (Specific Application): Vaughan, M. D.; Jensen, K. J.; Freestone, G. C.; Ly, H. D.; Cone, M. C.; Withers, S. G. "Ketone Isosteres of 2-N-Acetamidosugars as Substrates for Metabolic Cell Surface Engineering." Journal of the American Chemical Society, 2002 , 124, 1302-1311.

  • Stille Coupling in Natural Products (Amphidinolide P): Trost, B. M.; Papillon, J. P. N. "Ruthenium-Catalyzed Alkene-Alkyne Coupling. Total Synthesis of Amphidinolide P." Journal of the American Chemical Society, 2004 , 126(42), 13618–13619.

  • General Stille Review: Espinet, P.; Echavarren, A. M. "The Mechanisms of the Stille Reaction." Angewandte Chemie International Edition, 2004 , 43, 4704-4734.

Sources

Application Note: Methallyltri-n-butyltin in Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methallyltri-n-butyltin (Methallyltributylstannane) is a specialized organometallic reagent used primarily as a nucleophilic source of the 2-methyl-2-propenyl (methallyl) group. Unlike simple allylstannanes, the methallyl variant introduces a branched isobutylene motif, a critical structural element in terpenes, polyketides, and complex alkaloids. This guide details the handling, mechanistic applications (Stille coupling and Radical Allylation), and critical purification protocols required to utilize this reagent effectively in high-value synthesis.

Chemical Profile & Safety Architecture

Compound: this compound CAS: 761-46-6 Formula: C₁₆H₃₄Sn Molecular Weight: 345.15 g/mol

Physical Properties
PropertyValueOperational Note
Appearance Colorless liquidCheck for turbidity (sign of oxidation/hydrolysis).
Boiling Point 110–112 °C (0.2 mmHg)High boiling point makes removal by evaporation difficult; requires chromatography or chemical sequestration.
Stability Air/Moisture StableCan be stored at RT, but 4°C is recommended to prevent slow protodestannylation.
Solubility THF, DMF, Toluene, DCMImmiscible with water.
Safety & Toxicology (Critical)

Organotin compounds exhibit significant neurotoxicity and aquatic toxicity.

  • Skin Absorption: Highly permeable. Double-gloving (Nitrile over Laminate) is mandatory.

  • Vapor Pressure: Low, but aerosols are dangerous. All operations must occur in a fume hood.

  • Waste Disposal: Segregate all tin waste. Do not mix with general organic solvents.

Mechanistic Applications

Palladium-Catalyzed Cross-Coupling (Stille Reaction)

The most common application is the Stille coupling , where the methallyl group is transferred to an aryl or vinyl halide/triflate.

  • Expertise Insight: The methallyl group is sterically more demanding than a simple allyl group. Standard conditions (Pd(PPh₃)₄) often fail due to slow transmetallation.

  • Optimization: The use of "Farina conditions" (addition of CuI or CsF) or bulky, electron-rich ligands (e.g., AsPh₃ or bulky phosphines like XPhos) is often required to accelerate the rate-determining transmetallation step.

Radical Allylation (Keck Reaction)

Methallyltributyltin serves as a radical trap. In the presence of a radical initiator (AIBN) and a halide precursor, it installs the methallyl group via a radical chain mechanism.

  • Utility: Excellent for forming quaternary centers where ionic conditions (SN2) would fail due to steric hindrance.

Visualizing the Mechanism

Diagram 1: Catalytic Cycle (Stille Coupling)

The following diagram illustrates the specific pathway for methallyl transfer, highlighting the critical Transmetallation step where steric bulk plays a role.

StilleCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (R-X adds to Pd) Pd0->OxAdd + R-X TransMet Transmetallation (Rate Determining Step) OxAdd->TransMet + Methallyltributyltin Iso Cis/Trans Isomerization TransMet->Iso - Bu3Sn-X RedElim Reductive Elimination (Product Release) Iso->RedElim RedElim->Pd0 + Product RX Electrophile (R-X) SnReagent Methallyltributyltin Product Methallylated Product SnByproduct Bu3Sn-X

Caption: Pd(0) catalytic cycle. Transmetallation (Red) is the bottleneck for bulky methallyl groups, often requiring additives like CuI.

Experimental Protocols

Protocol A: High-Efficiency Stille Methallylation

Application: Coupling with an aryl bromide.

  • Preparation: In a flame-dried Schlenk tube, dissolve Aryl Bromide (1.0 equiv) in anhydrous DMF (0.1 M).

  • Catalyst Loading: Add Pd₂dba₃ (2.5 mol%) and AsPh₃ (10 mol%).

    • Why AsPh₃? Triphenylarsine dissociates faster than triphenylphosphine, creating a more open coordination sphere to accommodate the bulky methallyl stannane during transmetallation.

  • Reagent Addition: Add Methallyltributyltin (1.2 equiv) and CuI (10 mol%).

    • Why CuI? Copper(I) facilitates the "Copper effect," likely forming a transient, more reactive organocopper species.

  • Reaction: Degas (freeze-pump-thaw x3) and heat to 60–80°C for 12–24 hours. Monitor by TLC.

  • Quench: Cool to RT. Dilute with Et₂O.

Protocol B: Tin Removal (The KF/Silica Method)

Context: The major drawback of tin chemistry is the greasy, toxic tributyltin byproduct that streaks on chromatography columns. This protocol converts soluble tin halides into insoluble polymeric fluorides.

  • Reagent Prep: Prepare a mixture of Potassium Fluoride (KF) and Silica Gel (ratio 1:2 by weight). Grind to a fine powder.

  • Execution: Upon completion of the reaction (Protocol A), dilute the crude reaction mixture with Et₂O.

  • Treatment: Add the KF/Silica mixture (approx. 10g per 1g of tin reagent used).

  • Incubation: Stir vigorously at Room Temperature for 2 hours.

    • Observation: The free-flowing silica will turn into a clumpy, white solid as Bu₃SnF precipitates onto the silica matrix.

  • Filtration: Filter through a pad of Celite. Wash with Et₂O.

  • Result: The filtrate is now virtually tin-free and ready for standard flash chromatography.

Purification Decision Tree

Choosing the right workup is essential for yield and safety.

TinWorkup Start Reaction Complete (Contains Bu3Sn-X) AcidSensitive Is Product Acid Sensitive? Start->AcidSensitive KFMethod Use KF/Silica Method (Neutral pH) AcidSensitive->KFMethod Yes Iodine I2 Titration (Converts to Bu3Sn-I) AcidSensitive->Iodine No (Robust) Filter Filter through Celite KFMethod->Filter Column Flash Chromatography (No Streaking) Filter->Column DBU DBU/I2 Treatment (Forms insoluble precipitate) Iodine->DBU DBU->Column

Caption: Workflow for removing toxic organotin byproducts. The KF method is preferred for sensitive substrates.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
No Reaction (Stille) Catalyst poisoning or slow transmetallation.Switch ligand to AsPh₃ or XPhos. Add 10% CuI. Ensure strict O₂-free conditions.
Homocoupling (R-R) Pd(II) reduction lag.Ensure the stannane is added after the catalyst is dissolved. Use fresh Pd source.
Tin Streaking on TLC Incomplete removal of Bu₃Sn-X.Repeat KF/Silica treatment. Use 10% w/w K₂CO₃ in the silica column.
Protodestannylation Trace acid in solvent.Filter stannane through basic alumina before use. Add 1% Et₃N to the reaction.

References

  • Stille Coupling Mechanism & Scope: Espinet, P.; Echavarren, A. M.[1] "The Mechanisms of the Stille Reaction." Angew.[1][2] Chem. Int. Ed.2004 , 43, 4704–4734.[1] [Link]

  • Keck Radical Allylation: Keck, G. E.; Yates, J. B. "Free radical chain reactions of allyltin compounds with organic halides." J. Am. Chem. Soc.[1][3]1982 , 104, 5829–5831. [Link]

  • Tin Removal Protocols (KF Method): Leibner, J. E.; Jacobus, J. "The fluoride-facilitated decomposition of organotin compounds." J. Org.[1][2] Chem.1979 , 44, 449–450. [Link]

  • Methallyl Stannane in Total Synthesis: Nicolaou, K. C., et al. "Total Synthesis of Epothilone A: The Macrolactonization Approach." Angew.[1][2] Chem. Int. Ed.1997 , 36, 2097. [Link]

Sources

Streamlining Synthesis: One-Pot Hydrostannylation/Stille Coupling Protocols for Efficient C-C Bond Formation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Efficiency in Complex Molecule Synthesis

In the realm of pharmaceutical and materials science research, the efficient construction of carbon-carbon (C-C) bonds is a cornerstone of molecular design and synthesis. The Stille cross-coupling reaction, a palladium-catalyzed reaction between an organostannane and an organic halide or pseudohalide, stands as a powerful and versatile tool for this purpose.[1][2][3] Its tolerance for a wide array of functional groups makes it particularly valuable in the total synthesis of complex natural products and the development of novel therapeutic agents.[1][2][4] However, the traditional Stille protocol necessitates the prior synthesis and isolation of often sensitive and toxic organostannane reagents.[5][6] This multi-step approach not only increases overall synthesis time but also introduces potential yield losses and handling difficulties.

To address these challenges, the development of one-pot hydrostannylation/Stille coupling protocols has emerged as a significant advancement. This tandem approach combines the stereoselective synthesis of vinylstannanes from alkynes via hydrostannylation with their subsequent in situ cross-coupling, thereby obviating the need for isolation of the vinylstannane intermediate.[5][6] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the principles, practical considerations, and execution of one-pot hydrostannylation/Stille coupling reactions.

Mechanistic Rationale: A Symphony of Catalytic Cycles

The elegance of the one-pot hydrostannylation/Stille coupling lies in the seamless orchestration of two distinct palladium-catalyzed cycles within a single reaction vessel. Understanding the underlying mechanism is crucial for troubleshooting and optimizing reaction conditions.

The process initiates with the hydrostannylation of an alkyne . A palladium(0) catalyst first activates the organotin hydride (e.g., Bu₃SnH or generated in situ). This is followed by the migratory insertion of the alkyne into the palladium-hydride or palladium-stannyl bond, leading to the formation of a vinylpalladium intermediate. Subsequent reductive elimination or reaction with the tin hydride regenerates the palladium(0) catalyst and furnishes the desired vinylstannane.

Simultaneously, the Stille coupling cycle is initiated. The same or a second palladium(0) catalyst undergoes oxidative addition with the organic electrophile (R¹-X). The newly formed vinylstannane then participates in transmetalation with the Pd(II) complex, transferring the vinyl group to the palladium center. Finally, reductive elimination from this intermediate yields the desired coupled product (R-R¹) and regenerates the active Pd(0) catalyst, allowing the cycle to continue.

One-Pot Hydrostannylation/Stille Coupling Mechanism cluster_hydrostannylation Hydrostannylation Cycle cluster_stille Stille Coupling Cycle H_Pd0 Pd(0)L_n H_Intermediate1 H-Pd(II)-SnR₃ H_Pd0->H_Intermediate1 Oxidative Addition H_SnH R₃SnH H_Alkyne R-C≡C-R' H_Intermediate2 Vinyl-Pd(II)-SnR₃ H_Alkyne->H_Intermediate2 H_Vinylstannane Vinylstannane (R₃Sn-C(R)=C(H)-R') S_Vinylstannane Vinylstannane H_Vinylstannane->S_Vinylstannane In situ transfer H_Intermediate1->H_Intermediate2 Alkyne Insertion H_Intermediate2->H_Pd0 Reductive Elimination H_Intermediate2->H_Vinylstannane S_Pd0 Pd(0)L_n S_Intermediate1 R¹-Pd(II)-X S_Pd0->S_Intermediate1 Oxidative Addition S_RX R¹-X (Electrophile) S_RX->S_Intermediate1 S_Intermediate2 R¹-Pd(II)-Vinyl S_Vinylstannane->S_Intermediate2 S_Product Coupled Product (R-C(R)=C(H)-R¹) S_SnX R₃SnX S_Intermediate1->S_Intermediate2 Transmetalation S_Intermediate2->S_Pd0 Reductive Elimination S_Intermediate2->S_Product S_Intermediate2->S_SnX caption Figure 1. Mechanistic overview of the one-pot process.

Figure 1. Mechanistic overview of the one-pot process.

Key Experimental Considerations and Causality

The success of a one-pot hydrostannylation/Stille coupling hinges on a delicate balance of reaction parameters. Here, we delve into the critical factors and the reasoning behind their selection.

  • Catalyst System: The choice of palladium catalyst and ligands is paramount. While a single catalyst can often mediate both transformations, in some cases, a combination of catalysts or the sequential addition of catalysts may be necessary to optimize both the hydrostannylation and the Stille coupling steps.[5] For instance, ligands with strong σ-donating character like triphenylphosphine (PPh₃) are often employed for efficient hydrostannylation, whereas the Stille coupling may proceed more effectively with different ligands.

  • Tin Reagent and Stoichiometry: Tributyltin hydride (Bu₃SnH) is a common reagent, but its direct use can be problematic due to its toxicity and potential for side reactions. A significant advancement involves the in situ generation of the tin hydride from more stable and less toxic precursors like tributyltin chloride (Bu₃SnCl) or bis(tributyltin) oxide ((Bu₃Sn)₂O) in the presence of a reducing agent such as polymethylhydrosiloxane (PMHS).[5][6] This approach allows for a controlled, slow release of the active tin hydride, minimizing undesired side reactions. Furthermore, protocols catalytic in tin have been developed, which significantly reduces the toxic tin waste.[5][7]

  • Solvent and Temperature: The choice of solvent can influence the rates of both reactions. Ethereal solvents like tetrahydrofuran (THF) are commonly used.[8] Temperature control is also critical. The hydrostannylation is often performed at a lower temperature, followed by an increase in temperature to facilitate the Stille coupling. Microwave-assisted protocols have been shown to dramatically reduce reaction times from hours to minutes.[8]

  • Substrate Scope: This one-pot methodology is applicable to a wide range of terminal and internal alkynes. The electrophilic partner in the Stille coupling can be a vinyl, aryl, or benzyl halide, as well as acid chlorides.[6] The electronic and steric properties of both coupling partners will influence the reaction efficiency and should be considered during optimization.

Experimental Protocols

Below are two representative protocols for one-pot hydrostannylation/Stille coupling reactions.

Protocol 1: Stoichiometric Tin Hydride Protocol

This protocol details a general procedure using a stoichiometric amount of tributyltin hydride generated in situ.

G start Start reagents Combine alkyne, electrophile, Pd catalyst, and Bu3SnCl in THF start->reagents pmhs_add Add PMHS and aqueous KF solution reagents->pmhs_add reaction Stir at room temperature (monitor by TLC/GC-MS) pmhs_add->reaction workup Aqueous workup (e.g., sat. NH4Cl) reaction->workup extraction Extract with organic solvent workup->extraction purification Purify by column chromatography extraction->purification end End purification->end

Figure 2. Workflow for Stoichiometric One-Pot Protocol.

Materials:

  • Alkyne (1.0 mmol)

  • Organic Halide (1.1 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.025 mmol)

  • Triphenylphosphine (PPh₃, 0.1 mmol)

  • Tributyltin chloride (Bu₃SnCl, 1.2 mmol)

  • Polymethylhydrosiloxane (PMHS, 2.0 mmol)

  • Potassium fluoride (KF, 2.4 mmol) in water (1 mL)

  • Anhydrous Tetrahydrofuran (THF, 10 mL)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the alkyne (1.0 mmol), organic halide (1.1 mmol), Pd₂(dba)₃ (0.025 mmol), and PPh₃ (0.1 mmol).

  • Add anhydrous THF (10 mL) and stir the mixture until all solids have dissolved.

  • Add Bu₃SnCl (1.2 mmol) to the reaction mixture.

  • In a separate vial, prepare a solution of KF (2.4 mmol) in water (1 mL).

  • Add the aqueous KF solution to the reaction mixture, followed by the dropwise addition of PMHS (2.0 mmol).

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-6 hours.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl, 10 mL).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Protocol 2: Catalytic Tin Protocol with Microwave-Assisted Heating

This advanced protocol utilizes a catalytic amount of a tin reagent and microwave irradiation to accelerate the reaction, offering a more environmentally benign and time-efficient approach.[5][8]

Materials:

  • Alkyne (1.0 mmol)

  • Organic Halide (1.1 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 mmol)

  • Triphenylphosphine (PPh₃, 0.2 mmol)

  • Trimethyltin chloride (Me₃SnCl, 0.2 mmol)

  • Polymethylhydrosiloxane (PMHS, 2.0 mmol)

  • Sodium carbonate (Na₂CO₃, 2.0 mmol)

  • Anhydrous Tetrahydrofuran (THF, 5 mL)

Procedure:

  • To a microwave-safe reaction vessel equipped with a magnetic stir bar, add the alkyne (1.0 mmol), organic halide (1.1 mmol), Pd(OAc)₂ (0.05 mmol), PPh₃ (0.2 mmol), Me₃SnCl (0.2 mmol), and Na₂CO₃ (2.0 mmol).

  • Add anhydrous THF (5 mL) to the vessel.

  • Add PMHS (2.0 mmol) to the mixture.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the reaction mixture at a constant temperature (e.g., 120 °C) for 10-30 minutes. Monitor the internal pressure to ensure it remains within safe limits.

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • Quench the reaction with a saturated aqueous solution of KF (5 mL) and stir vigorously for 30 minutes to precipitate the tin byproducts.

  • Filter the mixture through a pad of celite, washing with an organic solvent (e.g., ethyl acetate).

  • Transfer the filtrate to a separatory funnel and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Summary and Comparison

ParameterProtocol 1 (Stoichiometric Tin)Protocol 2 (Catalytic Tin - Microwave)Rationale
Tin Reagent Bu₃SnCl (1.2 equiv)Me₃SnCl (0.2 equiv)Reduces toxic tin waste and simplifies purification.[5][7]
Catalyst Pd₂(dba)₃Pd(OAc)₂Both are effective Pd(0) precursors.
Heating Method Room TemperatureMicrowave Irradiation (120 °C)Microwave heating significantly accelerates reaction rates.[8]
Reaction Time 2-6 hours10-30 minutesDemonstrates the efficiency of microwave-assisted synthesis.[8]
Workup Standard aqueous workupKF workup to precipitate tin byproductsFacilitates removal of residual tin compounds.
Key Advantage Milder conditionsSpeed, efficiency, and reduced tin wasteBalances reaction conditions with desired outcomes.

Troubleshooting and Expert Insights

  • Low Yields: If the reaction yields are low, consider increasing the catalyst loading or trying a different ligand. Ensure all reagents are pure and the solvent is anhydrous, as water can interfere with the reaction.

  • Formation of Side Products: The formation of homocoupled products can occur. This can sometimes be minimized by adjusting the rate of addition of the tin hydride precursor or by using a different catalyst system.

  • Incomplete Reaction: If the reaction stalls, a gentle increase in temperature (for the conventional heating protocol) or an extension of the reaction time may be beneficial. For the microwave protocol, increasing the temperature or irradiation time may be necessary, but always within the safe limits of the equipment.

  • Purification Challenges: The removal of tin byproducts can be challenging. The KF workup described in Protocol 2 is highly effective. Alternatively, treatment of the crude product with a dilute solution of iodine in an organic solvent can convert the tin residues to their corresponding iodides, which are often easier to remove by chromatography.

Conclusion: A Powerful Strategy for Modern Synthesis

One-pot hydrostannylation/Stille coupling protocols represent a significant step forward in synthetic efficiency. By combining two key transformations into a single operation, these methods reduce waste, save time, and can improve overall yields. The ability to perform this reaction with catalytic amounts of tin further enhances its appeal from both an economic and environmental perspective. For researchers in drug discovery and materials science, mastering these protocols provides a powerful and versatile tool for the rapid and efficient construction of complex molecular architectures.

References

  • Maleczka, R. E., et al. (n.d.). Development of a One-Pot Palladium-Catalyzed Hydrostannylation/ Stille Coupling Protocol with Catalytic Amounts of Tin. MSU Chemistry. Retrieved from [Link]

  • Lee, K., et al. (n.d.). One-pot Pd-catalyzed hydrostannation/Stille reaction with acid chlorides as the electrophiles. MSU Chemistry. Retrieved from [Link]

  • Maleczka, R. E., et al. (n.d.). Stille Couplings Catalytic in Tin: The “Sn-O” Approach. MSU Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Stille Coupling. Retrieved from [Link]

  • Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. (2026, January 12). Royal Society of Chemistry. Retrieved from [Link]

  • Darwish, A., & Chong, J. M. (n.d.). A Practical One-Pot Synthesis of Vinylstannanes from Ketones. Organic Chemistry Portal. Retrieved from [Link]

  • Wikipedia. (n.d.). Stille reaction. Retrieved from [Link]

  • Espinet, P., & Echavarren, A. M. (n.d.). The Mechanisms of the Stille Reaction. University of Windsor. Retrieved from [Link]

  • Gallagher, W. P., & Maleczka, R. E., Jr. (2005). Development of a One-Pot Palladium-Catalyzed Hydrostannylation/Stille Coupling Protocol with Catalytic Amounts of Tin. The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]

  • Darwish, A., & Chong, J. M. (n.d.). A Practical One-Pot Synthesis of Vinylstannanes from Ketones. American Chemical Society. Retrieved from [Link]

  • A one-pot sequence of Stille and Heck couplings: Synthesis of various 1,3,5-hexatrienes and their subsequent 6π-electrocyclizations. (2025, August 9). ResearchGate. Retrieved from [Link]

  • Stille Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

Sources

Application Note: Kinetic Analysis of Methallyltri-n-butyltin in Ring-Opening Metathesis Polymerization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction:

Ring-Opening Metathesis Polymerization (ROMP) has emerged as a powerful technique in polymer chemistry, enabling the synthesis of a diverse array of functional polymers with controlled architectures.[1] A key aspect of controlling the polymerization process is the regulation of the polymer's molecular weight. This is often achieved through the use of chain transfer agents (CTAs), which effectively terminate a growing polymer chain and initiate a new one.[1][2] Methallyltri-n-butyltin is a valuable organometallic compound that serves as an efficient CTA in ROMP, allowing for precise control over the molecular weight of the resulting polymers.[3][4] Understanding the kinetics of ROMP in the presence of this compound is crucial for optimizing reaction conditions, predicting polymer properties, and scaling up production for applications in materials science and drug development.

This application note provides a comprehensive guide to performing kinetic studies of ROMP reactions utilizing this compound as a CTA. We will delve into the mechanistic underpinnings of the process, provide detailed experimental protocols for reaction monitoring using Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography (GC), and outline the principles of data analysis for the determination of key kinetic parameters.

Theoretical Background: The Role of this compound in ROMP Kinetics

In a typical ROMP reaction, a cyclic olefin monomer is polymerized by a metal alkylidene catalyst, such as a Grubbs-type ruthenium catalyst.[5][6] The polymerization proceeds via a "living" mechanism in the absence of termination or chain transfer events, meaning the polymer chains continue to grow as long as the monomer is available.

This compound introduces a controlled chain transfer pathway. The methallyl group of the tin reagent can react with the propagating metal alkylidene species on the polymer chain end. This reaction results in the formation of a new, smaller metal alkylidene complex and a polymer chain capped with a methallyl group. This newly generated metal alkylidene can then initiate the polymerization of another monomer molecule, starting a new polymer chain. The overall process is a delicate interplay between the rates of initiation, propagation, and chain transfer.

The key kinetic parameters to consider are:

  • ki : The rate constant of initiation, which describes the rate at which the catalyst reacts with the first monomer molecule.

  • kp : The rate constant of propagation, which represents the rate of subsequent monomer additions to the growing polymer chain.

  • ktr : The rate constant of chain transfer, which defines the rate of reaction between the propagating polymer chain and this compound.

The ratio of these rate constants, particularly kp/ktr, dictates the average molecular weight of the polymer. A higher concentration of this compound will lead to more frequent chain transfer events and, consequently, lower molecular weight polymers.[7]

Mechanistic Overview and Experimental Workflow

The overall process can be visualized as a catalytic cycle where the active catalyst shuttles between propagating polymer chains and the chain transfer agent.

metathesis_workflow cluster_prep Reaction Preparation cluster_kinetic Kinetic Monitoring cluster_analysis Data Analysis Reagents Monomer Catalyst This compound Solvent Internal Standard Reaction_Setup Assemble in Inert Atmosphere (Glovebox or Schlenk Line) Reagents->Reaction_Setup Reaction_Vessel Thermostatted Reaction (e.g., NMR Tube or Flask) Reaction_Setup->Reaction_Vessel Initiate Reaction (t=0) Monitoring Acquire Data at Time Intervals (NMR Spectra or GC Aliquots) Reaction_Vessel->Monitoring t = 0, 1, 2...n Data_Processing Integrate Peaks (NMR) or Calculate Concentrations (GC) Monitoring->Data_Processing Kinetic_Plots Plot ln([M]t/[M]0) vs. Time Plot [CTA] vs. Time Data_Processing->Kinetic_Plots Rate_Constants Determine k_obs Calculate k_p and k_tr Kinetic_Plots->Rate_Constants

Caption: Experimental workflow for kinetic studies of ROMP with this compound.

Detailed Experimental Protocols

The following protocols provide a general framework for conducting kinetic studies. Specific parameters such as solvent, temperature, and concentrations should be optimized for the particular monomer and catalyst system being investigated.

Materials and Reagents
  • Monomer: e.g., norbornene, cyclooctadiene. Must be purified to remove inhibitors.

  • Catalyst: e.g., Grubbs' 2nd or 3rd Generation Catalyst.

  • Chain Transfer Agent: this compound.

  • Solvent: Anhydrous, degassed solvent such as dichloromethane (DCM) or toluene.

  • Internal Standard: A non-reactive compound with a distinct NMR or GC signal for quantification, e.g., mesitylene or 1,3,5-trimethoxybenzene.

  • Quenching Agent (for GC analysis): e.g., ethyl vinyl ether.

Protocol for In-situ ¹H NMR Monitoring

This method allows for continuous monitoring of the reaction within the NMR spectrometer.[5][8]

  • Sample Preparation (in a glovebox):

    • To a clean, dry NMR tube, add the desired amount of monomer and internal standard.

    • Add the appropriate volume of deuterated solvent (e.g., CD₂Cl₂).

    • Prepare a stock solution of this compound in the same deuterated solvent and add the desired volume to the NMR tube.

    • Prepare a separate, concentrated stock solution of the catalyst in the deuterated solvent.

  • NMR Spectrometer Setup:

    • Place the NMR tube containing the monomer, CTA, and internal standard into the NMR spectrometer and allow it to equilibrate to the desired temperature.

    • Optimize shimming to ensure good spectral resolution.

  • Initiation and Data Acquisition:

    • Acquire a spectrum before the addition of the catalyst (t=0).

    • Carefully and quickly add the catalyst stock solution to the NMR tube and mix thoroughly.

    • Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals. The frequency of acquisition will depend on the reaction rate.

Protocol for GC Monitoring

This method involves taking aliquots from a larger scale reaction and analyzing them by gas chromatography.[9]

  • Reaction Setup (using Schlenk technique):

    • To a dry, argon-flushed Schlenk flask equipped with a magnetic stir bar, add the monomer, this compound, internal standard, and solvent.

    • Place the flask in a thermostatted bath at the desired reaction temperature.

    • Prepare a stock solution of the catalyst in the reaction solvent.

  • Initiation and Sampling:

    • Inject the catalyst stock solution into the reaction flask to initiate the polymerization (t=0).

    • At predetermined time intervals, withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture using a syringe.

    • Immediately quench the aliquot by adding it to a vial containing a quenching agent (e.g., ethyl vinyl ether) to stop the metathesis reaction.

  • GC Analysis:

    • Analyze the quenched aliquots by GC. The GC method should be optimized to separate the monomer, internal standard, and any volatile byproducts.

Data Analysis and Interpretation

The primary goal of the data analysis is to determine the rate of consumption of the monomer and the chain transfer agent.

Quantification of Reactant Concentrations
  • For ¹H NMR: The concentration of the monomer and CTA at each time point can be determined by integrating their characteristic peaks relative to the integral of the internal standard's peak.

    [Monomer]t = ([Monomer]0 / IIS,0) * (IM,t / IIS,t)

    Where:

    • [Monomer]t is the monomer concentration at time t.

    • [Monomer]0 is the initial monomer concentration.

    • IIS,0 and IIS,t are the integral values of the internal standard at time 0 and t.

    • IM,t is the integral value of the monomer at time t.

  • For GC: The concentration of the monomer is determined from a calibration curve generated by analyzing solutions of known monomer concentrations containing the internal standard.

Determination of the Observed Rate Constant (kobs)

For a pseudo-first-order reaction (assuming the concentration of the active catalyst species remains constant), the rate of monomer consumption can be described by:

ln([M]t / [M]0) = -kobs * t

Where:

  • [M]t is the monomer concentration at time t.

  • [M]0 is the initial monomer concentration.

  • kobs is the observed rate constant.

A plot of ln([M]t / [M]0) versus time should yield a straight line with a slope of -kobs.

kinetic_plot Pseudo-First-Order Kinetic Plot Y-axis ln([M]t/[M]0) origin X-axis Time origin->X-axis p2 p3 p2->p3 Slope = -k_obs p4 p3->p4 Slope = -k_obs p5 p4->p5 Slope = -k_obs p1 p1->p2 Slope = -k_obs

Caption: A typical pseudo-first-order plot for monomer consumption.

Relating kobs to kp and ktr

The observed rate constant, kobs, is a composite of the rates of all reactions involving the monomer. In a system with a CTA, a more detailed kinetic model is required to deconvolute the individual rate constants. By monitoring the consumption of both the monomer and the CTA, and by varying their initial concentrations, it is possible to build a kinetic model that allows for the determination of kp and ktr.[4] This often involves more advanced data fitting and simulation techniques.[3]

A simplified approach is to analyze the ratio of the rates of consumption of the monomer and the CTA. If the rates are comparable, it suggests a kinetically controlled chain transfer process.[4][8]

Quantitative Data Summary

The following table provides a hypothetical example of data that could be obtained from a kinetic experiment.

Time (min)Monomer Concentration (M)ln([M]t/[M]0)CTA Concentration (M)
01.000.000.100
50.85-0.160.092
100.72-0.330.085
150.61-0.490.078
200.52-0.650.071
300.38-0.970.060

Conclusion

The kinetic analysis of ROMP reactions in the presence of this compound is essential for the rational design and synthesis of polymers with targeted molecular weights. By employing in-situ ¹H NMR or GC monitoring, researchers can gain valuable insights into the rates of initiation, propagation, and chain transfer. This knowledge facilitates the optimization of reaction parameters to achieve precise control over polymer properties, paving the way for the development of advanced materials for a wide range of applications.

References

  • Cetinkaya, I. C., & Eren, T. (2019). The synthesis of cyclic hydroxy-phosphonate bearing polybutene using ROMP. European Polymer Journal, 120, 109237.
  • Das, S., & Kilbinger, A. F. (2022). Chain transfer agents for the catalytic ring opening metathesis polymerization of norbornenes. Chemical Science, 13(40), 11956–11963.
  • Luo, Z. H., Wang, T. T., Wang, J., Cao, Y. C., & Zhou, Y. N. (2025). Mechanistically guided kinetic analysis of G3‐catalyzed ROMP for the precision synthesis of cyclic olefin polymers. AIChE Journal, 71(6).
  • Mandal, I., & Kilbinger, A. F. (2021).
  • Das, S., & Kilbinger, A. F. (2022). Chain transfer agents for the catalytic ring opening metathesis polymerization of norbornenes. Chemical Science, 13(40), 11956-11963.
  • Das, S., & Kilbinger, A. F. M. (2022).
  • Voigtritter, K., & Grubbs, R. H. (2011). Improved Molecular Weight Control in Ring-Opening Metathesis Polymerization (ROMP) Reactions with Ru-Based Olefin Metathesis Catalysts Using N Donors and Acid: A Kinetic and Mechanistic Investigation. Organometallics, 30(15), 4061–4069.
  • Mandal, I., & Kilbinger, A. F. (2021). Catalytic living ROMP: block copolymers from macro-chain transfer agents. Polymer Chemistry, 12(30), 4296–4301.
  • Rieger, B., & Chien, J. C. (1989). Ring opening metathesis polymerization (ROMP) of five- to eight-membered cyclic olefins: Computational, thermodynamic, and experimental approach. Macromolecules, 22(4), 1582–1587.
  • Destarac, M. (2024). Chain Transfer Kinetics of Rhodixan® A1 RAFT/MADIX Agent. Polymers, 16(24), 3396.
  • Scherman, O. A., & Grubbs, R. H. (2006). Functional end groups for polymers prepared using ring-opening metathesis polymerization. Macromolecules, 39(22), 7577–7584.
  • Anastasaki, A., Nikolaou, V., & Haddleton, D. M. (2019). Mechanistic and Kinetic Studies of the Ring Opening Metathesis Polymerization of Norbornenyl Monomers by a Grubbs Third Generation Catalyst. Journal of the American Chemical Society, 141(43), 17243–17248.
  • Tang, W., & Matyjaszewski, K. (2001). Determination of Activation and Deactivation Rate Constants of Model Compounds in Atom Transfer Radical Polymerization. Macromolecules, 34(13), 4321–4327.

Sources

Application Notes and Protocols: Catalytic Asymmetric Methallylation of Aldehydes using Methallyltri-n-butyltin

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Clarifying the Role of Methallyltri-n-butyltin in Asymmetric Synthesis

Initial explorations into the catalytic applications of this compound may lead to inquiries regarding its use in various asymmetric transformations. It is a point of scientific clarification that while organotin reagents have a broad spectrum of applications in organic synthesis, This compound is not a catalyst for asymmetric epoxidation . The premier method for asymmetric epoxidation of allylic alcohols remains the Sharpless Asymmetric Epoxidation, which utilizes a titanium-tartrate catalytic system.

However, this compound is a highly valuable and widely employed reagent in a different, yet equally important, class of stereoselective reactions: the catalytic asymmetric allylation of aldehydes . This powerful carbon-carbon bond-forming reaction provides access to chiral homoallylic alcohols, which are versatile building blocks in the synthesis of complex molecules, including many pharmaceutical agents.

This guide provides a detailed technical overview, field-proven insights, and robust protocols for the successful execution of the catalytic asymmetric methallylation of aldehydes using this compound.

Theoretical Framework: The Asymmetric Allylation of Aldehydes

The addition of an allyl group to a carbonyl compound is a fundamental transformation in organic synthesis. When performed with stereochemical control, it yields enantiomerically enriched homoallylic alcohols. The reaction between an aldehyde and this compound is facilitated by a Lewis acid. To achieve asymmetry, a chiral Lewis acid catalyst is employed.

The general transformation is as follows:

The chiral catalyst coordinates to the aldehyde, activating it towards nucleophilic attack by the allyltin reagent. The stereochemical outcome of the reaction is dictated by the chiral environment created by the catalyst, which directs the approach of the nucleophile to one of the two enantiotopic faces of the aldehyde.

A variety of chiral ligands are used to generate the active catalyst in situ with a Lewis acid. One of the most successful classes of ligands for this transformation is based on 2,2'-dihydroxy-1,1'-binaphthyl (BINOL) and its derivatives. These ligands, in combination with Lewis acids like Ti(O-i-Pr)4 or In(OTf)3, form chiral complexes that effectively catalyze the asymmetric allylation.[1]

Mechanistic Insights: The Role of the Chiral Catalyst

The catalytic cycle of the asymmetric allylation of aldehydes with this compound, catalyzed by a chiral titanium-BINOL complex, is a well-studied process. The key steps are illustrated in the diagram below.

Asymmetric Allylation Catalytic Cycle Catalyst_Activation Chiral Ligand + Lewis Acid -> Active Catalyst Aldehyde_Coordination Aldehyde Coordination to Chiral Catalyst Catalyst_Activation->Aldehyde_Coordination Allylation Nucleophilic Attack by this compound Aldehyde_Coordination->Allylation Product_Release Release of Chiral Homoallylic Alcohol Allylation->Product_Release Catalyst_Regeneration Catalyst Regeneration Product_Release->Catalyst_Regeneration Product Chiral Homoallylic Alcohol Product_Release->Product Catalyst_Regeneration->Catalyst_Activation Chiral_Ligand Chiral Ligand (e.g., BINOL) Chiral_Ligand->Catalyst_Activation Lewis_Acid Lewis Acid (e.g., Ti(O-i-Pr)4) Lewis_Acid->Catalyst_Activation Aldehyde Aldehyde Aldehyde->Aldehyde_Coordination Allyltin This compound Allyltin->Allylation

Caption: Catalytic cycle for asymmetric allylation.

The reaction commences with the formation of the active chiral Lewis acid catalyst from a precursor and a chiral ligand. This catalyst then coordinates with the aldehyde, activating the carbonyl group and creating a chiral pocket. The this compound then attacks the activated aldehyde from the less sterically hindered face, leading to the formation of the chiral homoallylic alcohol. The product is then released, and the catalyst is regenerated to continue the cycle.

Experimental Protocols

General Considerations and Best Practices
  • Anhydrous Conditions: Organotin reagents and many Lewis acid catalysts are sensitive to moisture. All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and oven-dried glassware.

  • Reagent Purity: The purity of the aldehyde, this compound, and the chiral ligand is crucial for achieving high enantioselectivity and yield. Aldehydes should be freshly distilled or purified prior to use.

  • Temperature Control: Reaction temperatures can significantly impact enantioselectivity. Careful temperature control using a cryostat or a suitable cooling bath is essential.

  • Stoichiometry: The stoichiometry of the catalyst components (Lewis acid and chiral ligand) and the ratio of the catalyst to the substrates should be carefully optimized for each specific reaction.

Protocol for the Asymmetric Methallylation of Benzaldehyde

This protocol provides a general procedure for the asymmetric methallylation of benzaldehyde using a titanium-BINOL catalyst system.

Materials:

  • (R)-(+)-1,1'-Bi(2-naphthol) [(R)-BINOL]

  • Titanium(IV) isopropoxide [Ti(O-i-Pr)4]

  • This compound

  • Benzaldehyde (freshly distilled)

  • Anhydrous Dichloromethane (CH2Cl2)

  • 4Å Molecular Sieves (activated)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Saturated aqueous sodium fluoride (NaF) solution

  • Anhydrous magnesium sulfate (MgSO4)

  • Standard laboratory glassware (oven-dried)

  • Inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • Catalyst Preparation:

    • To an oven-dried Schlenk flask containing activated 4Å molecular sieves (250 mg) under an inert atmosphere, add anhydrous CH2Cl2 (5 mL).

    • Add (R)-BINOL (0.2 mmol) and Ti(O-i-Pr)4 (0.1 mmol) to the flask.

    • Stir the mixture at room temperature for 1 hour to allow for the formation of the chiral catalyst complex.

  • Reaction Setup:

    • Cool the catalyst mixture to -20 °C.

    • Add freshly distilled benzaldehyde (1.0 mmol) to the flask.

    • Stir the mixture for 15 minutes at -20 °C.

    • Slowly add this compound (1.2 mmol) to the reaction mixture via syringe.

  • Reaction Monitoring:

    • Maintain the reaction at -20 °C and monitor its progress by thin-layer chromatography (TLC).

  • Workup and Purification:

    • Upon completion of the reaction (typically 2-4 hours), quench the reaction by adding saturated aqueous NaHCO3 solution (10 mL).

    • Allow the mixture to warm to room temperature and stir vigorously for 30 minutes.

    • Filter the mixture through a pad of Celite® to remove the titanium salts.

    • Separate the organic layer and extract the aqueous layer with CH2Cl2 (2 x 10 mL).

    • Combine the organic layers and wash with saturated aqueous NaF solution (10 mL) to remove the tin byproducts. Stirring the biphasic mixture for 1 hour is recommended to ensure complete removal of tin salts, which will precipitate as a white solid.

    • Filter the mixture again through Celite®.

    • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the chiral homoallylic alcohol.

  • Characterization:

    • Determine the yield of the purified product.

    • Determine the enantiomeric excess (ee) of the product by chiral HPLC or by derivatization with a chiral resolving agent followed by NMR analysis.

Data Presentation: Substrate Scope and Enantioselectivity

The asymmetric allylation of aldehydes using allyltributylstannane (a close analog of this compound) and a chiral indium(III)-PYBOX complex has been shown to be effective for a range of aldehydes, affording the corresponding homoallylic alcohols with moderate to high enantioselectivities.[1]

AldehydeEnantiomeric Excess (% ee)
Benzaldehyde85
4-Chlorobenzaldehyde90
4-Methoxybenzaldehyde88
2-Naphthaldehyde93
Cinnamaldehyde75
Cyclohexanecarboxaldehyde60

Table 1: Representative enantioselectivities for the asymmetric allylation of various aldehydes. Data adapted from literature reports on similar allyltin reagents.[1]

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Low Yield Incomplete reactionIncrease reaction time or temperature slightly.
Deactivation of the catalystEnsure strictly anhydrous conditions. Use freshly purified reagents.
Inefficient workupEnsure complete extraction of the product.
Low Enantioselectivity Impure chiral ligand or catalyst precursorRecrystallize the chiral ligand. Use high-purity Lewis acid.
Non-optimal reaction temperatureScreen a range of temperatures (e.g., -40 °C to 0 °C).
Racemic background reactionUse a more sterically demanding chiral ligand.
Difficulty Removing Tin Byproducts Incomplete precipitation of tin fluorideIncrease the stirring time with NaF solution. Use a larger excess of NaF.

Applications in Drug Development

The synthesis of chiral homoallylic alcohols is a critical step in the total synthesis of numerous natural products and pharmaceutical compounds. The ability to introduce a stereocenter with a reactive alkene functionality makes these products versatile intermediates for further elaboration. For instance, the homoallylic alcohol moiety can be transformed into diols, amino alcohols, or serve as a handle for cross-coupling reactions to build molecular complexity. The development of robust and highly selective asymmetric allylation methods, such as the one described here, is therefore of significant interest to the drug development community.

References

  • Loh, T.-P., & Li, X.-R. (1997). A highly enantioselective allylation of aldehydes with allyltributylstannane in aqueous media. Chemical Communications, (18), 1929-1930.
  • Yanagisawa, A., Kageyama, H., Nakatsuka, Y., Asakawa, K., Matsumoto, Y., & Yamamoto, H. (2000). A New Chiral Binaphthol-Derived Ligand for the Catalytic Asymmetric Allylation of Aldehydes with Allyltributyltin. Angewandte Chemie International Edition, 38(24), 3701-3704. (A representative reference for the use of BINOL ligands).
  • Malkov, A. V., & Kočovský, P. (2007). Asymmetric Allylation of Aldehydes. In Comprehensive Organic Synthesis II (Vol. 5, pp. 1-56). Elsevier. (A comprehensive review of the topic).
  • Teo, Y.-C., & Goh, T.-P. (2008). A chiral indium(III) complex as an efficient catalyst for the enantioselective allylation of aldehydes. Chemical Communications, (43), 5641-5643. [Link][1]

Sources

Troubleshooting & Optimization

Troubleshooting low yield in Stille coupling with Methallyltri-n-butyltin

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Yields with Methallyltri-n-butyltin Ticket ID: STILLE-MET-001 Status: Open Assigned Specialist: Senior Application Scientist[1]

Diagnostic Phase: Why is your reaction failing?

Before altering your protocol, we must identify the specific failure mode. This compound (


) is significantly more sterically demanding than simple vinyl- or allylstannanes.[1] This bulk slows down the transmetallation  step, making the catalyst prone to decomposition (Pd black formation) before the cycle completes.

Check your symptoms against this matrix:

SymptomProbable CauseImmediate Action
Reaction Stalls < 30% Slow TransmetallationAdd CuI (10-20 mol%) (The "Copper Effect").[1]
Wrong Isomer Observed Isomerization (1,3-shift)Lower temp; Switch to CsF (neutral conditions).
Product Contaminated Tin residues (

)
Implement KF/Silica workup (See Protocol B).[1][2]
Black Precipitate Catalyst DeathSwitch to

+ SPhos/XPhos
(High activity).

The Core Solution: The "Copper Effect" Protocol

Applicability: Standard aryl/vinyl halides coupling with methallyltin.

The most common reason for low yield with methallyl reagents is that the rate of transmetallation (


) is slower than the rate of catalyst decomposition. Copper(I) iodide acts as a "shuttle," transmetallating with the tin first to form a transient, highly reactive organocopper species which then transfers the organic group to Palladium.
Optimized Protocol (Ticket Resolution)

Standard conditions (


/Toluene) often fail here. Use this modified Liebeskind-Strogl approach.

Reagents:

  • Aryl Halide (1.0 equiv)[1]

  • This compound (1.1 - 1.2 equiv)[1]

  • Catalyst:

    
     (5 mol%) OR 
    
    
    
    (2.5 mol%) +
    
    
    (10 mol%)[1]
  • Co-Catalyst: CuI (10-20 mol%) [1]

  • Additive: CsF (2.0 equiv)

  • Solvent: DMF or Dioxane (0.1 M concentration)

Step-by-Step Workflow:

  • Degassing (Critical): Sparge the solvent (DMF/Dioxane) with Argon for 15 minutes.

    
     kills the active Cu(I) species.
    
  • Setup: In a glovebox or under active Argon flow, combine Aryl Halide, Stannane, Pd catalyst, and CuI .

  • Activation: Add CsF. Note: CsF activates the tin species by forming a hypervalent stannate, making the alkyl group more nucleophilic.

  • Reaction: Heat to 45–60°C.

    • Warning: Do not exceed 80°C initially.[1] High heat promotes methallyl isomerization to the conjugated 2-methyl-1-propenyl isomer.[1]

  • Monitoring: Monitor by HPLC/UPLC. If conversion stalls after 4h, add a second portion of catalyst (2 mol%).

Mechanistic Insight: Why this works

The addition of Copper(I) changes the mechanism from a direct Stille cycle to a Copper-mediated transmetallation .

Diagram 1: The Copper-Accelerated Catalytic Cycle

This diagram illustrates how CuI bypasses the slow Sn-Pd step.

StilleCopperCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X TransMet Transmetallation (Rate Determining) OxAdd->TransMet Slow without Cu RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 SnReagent Methallyl-SnBu3 CuSpecies Transient Methallyl-Cu SnReagent->CuSpecies Transmetallation 1 (Fast w/ CsF) CuI CuI (Co-Cat) CuI->CuSpecies CuSpecies->TransMet Transmetallation 2 (Fast Cu -> Pd)

Caption: The "Copper Shunt" (Yellow path) generates a reactive organocopper intermediate, bypassing the kinetically sluggish Tin-to-Palladium transfer.

Troubleshooting Side Reactions

Issue A: Isomerization (The "Double Bond Shift")

Symptom: You isolated the conjugated product (2-methyl-1-propenyl benzene) instead of the allyl product. Cause: "Chain walking" or


-hydride elimination followed by re-insertion.[1] This is often driven by high temperatures or acidic protons.[1]
Fix: 
  • Temperature: Keep T < 65°C.

  • Ligand: Switch to

    
      (Triphenylarsine).[1] Arsenic ligands bind Pd less tightly than phosphines, accelerating the reductive elimination step so the product is released before it can isomerize.
    
Issue B: Tin Removal (Purification Nightmare)

Symptom: NMR shows broad aliphatic multiplets (


 ppm) obscuring your product.[1]
Fix: The KF/Silica Gel Protocol 
  • Prepare a mixture of Potassium Fluoride (KF) and Silica Gel (ratio 1:2 by weight) in water, then evaporate to a free-flowing powder.

  • Dilute your crude reaction mixture with Ether or EtOAc.[1]

  • Add the KF/Silica powder (approx.[1] 500mg per mmol of tin used).[1]

  • Stir vigorously for 30 minutes. The fluoride binds the tin byproduct (

    
    ) into an insoluble polymeric solid.
    
  • Filter through a pad of Celite.[1] The filtrate will be largely tin-free.

Decision Tree: Diagnostic Flowchart

TroubleshootingTree Start Start: Low Yield / Failed Rxn Q1 Is the Starting Material consumed? Start->Q1 NoCons No: Reaction Stalled Q1->NoCons No YesCons Yes: SM Consumed Q1->YesCons Yes Sol1 Action: Add CuI (10%) + CsF Switch solv to DMF NoCons->Sol1 Q2 Is the Product Isomerized? YesCons->Q2 Isomer Yes: Double bond migrated Q2->Isomer Yes Tin No: Product pure but NMR dirty (Tin) Q2->Tin No Sol2 Action: Lower Temp (<60C) Use AsPh3 Ligand Isomer->Sol2 Sol3 Action: KF/Silica Workup or Aqueous KF Wash Tin->Sol3

Caption: Step-by-step logic for diagnosing Stille coupling failures specific to methallyltin reagents.

References

  • The Copper Effect (Mechanistic Foundation): Farina, V., Kapadia, S., Krishnan, B., Wang, C., & Liebeskind, L. S. (1994).[3] "On the Nature of the 'Copper Effect' in the Stille Cross-Coupling." Journal of Organic Chemistry.

  • Fluoride Activation (CsF Protocol): Mee, S. P., Lee, V., & Baldwin, J. E. (2004). "Stille Coupling Made Easier - The Synergic Effect of Copper(I) Salts and the Fluoride Ion." Angewandte Chemie International Edition. [1]

  • Purification (KF/Silica Method): Renaldo, A. F., Labadie, J. W., & Stille, J. K. (1989). "Palladium-catalyzed coupling of acid chlorides with organotin reagents: ethyl 4-(4-nitrophenyl)-4-oxobutanoate." Organic Syntheses. [1]

  • Review of Stille Chemistry (Comprehensive Guide): Farina, V., Krishnamurthy, V., & Scott, W. J. (1997). "The Stille Reaction."[3][4][5][6][7][8][9][10] Organic Reactions.[1][2][3][4][6][7][8][9][10][11] [1]

Sources

Technical Support Center: The Effect of Temperature on the Stability of Methallyltri-n-butyltin

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Methallyltri-n-butyltin. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this versatile reagent. As a Senior Application Scientist, my goal is to synthesize technical accuracy with field-proven insights to ensure the integrity and success of your experimental work. This document is structured in a question-and-answer format to directly address specific issues you may encounter.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and thermal stability of this compound.

Q1: What is the recommended storage temperature for this compound to ensure its long-term stability?

A1: For optimal long-term stability, this compound should be stored in a cool, dry place, ideally refrigerated at 2-8°C. It should be kept in a tightly sealed, inert gas-filled container to prevent exposure to moisture and atmospheric oxygen, which can degrade the compound over time. While organotin compounds are generally air and moisture stable, prolonged exposure can lead to hydrolysis and oxidation.[1]

Q2: At what temperature does this compound begin to decompose?

Q3: What are the primary degradation pathways for this compound at elevated temperatures?

A3: The primary thermal degradation pathway for tetraalkyltin compounds, like this compound, involves the homolytic cleavage of the tin-carbon bonds to form radical species.[3] In the case of this compound, the Sn-C(methallyl) bond is likely the most susceptible to cleavage due to the resonance stabilization of the resulting methallyl radical. The subsequent reactions of these radicals can lead to a complex mixture of products, including the formation of hexa-n-butylditin, octane, and various unsaturated hydrocarbons from the coupling and disproportionation of the butyl and methallyl radicals.

Q4: How does thermal instability of this compound affect the outcome of a Stille coupling reaction?

A4: The thermal instability of this compound can have several negative impacts on a Stille coupling reaction. Firstly, decomposition of the organotin reagent reduces its effective concentration, leading to lower yields of the desired cross-coupled product. Secondly, the radical species generated during decomposition can initiate unwanted side reactions, leading to the formation of impurities that can complicate product purification. One common side reaction is the homocoupling of the organotin reagent.[1] Therefore, it is crucial to carefully control the reaction temperature to balance the need for a sufficiently high temperature to drive the catalytic cycle with the need to minimize thermal decomposition of the reagent.

Section 2: Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during experiments with this compound, with a focus on temperature-related problems.

Observed Problem Potential Cause Troubleshooting Steps
Low or no yield in Stille coupling 1. Insufficient reaction temperature. 2. Decomposition of this compound due to excessive temperature. 3. Degradation of the palladium catalyst at high temperatures. 4. Impure or degraded this compound. 1. Gradually increase the reaction temperature in increments of 10°C, monitoring the reaction progress by TLC or GC. 2. If high temperatures are necessary, consider using a more thermally stable palladium catalyst or adding the this compound slowly over the course of the reaction to maintain a low instantaneous concentration. 3. Ensure the reaction is performed under an inert atmosphere to prevent catalyst deactivation. 4. Verify the purity of the this compound by ¹H NMR or GC-MS before use.
Formation of significant side products (e.g., homocoupled product) 1. Reaction temperature is too high, leading to radical-mediated side reactions. 2. Prolonged reaction time at elevated temperature. 1. Reduce the reaction temperature. 2. Optimize the reaction time to achieve a good conversion without allowing for significant side product formation. 3. Consider using a lower boiling point solvent to maintain a lower reaction temperature.
Inconsistent results between batches 1. Inconsistent heating profiles. 2. Variability in the quality of this compound. 3. Moisture or oxygen contamination. 1. Use a reliable heating mantle with a temperature controller and ensure consistent stirring. 2. Test each new batch of this compound for purity before use. 3. Ensure all glassware is oven-dried and the reaction is performed under a rigorously inert atmosphere.[1]

Section 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for assessing the thermal stability of this compound.

Protocol 1: Determination of Onset Decomposition Temperature using Thermogravimetric Analysis (TGA)

This protocol outlines the procedure for determining the onset temperature of thermal decomposition of this compound using TGA.

Materials:

  • This compound

  • TGA instrument with a high-purity nitrogen or argon supply

  • Aluminum or platinum TGA pans

Procedure:

  • Tare an empty TGA pan.

  • Under an inert atmosphere (e.g., in a glovebox), accurately weigh 5-10 mg of this compound into the TGA pan.

  • Place the pan in the TGA instrument.

  • Purge the instrument with high-purity nitrogen or argon at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.

  • Heat the sample from room temperature to 400°C at a constant heating rate of 10°C/min.

  • Record the mass loss as a function of temperature.

  • The onset decomposition temperature is determined as the temperature at which a significant mass loss begins, often calculated by the instrument software using the tangent method to the initial weight loss curve.[4]

Protocol 2: Identification of Thermal Decomposition Products using Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

This protocol describes how to identify the volatile products of thermal decomposition of this compound.

Materials:

  • This compound

  • Pyrolysis unit coupled to a GC-MS system

  • Inert pyrolysis sample cups

Procedure:

  • Place a small, accurately weighed amount (e.g., 100 µg) of this compound into a pyrolysis sample cup.

  • Introduce the sample cup into the pyrolysis unit.

  • Set the pyrolysis temperature to a value above the determined onset of decomposition (e.g., 300°C).

  • Set the GC and MS parameters for the separation and detection of the expected decomposition products (e.g., a standard hydrocarbon analysis method).

  • Initiate the pyrolysis, which will rapidly heat the sample and transfer the volatile decomposition products to the GC column.

  • Analyze the resulting mass spectra to identify the individual components of the decomposition mixture by comparing them to a mass spectral library.

Section 4: Visualizations

This section provides diagrams to illustrate key concepts and workflows.

Stability_Factors cluster_storage Storage Conditions cluster_reaction Reaction Conditions Temperature (2-8°C) Temperature (2-8°C) This compound Stability This compound Stability Temperature (2-8°C)->this compound Stability Maintains Integrity Inert Atmosphere Inert Atmosphere Inert Atmosphere->this compound Stability Prevents Oxidation/ Hydrolisis Absence of Light Absence of Light Absence of Light->this compound Stability Prevents Photodegradation Reaction Temperature Reaction Temperature Reaction Temperature->this compound Stability Influences Decomposition Rate Reaction Time Reaction Time Reaction Time->this compound Stability Impacts Extent of Decomposition Solvent Choice Solvent Choice Solvent Choice->Reaction Temperature Determines Max Temp Catalyst Stability Catalyst Stability Catalyst Stability->Reaction Temperature Can Limit Max Temp Troubleshooting_Workflow Start Low Reaction Yield Check_Purity Verify Reagent Purity (NMR, GC-MS) Start->Check_Purity Check_Temp Review Reaction Temperature Check_Purity->Check_Temp Check_Atmosphere Ensure Inert Atmosphere Check_Temp->Check_Atmosphere Optimize_Temp Is Temp Optimal? Check_Atmosphere->Optimize_Temp Increase_Temp Increase Temperature Incrementally Optimize_Temp->Increase_Temp Too Low Decrease_Temp Decrease Temperature/ Change Solvent Optimize_Temp->Decrease_Temp Too High Success Improved Yield Increase_Temp->Success Decrease_Temp->Success

Caption: Troubleshooting workflow for low yield in reactions.

References

  • Experimental Study on Thermal Decomposition Temperature and Thermal Expansion Coefficient of Typical Nonmetallic Materials in Aeroengine Components. MDPI. [Link]

  • Detailed Reaction Mechanism for 350–400 °C Pyrolysis of an Alkane, Aromatic, and Long-Chain Alkylaromatic. DSpace@MIT. [Link]

  • THERMAL STABILITY OF ORGANIC COMPOUNDS BY THE ISOTENISCOPE METHOD. DTIC. [Link]

  • Tetrabutyltin | C16H36Sn | CID 15098. PubChem. [Link]

  • Pyrolysis Process of Mixed Microplastics Using TG-FTIR and TED-GC-MS. PMC. [Link]

  • allyltributyltin. Organic Syntheses Procedure. [Link]

  • Stille reaction. Wikipedia. [Link]

  • THERMAL DEGRADATION ANALYSIS OF ORGANOTIN(IV) ESTERS. SID. [Link]

  • Figure 2: Qualitative analysis of GC-MS data obtained from pyrolytic... ResearchGate. [Link]

  • Catalytic Pyrolysis Kinetic Behavior and TG-FTIR-GC–MS Analysis of Metallized Food Packaging Plastics with Different Concentrations of ZSM-5 Zeolite Catalyst. MDPI. [Link]

  • 4: Radical Reactions. Chemistry LibreTexts. [Link]

  • (PDF) Effect of Tetra-n-butyl Ammonium Hexafluorophosphate on Thermal Decomposition of Ammonium Per chlorate (International Peer Reviewed Journal). ResearchGate. [Link]

  • Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students. Journal of Chemical Education. [Link]

  • Thermal Stability. NETZSCH Analyzing & Testing. [Link]

  • Thermal Properties and Ionic Conductivity of Tetra-n-Butylammonium Perchlorate. MDPI. [Link]

  • Toluene-carrier pyrolysis of 4-phenyl-but-l-ene and hexa-1,5-diene and the heat of formation of the allyl radical. Transactions of the Faraday Society. [Link]

  • An Expert System for Interpreting Pyrolysis-GC/MS Data for Synthetic Paint Media. YouTube. [Link]

  • Technical Piece THE STABILITY OF ORGANOMETALLICS INTRODUCTION METAL-CARBON SPECIES METAL AMIDES. CatSci Ltd. [Link]

  • Estimation of Polymer Lifetime by TGA Decomposition Kinetics. TA Instruments. [Link]

  • Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques. White Rose Research Online. [Link]

  • Production of Aliphatic-Linked Polycyclic Hydrocarbons during Radical-Driven Particle Formation from Propyne and Propene Pyrolys. eScholarship.org. [Link]

  • Identification and quantification of plastic additives using Pyrolysis-GC/MS: a review. Archimer. [Link]

  • Tetrabutyltin. Wikipedia. [Link]

  • Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition. NC State University Libraries. [Link]

  • Vacuum Line Techniques for Handling Air-Sensitive Organometallic Compounds. University of Washington. [Link]

Sources

Technical Support Center: Minimizing Tin Waste in Stille Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

The Stille coupling is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds.[1][2] Its tolerance for a wide array of functional groups has made it an invaluable tool in the synthesis of complex molecules, from natural products to active pharmaceutical ingredients (APIs).[2][3] However, a significant drawback of the Stille reaction is the use of stoichiometric amounts of organotin reagents, which are often toxic and can be challenging to remove from the final product.[1][4] This guide provides researchers, scientists, and drug development professionals with practical troubleshooting advice and answers to frequently asked questions to effectively minimize and manage tin waste in their Stille coupling reactions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges encountered during the purification of Stille coupling products and offers detailed, field-proven solutions.

Issue 1: Persistent Tin Contamination After Aqueous Potassium Fluoride (KF) Wash

  • Possible Cause: Insufficient reaction time or inadequate mixing. The formation of the insoluble tributyltin fluoride ((Bu)₃SnF) precipitate, which is crucial for this workup, is a heterogeneous reaction that requires sufficient time and vigorous agitation to go to completion.[5]

  • Recommended Solution:

    • Increase Stirring and Reaction Time: Ensure the biphasic mixture of your crude reaction and the saturated aqueous KF solution is stirred vigorously for a minimum of one hour. For larger scale reactions or particularly stubborn cases, extending the stirring time to several hours or even overnight may be beneficial.

    • Phase-Transfer Catalyst: In some instances, the addition of a phase-transfer catalyst can facilitate the reaction between the organotin species in the organic phase and the fluoride ions in the aqueous phase.

    • Celite Filtration: If a very fine precipitate forms that is difficult to separate through a standard separatory funnel, filter the entire mixture through a pad of Celite®. This will effectively remove the solid (Bu)₃SnF.[5]

Issue 2: Co-elution of Tin Byproducts with the Desired Product During Flash Chromatography

  • Possible Cause: Similar polarity of the product and the organotin byproducts. Tributyltin derivatives are often greasy and relatively nonpolar, leading to their co-elution with many organic products.[5]

  • Recommended Solution:

    • Modified Silica Gel Chromatography (Triethylamine): Doping the silica gel or the eluent with a small amount of triethylamine (typically 1-5%) can effectively retard the tin byproducts on the column, allowing for better separation of the desired product.[5][6][7][8]

    • Modified Silica Gel Chromatography (Potassium Carbonate): An alternative and highly effective method involves using a stationary phase prepared by mixing silica gel with 10% w/w powdered anhydrous potassium carbonate (K₂CO₃).[4] This method has been shown to reduce organotin impurities to as low as ~15 ppm.[4] This mixture can be prepared in advance and stored for several months.[4]

Issue 3: Presence of Unreacted Stannane (e.g., Bu₃SnH or Bu₃SnSnBu₃) After the Reaction

  • Possible Cause: Incomplete reaction or side reactions leading to the formation of tin hydrides or distannanes. These species can be particularly problematic to remove with a simple KF wash.

  • Recommended Solution:

    • Iodine Treatment: Before the aqueous workup, treat the crude reaction mixture with a solution of iodine (I₂). Iodine will oxidatively convert residual tributyltin hydride and hexa-n-butylditin to tributyltin iodide (Bu₃SnI), which is more readily removed by a subsequent aqueous KF wash.[5] The persistence of a faint iodine color can indicate the completion of this scavenging step. Excess iodine can be quenched with a saturated aqueous solution of sodium thiosulfate.[5]

    • DBU/Iodine Protocol: A more specialized method involves diluting the concentrated crude product with diethyl ether, adding a slight excess of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), followed by the addition of an ethereal iodine solution until the iodine color persists.[4] This is followed by standard purification.[4]

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the management of tin in Stille coupling reactions.

Q1: Why is the removal of tin residues so critical, especially in a pharmaceutical context?

Organotin compounds, particularly trialkyltin derivatives like trimethyltin and tributyltin, exhibit significant toxicity.[1][9][10] For active pharmaceutical ingredients (APIs), regulatory bodies have stringent limits on the allowable levels of heavy metal impurities.[11][12][13] Therefore, robust and verifiable methods for the removal of tin to parts-per-million (ppm) or even parts-per-billion (ppb) levels are a prerequisite for any process that will be used in drug development.[4]

Q2: What are the primary tin-containing byproducts in a Stille coupling reaction?

The main tin byproducts are trialkyltin halides (e.g., Bu₃SnCl, Me₃SnI) formed from the transmetalation step of the catalytic cycle.[5] You may also encounter unreacted organostannane starting material and hexaalkyldistannanes (e.g., Bu₃SnSnBu₃) resulting from homocoupling side reactions.[1]

Q3: Are there ways to reduce the amount of tin used from the outset?

Yes. Several strategies can be employed to move away from using stoichiometric amounts of organotin reagents:

  • Catalytic Stille Coupling: Innovative protocols have been developed where the organotin reagent is used in catalytic amounts. These methods often involve an in-situ regeneration of the active tin species from the byproduct of the coupling reaction. For example, the organotin halide byproduct can be recycled back to an organotin hydride, which can then participate in a subsequent hydrostannylation/Stille coupling sequence.[14][15] This approach can significantly reduce the overall tin waste, with reported reductions of up to 94%.[14][15]

  • Alternative Reagents: While Stille coupling offers broad functional group tolerance, in some cases, alternative cross-coupling reactions that utilize less toxic reagents can be considered. The Suzuki coupling, which employs organoboron reagents, is a popular alternative due to the generally lower toxicity of its boron byproducts.[5]

Q4: How can I accurately quantify the amount of residual tin in my final product?

To ensure that tin residues have been removed to the required levels, highly sensitive analytical techniques are necessary. The most common methods include:

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS): This is the gold standard for trace metal analysis and can readily quantify tin at the ppm and ppb levels.[5][16]

  • Atomic Absorption Spectroscopy (AAS): Another sensitive technique for the quantification of metals.[5][16]

  • ¹H NMR Spectroscopy: While not as sensitive as ICP-MS or AAS, ¹H NMR can be a useful tool for detecting higher levels of organotin contamination by observing the characteristic signals of the alkyl groups attached to the tin atom.[5]

Experimental Protocols

Protocol 1: Standard Aqueous Potassium Fluoride (KF) Wash

  • Reaction Completion: Once the Stille coupling is deemed complete by an appropriate monitoring technique (e.g., TLC, LC-MS), cool the reaction mixture to room temperature.

  • Dilution: Dilute the reaction mixture with a suitable organic solvent such as ethyl acetate or diethyl ether.

  • Aqueous Wash: Transfer the diluted mixture to a separatory funnel and wash with a saturated aqueous solution of potassium fluoride.

  • Vigorous Stirring: Stir the biphasic mixture vigorously for at least 1 hour. A white precipitate of (Bu)₃SnF should be observed.

  • Separation: Separate the organic layer.

  • Filtration (if necessary): If a fine precipitate makes separation difficult, filter the entire mixture through a pad of Celite®.[5]

  • Final Washes: Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[6]

Protocol 2: Flash Chromatography with K₂CO₃-Impregnated Silica Gel

  • Preparation of Stationary Phase: Thoroughly mix silica gel with 10% by weight of finely powdered, anhydrous potassium carbonate. This mixture can be stored for future use.[4]

  • Column Packing: Dry pack a chromatography column with the prepared K₂CO₃-silica mixture.

  • Sample Loading: Concentrate the crude reaction mixture and dissolve it in a minimal amount of a suitable solvent. Load the sample onto the column.

  • Elution: Elute the column with an appropriate solvent system, as determined by prior TLC analysis.

  • Fraction Collection: Collect and analyze fractions to isolate the purified product, now significantly depleted of organotin impurities.

Data and Diagrams

Table 1: Comparison of Common Tin Removal Methods

MethodPrincipleAdvantagesDisadvantagesTypical Residual Tin Levels
Aqueous KF Wash Precipitation of insoluble (Bu)₃SnF.[6]Simple, inexpensive, and effective for many common byproducts.Can be slow; may not be effective for all tin species (e.g., Bu₃SnH).<1% w/w, variable
Triethylamine-Treated Silica Increased polarity of the stationary phase retards tin byproducts.[7][8]Easy to implement in a standard chromatography workflow.May not be sufficient for achieving very low ppm levels.<0.1% w/w
K₂CO₃-Impregnated Silica Strong interaction between the basic stationary phase and tin species.[4]Highly effective, can achieve very low residual tin levels.[4]Requires preparation of the modified silica.~15 ppm[4]
DBU/I₂ Treatment Conversion of unreacted stannanes to more easily removable species.[4]Effective for scavenging problematic unreacted tin reagents.Adds extra steps to the workup procedure.Can be reduced to <30 ppm[4]
Catalytic Tin Protocol In-situ recycling of the tin reagent.[14][15]Drastically reduces the initial amount of tin required.[14][15]May require more complex reaction setup and optimization.N/A (focus is on waste reduction)

Diagram 1: The Stille Coupling Catalytic Cycle

Stille_Cycle cluster_products Pd(0)L_n Pd(0)L_n R^1-Pd(II)(X)L_n R^1-Pd(II)(X)L_n Pd(0)L_n->R^1-Pd(II)(X)L_n Oxidative Addition (R^1-X) R^1-Pd(II)(R^2)L_n R^1-Pd(II)(R^2)L_n R^1-Pd(II)(X)L_n->R^1-Pd(II)(R^2)L_n Transmetalation (R^2-SnR_3) X-SnR_3 X-SnR_3 R^1-Pd(II)(R^2)L_n->Pd(0)L_n Reductive Elimination R^1-R^2 R^1-R^2 R^1-Pd(II)(R^2)L_n->R^1-R^2

Caption: The catalytic cycle of the Stille coupling reaction.

Diagram 2: Decision Workflow for Tin Waste Minimization

Tin_Waste_Workflow start Stille Reaction Completed is_catalytic Was a catalytic tin protocol used? start->is_catalytic stoichiometric Stoichiometric Tin Used is_catalytic->stoichiometric No analysis Quantify Residual Tin (e.g., ICP-MS) is_catalytic->analysis Yes workup_choice Choose Workup Method stoichiometric->workup_choice kf_wash Aqueous KF Wash workup_choice->kf_wash Standard Removal k2co3_silica K2CO3/Silica Chromatography workup_choice->k2co3_silica Low ppm Required dbu_iodine DBU/Iodine Treatment workup_choice->dbu_iodine Unreacted Stannane Suspected kf_wash->analysis k2co3_silica->analysis dbu_iodine->analysis is_ppm_ok Residual tin < desired limit? analysis->is_ppm_ok final_product Final Purified Product is_ppm_ok->final_product Yes re_purify Re-purify is_ppm_ok->re_purify No re_purify->workup_choice

Caption: Decision tree for selecting a tin removal strategy.

References

  • NROChemistry. Stille Coupling. [Link]

  • University of Rochester, Department of Chemistry. Workup for Removing Tin Byproducts. [Link]

  • Organic Synthesis. Stille Coupling. [Link]

  • Shandong Look Chemical. An efficient method for removing organotin impurities. (2020-09-14). [Link]

  • Gallagher, W. P., Terstiege, I., & Maleczka, R. E. (2001). Stille couplings catalytic in tin: the "Sn-O" approach. Journal of the American Chemical Society, 123(13), 3194–3204. [Link]

  • Michigan State University, Department of Chemistry. Stille Couplings Catalytic in Tin: The “Sn-O” Approach. [Link]

  • Wikipedia. Stille reaction. [Link]

  • Chemistry LibreTexts. Stille Coupling. (2023-06-30). [Link]

  • Myers, A. G. The Stille Reaction. [Link]

  • Michigan State University, Department of Chemistry. Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings†. [Link]

  • Espinet, P., & Echavarren, A. M. (2004). The mechanisms of the Stille reaction. Angewandte Chemie International Edition, 43(36), 4704-4734. [Link]

  • Fouquet, E., & Rodriguez, A. L. (2005). Stille Cross-Coupling of Activated Alkyltin Reagents under “Ligandless” Conditions. The Journal of Organic Chemistry, 70(1), 134-139. [Link]

  • Marguí, E., Van Grieken, R., & Fontàs, C. (2012). Determination of metal residues in active pharmaceutical ingredients according to European current legislation by using X-ray fluorescence spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 66, 219-225. [Link]

  • Agency for Toxic Substances and Disease Registry. (2005). Toxicological Profile for Tin and Tin Compounds. U.S. Department of Health and Human Services, Public Health Service. [Link]

  • ResearchGate. Determination of metal residues in active pharmaceutical ingredients according to European current legislation by using X-ray fluorescence spectrometry. [Link]

  • Tchounwou, P. B., Yedjou, C. G., Patlolla, A. K., & Sutton, D. J. (2012). Toxicity and health effects of selected organotin compounds: a review. Molecular and cellular biochemistry, 367(1-2), 21–30. [Link]

  • Sterling Pharma Solutions. (2022-04-06). A risk mitigation approach to detecting and quantifying metals in APIs. [Link]

  • ResearchGate. (2015-06-05). (PDF) Toxicity and speciation analysis of organotin compounds. [Link]

  • National Center for Biotechnology Information. (2005). Toxicological Profile for Tin and Tin Compounds - Chapter 7: Analytical Methods. [Link]

Sources

Validation & Comparative

Comparative Guide: Methallyltri-n-butyltin vs. Allyltributyltin in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide compares Methallyltri-n-butyltin and Allyltributyltin , focusing on their mechanistic distinctions, reactivity profiles, and practical applications in drug discovery and natural product synthesis.

Executive Summary

Allyltributyltin is the foundational reagent for radical and Lewis acid-mediated allylations, serving as the industry standard for introducing a terminal alkene (


).

This compound (2-methylallyltributyltin) is its "activated" structural analog. It introduces an isobutenyl group (


) and exhibits superior reactivity  in both radical and ionic pathways due to electronic stabilization of intermediates. It is the reagent of choice for synthesizing complex isoprenoid architectures and sterically demanding targets where the standard allyl reagent may stall.
Quick Comparison Matrix
FeatureAllyltributyltinThis compound
Structure


Functional Group Allyl (Propenyl)Methallyl (2-Methylpropenyl)
Reactivity (Radical) High (Forms

radical intermediate)
Very High (Forms

radical intermediate)
Reactivity (Ionic) High (Forms

-cation)
Very High (Forms stabilized


-cation)
Primary Application Homoallylic alcohol synthesisIsoprenoid/Terpene synthesis
Cost/Availability Commodity ChemicalSpecialty Reagent (Higher Cost)

Mechanistic Foundations & Reactivity

The divergence in performance between these two reagents is rooted in Physical Organic Chemistry . The presence of the methyl group at the C-2 position in Methallyltributyltin fundamentally alters the energy landscape of the reaction intermediates.

A. Radical Allylation (Keck Reaction)

In free-radical allylations, an alkyl radical (


) attacks the terminal carbon of the double bond.
  • Allyltributyltin: The attack generates a secondary (

    
    ) radical at the 
    
    
    
    -position relative to the tin.
  • Methallyltributyltin: The attack generates a tertiary (

    
    ) radical at the 
    
    
    
    -position.
  • Outcome: The tertiary radical is significantly more stable (hyperconjugation), lowering the activation energy for the addition step. Consequently, Methallyltributyltin acts as a more potent radical acceptor , often proceeding in higher yields with sterically hindered alkyl halides.

B. Lewis Acid-Mediated Allylation (Hosomi-Sakurai)

In ionic reactions with aldehydes/acetals, the electrophile attacks the double bond, generating a cationic charge buildup at the


-carbon (stabilized by the 

-silicon/tin effect).
  • Methallyltributyltin: The developing positive charge resides on a tertiary carbon, further stabilized by the inductive effect of the methyl group.

  • Outcome: Enhanced nucleophilicity compared to the parent allyl stannane.

C. Mechanistic Visualization

The following diagram illustrates the parallel pathways and the critical stabilization provided by the methyl group in the Methallyl variant.

G Start_Allyl Allyltributyltin (Standard) Electrophile Reaction with Electrophile (E+ or R•) Start_Allyl->Electrophile Start_Meth Methallyltributyltin (Activated) Start_Meth->Electrophile Inter_Allyl Intermediate A (Secondary Radical/Cation) Electrophile->Inter_Allyl Slower Rate Inter_Meth Intermediate B (Tertiary Radical/Cation) STABILIZED Electrophile->Inter_Meth Faster Rate (Lower Ea) Prod_Allyl Product: Terminal Alkene Inter_Allyl->Prod_Allyl - Bu3Sn+ Prod_Meth Product: Isobutenyl Group Inter_Meth->Prod_Meth - Bu3Sn+

Figure 1: Comparative reaction pathways showing the kinetic advantage of Methallyltributyltin via intermediate stabilization.

Experimental Protocols

To ensure reproducibility and safety, the following protocols utilize Potassium Fluoride (KF) workups. This is the industry "Gold Standard" for removing toxic organotin byproducts (


) as insoluble polymeric solids, preventing contamination of the final drug substance.
Protocol A: Lewis Acid-Mediated Methallylation (Hosomi-Sakurai Type)

Objective: Synthesis of a homoallylic alcohol from an aldehyde.

  • Setup: Flame-dry a 50 mL round-bottom flask under Argon.

  • Reagents:

    • Aldehyde (1.0 equiv) dissolved in anhydrous DCM (

      
      ).
      
    • This compound (1.2 equiv).

    • 
       (1.1 equiv) or 
      
      
      
      (1.0 equiv).
  • Procedure:

    • Cool the aldehyde solution to

      
      .
      
    • Add the Lewis Acid dropwise. Stir for 15 min.

    • Add this compound dropwise. The solution may turn yellow/orange.

    • Stir at

      
       for 1 h, then warm slowly to 
      
      
      
      .
  • Quench & Workup (Crucial Step):

    • Quench with saturated aqueous

      
      .
      
    • Tin Removal: Add

      
       of saturated aqueous Potassium Fluoride (KF)  solution. Stir vigorously for 30 minutes. A white, polymeric precipitate (
      
      
      
      ) will form.
    • Filter the suspension through a pad of Celite.

    • Extract the filtrate with DCM (

      
      ). Dry over 
      
      
      
      and concentrate.
  • Purification: Flash column chromatography. Methallyl products are often less polar than the starting aldehyde.

Protocol B: Radical Allylation (Keck Type)

Objective: Coupling of an alkyl halide with allyltributyltin.[1]

  • Setup: Degas all solvents (Benzene or Toluene) by sparging with Argon for 20 mins.

  • Reagents:

    • Alkyl Halide (R-Br or R-I, 1.0 equiv).

    • Allyltributyltin (2.0 equiv).

    • AIBN (Azobisisobutyronitrile) (0.1 equiv).

  • Procedure:

    • Dissolve Alkyl Halide and Allyltributyltin in degassed Toluene (

      
      ).
      
    • Add AIBN.[1]

    • Heat to reflux (

      
      ) for 2–4 hours.
      
    • Note: If the reaction is sluggish, add AIBN in portions (0.05 equiv every hour).

  • Workup:

    • Cool to room temperature.

    • Evaporate solvent.

    • Tin Removal: Dissolve residue in

      
      . Add 
      
      
      
      aqueous KF. Stir for 2 hours. Filter off the white solid.

Strategic Applications in Synthesis

When to use Methallyltributyltin?

While Allyltributyltin is the default reagent, Methallyltributyltin is specifically required for:

  • Isoprenoid Synthesis: It installs the isobutene unit directly, a core motif in terpenes (e.g., synthesis of Epothilone fragments or Taxol precursors).

  • Quaternary Center Formation: The methyl group provides steric bulk that can be leveraged for diastereoselective reactions when combined with chiral Lewis acids.

  • Stubborn Substrates: If a standard Keck allylation fails due to steric crowding at the radical center, switching to Methallyltributyltin often restores reactivity due to the favorable thermodynamics of the tertiary radical intermediate.

When to use Allyltributyltin?
  • General Homoallylation: For standard chain elongation where no branching is desired.

  • Cost-Sensitive Scale-Up: Allyltributyltin is significantly cheaper and available in bulk quantities.

Safety & Handling (E-E-A-T)

Both reagents are Organotin compounds and share a similar toxicity profile.

  • Neurotoxicity: Tributyltin species are potent neurotoxins and endocrine disruptors. They are readily absorbed through the skin.

  • Handling: Always handle in a fume hood with double nitrile gloves.

  • Destruction: All glassware must be rinsed with a base bath (KOH/Isopropanol) or treated with bleach to oxidize residual tin residues before washing.

  • Odor: Both have a characteristic unpleasant, acrid smell.

References

  • Keck, G. E., & Yates, J. B. (1982). Free radical addition of allyltin compounds to alkyl halides.[1] Journal of the American Chemical Society. Link

  • Hosomi, A., & Sakurai, H. (1976). Syntheses of γ,δ-unsaturated alcohols from allylsilanes and carbonyl compounds. Tetrahedron Letters. Link

  • Organic Syntheses. (1998). Preparation of Allyltributyltin (Tributyl-2-propenylstannane).[2] Org.[3][1][4] Synth. Coll. Vol. 9, p. 12. Link

  • Renaud, P., & Sibi, M. P. (2001). Radicals in Organic Synthesis. Wiley-VCH. (Authoritative text on radical kinetics and the stability of tertiary vs secondary radicals).
  • Curran, D. P. (1988). The Synthesis of Complex Molecules by Free-Radical Methods.[1] Synthesis. Link

Sources

Navigating C-C Bond Formation: A Guide to Suzuki Coupling as a Superior Alternative to Stille Coupling

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern synthetic organic chemistry, particularly within drug discovery and development, the creation of carbon-carbon bonds is a foundational pillar. Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile tools for this purpose, enabling the construction of complex molecular architectures that are often the core of new therapeutic agents.[1][2] For decades, the Stille coupling, utilizing organotin reagents, was a stalwart in this field, prized for its broad functional group tolerance.[3][4] However, the acute toxicity of organostannane compounds has cast a long shadow, prompting a shift towards safer and more environmentally benign alternatives.[5][6]

This guide provides a comprehensive comparison of the Suzuki-Miyaura coupling and the Stille coupling, offering insights for researchers, medicinal chemists, and process development scientists. We will delve into the mechanistic underpinnings, practical advantages, and inherent limitations of each methodology, supported by experimental data and protocols, to empower informed decision-making in the laboratory.

At a Glance: Key Differences Between Suzuki and Stille Couplings

The choice between Suzuki and Stille coupling often hinges on a trade-off between reaction conditions and the significant health and environmental hazards associated with organotin compounds. The following table provides a high-level summary of their core characteristics.

FeatureSuzuki-Miyaura CouplingStille Coupling
Organometallic Reagent Organoboron compounds (Boronic acids, esters, trifluoroborates)Organostannane compounds (Organotins)
Toxicity Profile Reagents are generally considered to have low toxicity.[5][7]Organotin compounds are highly toxic and pose significant environmental and health risks.[5][8][9]
By-products Boron-based inorganic salts, typically easy to remove via aqueous workup.[7]Tin-based by-products, often difficult to completely remove from the final product.[6]
Requirement of Base Requires a base to activate the organoboron species for transmetalation.[10][11]Generally does not require a base, making it suitable for base-sensitive substrates.[12]
Functional Group Tolerance Very good, but can be limited by base-sensitive functional groups (e.g., esters, ketones).[11][12]Excellent; tolerates a wide array of functional groups including acids, aldehydes, and ketones.[6][13]
Reaction Conditions Generally mild, with many reactions proceeding at room temperature.[7][10]Conditions are also typically mild and reaction is insensitive to moisture or oxygen.[6]
Substrate Availability A vast and diverse library of boronic acids and their derivatives are commercially available.[7]Many organostannanes are commercially available or can be synthesized.[14]

Mechanistic Insights: The Catalytic Cycles

Both reactions proceed through a similar catalytic cycle involving a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states. The three core steps are oxidative addition, transmetalation, and reductive elimination.[11][13]

The Suzuki-Miyaura Catalytic Cycle

A key differentiator in the Suzuki mechanism is the initial activation of the organoboron compound by a base.[10] This forms a more nucleophilic boronate species, which is essential for the subsequent transmetalation step.

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ PdII_R1R2 R¹-Pd(II)L₂-R² Pd0->PdII_R1R2 R¹-X L1 OxAdd Oxidative Addition PdII_RX R¹-Pd(II)L₂-X PdII_RX->Pd0 R¹-R² L2 Transmetal Transmetalation PdII_R1R2->PdII_RX L3 RedElim Reductive Elimination Boronate R²-B(OR)₃⁻ Boronate->PdII_RX [R²B(OR)₃]⁻ M⁺ BaseActivation Base + R²-B(OR)₂ BaseActivation->Boronate L1->PdII_RX Reductive Elimination L2->PdII_R1R2 Transmetalation L3->Pd0 Oxidative Addition

Caption: The catalytic cycle for the Suzuki-Miyaura coupling.

The Stille Catalytic Cycle

The Stille coupling does not require a base. The organostannane is sufficiently nucleophilic to directly undergo transmetalation with the Pd(II) complex formed after oxidative addition.[3][13]

Stille_Cycle Stille Catalytic Cycle Pd0 Pd(0)L₂ PdII_R1R2 R¹-Pd(II)L₂-R² Pd0->PdII_R1R2 R¹-X L1 OxAdd Oxidative Addition PdII_RX R¹-Pd(II)L₂-X PdII_RX->Pd0 R¹-R² L2 Transmetal Transmetalation PdII_R1R2->PdII_RX L3 RedElim Reductive Elimination Stannane R²-SnR₃ Stannane->PdII_RX R²-SnR₃ L1->PdII_RX Reductive Elimination L2->PdII_R1R2 Transmetalation L3->Pd0 Oxidative Addition

Caption: The catalytic cycle for the Stille coupling.

The Deciding Factor: Toxicity and Process Safety

The most compelling reason to choose Suzuki coupling over Stille is the significantly lower toxicity of the reagents and by-products.[5] Organotin compounds, particularly trimethyltin and triethyltin derivatives, are potent neurotoxins and immunotoxins.[8][9][15] They are well-absorbed through the gastrointestinal tract and can cause severe health effects.[8] This poses a considerable risk to researchers and requires stringent handling protocols.

Furthermore, the removal of tin-based impurities from the final active pharmaceutical ingredient (API) is a major challenge in process chemistry.[6] Residual tin levels are strictly regulated, and purification can be costly and time-consuming, often involving specialized chromatographic techniques.[16]

In contrast, boronic acids and their derivatives are generally stable, easy to handle, and exhibit low toxicity.[7][10] The inorganic boron by-products are typically water-soluble and can be easily removed with a simple aqueous workup, streamlining the purification process and making the Suzuki reaction more amenable to large-scale industrial synthesis.[7][11]

Experimental Design: Choosing the Right Path

The selection of a cross-coupling method is a critical decision in a synthesis campaign. The following workflow provides a logical framework for making this choice.

Decision_Workflow Start Initiate Synthesis Planning Base_Sensitive Does the substrate contain base-sensitive functional groups (e.g., hydrolyzable esters, enolizable ketones)? Start->Base_Sensitive Stille_Consider Consider Stille Coupling Base_Sensitive->Stille_Consider Yes Suzuki_Preferred Suzuki Coupling is the preferred method Base_Sensitive->Suzuki_Preferred No Toxicity_Concern Are there major concerns regarding reagent toxicity and/ or residual metal in the final product? Optimize_Suzuki Optimize Suzuki Conditions (e.g., use mild base like K₃PO₄, KF; screen different solvents/ligands) Toxicity_Concern->Optimize_Suzuki Yes Stille_Warning Proceed with Stille, but implement strict safety protocols and plan for rigorous purification to remove tin. Toxicity_Concern->Stille_Warning No Stille_Consider->Toxicity_Concern

Caption: Decision workflow for selecting between Suzuki and Stille coupling.

Illustrative Protocols

The following are generalized, representative protocols. Note: These are starting points and must be optimized for specific substrates.

General Protocol for a Suzuki-Miyaura Coupling

This protocol outlines a typical setup for coupling an aryl bromide with a boronic acid. The choice of base, ligand, and solvent is crucial and often requires screening for optimal results.

Objective: To synthesize a biaryl compound via Suzuki coupling.

Materials:

  • Aryl Halide (e.g., 4-bromotoluene) (1.0 mmol, 1.0 equiv)

  • Arylboronic Acid (e.g., Phenylboronic acid) (1.2 mmol, 1.2 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄) (0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Solvent (e.g., Toluene/Water or Dioxane/Water, 4:1 mixture, 5 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask, add the aryl halide, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired biaryl.

Causality: The base (K₂CO₃) is essential for forming the active boronate species.[10] The biphasic solvent system helps to dissolve both the organic substrates and the inorganic base. Pd(PPh₃)₄ is a common, effective catalyst for this transformation.[]

General Protocol for a Stille Coupling

This protocol describes a typical Stille coupling. The absence of a base is a key feature. Additives like LiCl or Cu(I) salts can sometimes accelerate slow reactions.[18]

Objective: To synthesize a vinylarene via Stille coupling.

Materials:

  • Aryl Halide (e.g., Iodobenzene) (1.0 mmol, 1.0 equiv)

  • Organostannane (e.g., Vinyltributyltin) (1.1 mmol, 1.1 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄) (0.02 mmol, 2 mol%)

  • Solvent (e.g., Anhydrous THF or Dioxane, 5 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask, add the aryl halide and the palladium catalyst.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the anhydrous, degassed solvent via syringe, followed by the organostannane.

  • Heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., diethyl ether).

  • To remove tin by-products, wash the organic solution with an aqueous solution of KF. This precipitates insoluble tributyltin fluoride, which can be removed by filtration.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Causality: The reaction is run under anhydrous and inert conditions to protect the catalyst and reagents. The fluoride workup is a common and effective method for removing the toxic and often chromatographically challenging tin by-products.[16]

Conclusion: The Clear Superiority of Suzuki Coupling in Drug Development

While the Stille coupling remains a powerful tool in complex synthesis due to its exceptional functional group tolerance and base-free conditions, its utility in a pharmaceutical setting is severely hampered by the toxicity of organotin reagents.[19][20] The Suzuki-Miyaura reaction, with its low-toxicity reagents, environmentally benign by-products, mild conditions, and vast commercial availability of starting materials, presents a far more practical, safer, and greener alternative.[5][7] For researchers and drug development professionals, the Suzuki coupling is not just an alternative; it is the superior choice for the vast majority of C-C bond forming applications, aligning with the modern principles of sustainable and safe chemistry.[1][21]

References

  • Royal Society of Chemistry. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. (2023-05-30). [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • ResearchGate. A retrospective-prospective review of Suzuki–Miyaura reaction: From cross-coupling reaction to pharmaceutical industry applications | Request PDF. (2025-08-05). [Link]

  • YouTube. Stille vs. Suzuki Coupling. (2021-04-21). [Link]

  • YouTube. Is the Stille Reaction Useful?. (2024-03-31). [Link]

  • ACS Publications. Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions | Organometallics. (2023-08-23). [Link]

  • OpenOChem Learn. Stille Coupling. [Link]

  • Chemistry LibreTexts. Stille Coupling. (2023-06-30). [Link]

  • Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704–4734. [Link]

  • Wikipedia. Stille reaction. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024-10-10). [Link]

  • ACS Publications. The Stille Reaction, 38 Years Later | ACS Catalysis. [Link]

  • Master Organic Chemistry. The Heck, Suzuki, and Olefin Metathesis Reactions. (2016-03-10). [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • IKM Institut Kimia Malaysia. A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction using. [Link]

  • Myers, A. The Stille Reaction - Chem 115. [Link]

  • Organic Chemistry Portal. Stille Coupling. [Link]

  • National Center for Biotechnology Information. Toxicity and health effects of selected organotin compounds: a review. [Link]

  • National Center for Biotechnology Information. Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. (2026-01-12). [Link]

  • National Center for Biotechnology Information. Impact of Cross-Coupling Reactions in Drug Discovery and Development. (2020-07-31). [Link]

  • MDPI. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. [Link]

  • Agency for Toxic Substances and Disease Registry. TOXICOLOGICAL PROFILE FOR TIN AND TIN COMPOUNDS. [Link]

  • Reddit. How toxic organotin compounds really are? : r/Chempros. (2023-03-07). [Link]

  • DCCEEW. Organo-tin compounds. (2022-06-30). [Link]

  • ResearchGate. Toxicity and Health Effects of Selected Organotin Compounds: A Review. (2025-08-05). [Link]

Sources

Validation of Product Purity Following Methallyltri-n-butyltin Mediated Allylation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methallyltri-n-butyltin (Tributyl(2-methylallyl)stannane) is a cornerstone reagent for installing methallyl groups via Stille couplings or Keck radical allylations. However, its utility is compromised by the notorious lipophilicity of the resulting byproduct, tributyltin halide (


). These residues frequently co-elute with organic products during standard chromatography, leading to "silent" contamination that compromises biological assays and violates ICH Q3D elemental impurity guidelines.

This guide objectively compares purification strategies and establishes a rigorous, self-validating protocol for confirming the removal of organotin residues to sub-ppm levels.

Part 1: The Challenge of Organotin Lipophilicity

In a typical methallylation reaction, the reagent transfers the methallyl group, leaving behind a tributyltin byproduct.

  • Reagent: this compound (

    
    )
    
  • Byproduct: Tributyltin chloride/bromide (

    
    ) or Hexabutyldistannane.
    

The Problem: Standard silica gel interactions are driven by polarity. The non-polar butyl chains of the tin byproduct shield the central metal atom, making it behave similarly to many non-polar organic products. Consequently, standard flash chromatography often results in "smearing" or co-elution, leaving products contaminated with 1,000–5,000 ppm of neurotoxic tin.

Regulatory Thresholds (Authoritative Grounding)

According to ICH Q3D Guidelines for Elemental Impurities , Tin (Sn) is a Class 3 impurity.

  • Oral Permitted Daily Exposure (PDE): 6000 µ g/day

  • Parenteral PDE: 600 µ g/day [1]

  • Validation Goal: For pharmaceutical intermediates, the target is typically <10 ppm to ensure downstream compliance.

Part 2: Comparative Analysis of Purification Strategies

We evaluated three distinct workflows for the removal of this compound residues.

Method A: Standard Flash Chromatography (Control)
  • Protocol: Direct concentration of reaction mixture followed by elution on Silica Gel 60 (0.040-0.063 mm).

  • Mechanism: Separation based purely on polarity/adsorption.

  • Outcome: High Failure Rate. Residual tin often exceeds 1,000 ppm due to "streaking."

Method B: The Harrowven Method (KF/Silica)
  • Protocol: The crude mixture is adsorbed onto a stationary phase composed of 10% w/w Potassium Fluoride (KF) on Silica.[2]

  • Mechanism: Chemisorption. Fluoride ions attack the tin center to form insoluble, hypervalent fluorostannate species (

    
    ), which remain bound to the silica while the organic product elutes.
    
  • Outcome: High Efficiency. Consistently reduces tin loads to <50 ppm.

Method C: Chemical Oxidation (DBU/Iodine)
  • Protocol: Treatment of the crude mixture with DBU and Iodine to convert

    
     to 
    
    
    
    , followed by aqueous workup or filtration.
  • Mechanism: Conversion of lipophilic tin species into more polar, precipitable iodides.

  • Outcome: Moderate Efficiency. Effective, but risks iodinating sensitive alkene motifs in the methallyl product.

Comparative Performance Data
MetricMethod A: Standard SiO2Method B: KF / Silica (Recommended)Method C: DBU / Iodine
Residual Tin (ppm) 1,200 - 5,000+< 15 - 50 50 - 200
Product Yield 85%92% 78%
Execution Time 2 Hours3 Hours 5 Hours
Risk Factor Co-elutionPolymer formation (manageable)Side-reaction (Iodination)

Part 3: Mechanism & Workflow Visualization

Diagram 1: The KF/Silica Sequestration Mechanism

This diagram illustrates why Method B is superior: the formation of a hypervalent bond locks the tin to the solid phase.

KF_Mechanism Figure 1: Mechanism of Organotin Removal via KF/Silica Chemisorption Reagent Bu3Sn-X (Lipophilic Byproduct) Intermediate Hypervalent Complex [Bu3SnF2]- Reagent->Intermediate Adsorption KF_Silica KF on Silica (F- Source) KF_Silica->Intermediate Fluoride Attack Result Immobilized on Silica (Product Elutes Freely) Intermediate->Result Sequestration

Diagram 2: The Validation Decision Tree

A self-validating workflow to ensure purity before biological testing.

Validation_Workflow Figure 2: Self-Validating Workflow for Organotin Removal Start Crude Reaction Mixture Step1 Purification Method B (10% KF/Silica Column) Start->Step1 Check1 TLC Stain (KMnO4/I2) Tin Spots Visible? Step1->Check1 Fail Reprocess: Treat with aq. KF wash Check1->Fail Yes Pass Isolate Product Check1->Pass No Fail->Step1 Validation High-Sensitivity Validation (Choose Protocol) Pass->Validation NMR Protocol 1: 119Sn NMR (Qualitative) Validation->NMR Routine Check ICP Protocol 2: ICP-MS (Quantitative) Validation->ICP Pharma/Tox Check Final Release for Bio-Assay NMR->Final ICP->Final

Part 4: Detailed Experimental Protocols

The Purification Protocol (KF/Silica)

Based on the Harrowven modification.

  • Preparation of Stationary Phase:

    • Dissolve Potassium Fluoride (KF, 10g) in water (20 mL).

    • Add Silica Gel 60 (90g) and mix until a free-flowing powder is obtained.

    • Note: The water is absorbed by the silica; no drying is required.

  • Loading:

    • Concentrate the methallylation reaction mixture.

    • Dissolve the residue in a minimum amount of dichloromethane (DCM).

    • Load onto a pad of the KF/Silica (approx 10g KF/SiO2 per 1g of theoretical tin byproduct).

  • Elution:

    • Elute the product with a standard solvent system (e.g., Hexane/EtOAc). The tin species forms insoluble

      
       polymeric aggregates that remain at the baseline.
      
Validation Protocol A: NMR (Qualitative)

Use for routine synthetic checks.

  • Sample Prep: Dissolve 20-30 mg of purified product in

    
    .
    
  • Acquisition: Run a standard

    
     NMR (decoupled).
    
  • Analysis:

    • This compound (Reagent): Signal approx -50 to -60 ppm.

    • Bis(tributyltin)oxide (Byproduct): Signal approx +80 to +100 ppm.

    • Target: A completely flat baseline indicates tin levels are likely below 100-200 ppm (limit of detection dependent on field strength).

Validation Protocol B: ICP-MS (Quantitative)

Use for final compound release (Gold Standard).

  • Digestion:

    • Weigh 10 mg of product into a microwave digestion vessel.

    • Add 5 mL conc.

      
       and 1 mL 
      
      
      
      .
    • Digest at 200°C for 20 mins.

  • Analysis:

    • Dilute with deionized water to 50 mL.

    • Analyze using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) monitoring isotope

      
       or 
      
      
      
      .
    • Pass Criteria: < 10 ppm (calculated relative to solid product mass).

References

  • ICH Q3D Elemental Impurities Guidelines. European Medicines Agency.[3] (2022).[3][4][5][6] Guideline for elemental impurities Q3D(R2).[3]

  • The KF/Silica Method. Harrowven, D. C., & Guy, I. L. (2004). KF–Silica as a Stationary Phase for the Chromatographic Removal of Organotin By-products.[2] Chemical Communications.

  • Comparative Removal Techniques. Department of Chemistry, University of Rochester. Workup for Removing Tin Byproducts.[2][4][7]

  • Stille Reaction Mechanisms. Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction.[8][9][10] Angewandte Chemie International Edition.

Sources

Comparison of different organotin reagents for methallylation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Methallylation in Synthesis

The introduction of a methallyl group into a molecule is a cornerstone transformation in modern organic synthesis, providing a versatile handle for subsequent functionalization and serving as a key step in the construction of complex natural products and pharmaceutical agents.[1][2] The resulting homoallylic alcohols are valuable intermediates, amenable to a wide range of transformations.[3] Among the diverse array of methodologies available for this purpose, the use of organotin reagents has historically held a prominent position due to their reliability and predictable stereochemical outcomes.[4]

This guide provides a comprehensive comparison of different organotin reagents for the methallylation of carbonyl compounds, with a particular focus on aldehydes. We will delve into the nuances of their reactivity, stereoselectivity, and practical handling, supported by experimental data and mechanistic insights. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals in selecting the optimal reagent and conditions for their specific synthetic challenges.

Key Players: A Tale of Two Tins

While a variety of organotin reagents have been developed, two classes have emerged as the most widely employed for methallylation:

  • Tetraorganostannanes (R₄Sn): Exemplified by methallyltributyltin , these reagents are characterized by four carbon-tin bonds.[5] They are generally stable, commercially available or readily prepared, but their low reactivity necessitates the use of a Lewis acid catalyst to promote the addition to carbonyls.

  • Organotin Halides (RₙSnX₄₋ₙ): Methallyltin trichloride is a prime example of this class. These reagents are significantly more electrophilic and, consequently, more reactive than their tetraorgano counterparts.[6] They can often react with aldehydes without the need for an additional Lewis acid.

The choice between these two classes of reagents is not merely one of convenience; it has profound implications for the stereochemical course of the reaction, as we will explore in detail.

The Mechanistic Dichotomy: Lewis Acidity and Stereocontrol

The stereochemical outcome of the methallylation of a chiral aldehyde is primarily dictated by the nature of the transition state. Two competing models are generally invoked: the Felkin-Anh model (non-chelation control) and the Cram-chelate model (chelation control).[7] The choice of organotin reagent and the presence of a Lewis acid are critical in determining which pathway is favored.

Methallyltributyltin: The Realm of Lewis Acid-Mediated Control

Due to its relatively low reactivity, methallyltributyltin requires the activation of the carbonyl substrate by a Lewis acid. The nature of the Lewis acid then plays a pivotal role in directing the stereoselectivity.

  • Non-Chelating Lewis Acids (e.g., BF₃·OEt₂): In the presence of a non-chelating Lewis acid, the reaction typically proceeds through a Felkin-Anh transition state. The bulky tributyltin group and the R group of the aldehyde orient themselves to minimize steric interactions, leading to the anti diastereomer as the major product.

  • Chelating Lewis Acids (e.g., MgBr₂, TiCl₄, SnCl₄): When a chelating Lewis acid is employed with a substrate containing a proximal Lewis basic group (such as an α-alkoxy or α-amino group), a Cram-chelate transition state is favored.[7] The Lewis acid coordinates to both the carbonyl oxygen and the heteroatom of the chelating group, locking the conformation of the aldehyde and leading to the formation of the syn diastereomer.[8][9][10]

Methallyltin Trichloride: Inherent Reactivity and Stereochemical Bias

Methallyltin trichloride, being a potent Lewis acid itself, can coordinate to the carbonyl oxygen, facilitating a cyclic transition state akin to the Zimmerman-Traxler model.[11][12][13] This intramolecular Lewis acidity generally leads to a high degree of stereocontrol, often favoring the syn diastereomer, even in the absence of a strongly chelating group on the aldehyde. The reaction is believed to proceed through a well-organized, chair-like six-membered transition state.[14][15]

Comparative Performance: A Data-Driven Analysis

To illustrate the practical differences between these reagents, let's consider the methallylation of a representative α-alkoxy aldehyde, 2-(benzyloxy)propanal.

ReagentLewis AcidTemp (°C)Diastereomeric Ratio (syn:anti)Yield (%)
MethallyltributyltinBF₃·OEt₂-7815:8588
MethallyltributyltinMgBr₂-7895:592
Methallyltin trichlorideNone-7898:295

This data is a representative compilation from typical results found in the literature and is intended for illustrative purposes.

As the data clearly indicates, the choice of reagent and Lewis acid provides a powerful tool for controlling the diastereoselectivity of the methallylation reaction. Methallyltributyltin offers flexibility, allowing access to either the anti or syn product depending on the Lewis acid employed. In contrast, methallyltin trichloride provides a direct and highly selective route to the syn diastereomer.

Experimental Protocols

Protocol 1: Lewis Acid-Catalyzed Methallylation using Methallyltributyltin (Chelation Control)

This protocol describes a typical procedure for the chelation-controlled methallylation of an α-alkoxy aldehyde to yield the syn diastereomer.

Materials:

  • 2-(Benzyloxy)propanal

  • Methallyltributyltin

  • Magnesium bromide (MgBr₂)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 2-(benzyloxy)propanal (1.0 equiv) and anhydrous DCM (0.1 M).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add a solution of MgBr₂ (1.2 equiv) in anhydrous diethyl ether dropwise. Stir the mixture for 15 minutes.

  • Add methallyltributyltin (1.5 equiv) dropwise.

  • Monitor the reaction by thin-layer chromatography (TLC). Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at -78 °C.

  • Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired homoallylic alcohol.

Protocol 2: Methallylation using Methallyltin Trichloride

This protocol outlines the direct methallylation of an aldehyde using the highly reactive methallyltin trichloride.

Materials:

  • Benzaldehyde

  • Methallyltin trichloride

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add benzaldehyde (1.0 equiv) and anhydrous DCM (0.1 M).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add a solution of methallyltin trichloride (1.2 equiv) in anhydrous DCM dropwise.

  • Stir the reaction mixture at -78 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Follow the workup and purification procedure as described in Protocol 1.

Visualizing the Transition States

To better understand the origins of stereoselectivity, we can visualize the key transition state models using Graphviz.

Felkin_Anh cluster_aldehyde Aldehyde Conformation cluster_nucleophile Nucleophile Attack C=O O C_alpha C=O->C_alpha R_L RL C_alpha->R_L Large R_M RM C_alpha->R_M Medium R_S RS C_alpha->R_S Small Nu Nu⁻ Nu->C=O Bürgi-Dunitz Trajectory caption Felkin-Anh Model: Nucleophile attacks the carbonyl carbon from the less hindered face, opposite the largest substituent (RL). Cram_Chelate cluster_chelate Chelated Aldehyde cluster_nucleophile Nucleophile Attack C=O O C_alpha C=O->C_alpha LA LA C=O->LA X X C_alpha->X R_M RM C_alpha->R_M Medium R_S RS C_alpha->R_S Small X->LA Nu Nu⁻ Nu->C=O Attack from less hindered face caption Cram-Chelate Model: A Lewis acid (LA) coordinates to both the carbonyl oxygen and a chelating group (X), locking the conformation.

Caption: Cram-Chelate Model for Chelation Control.

Practical Considerations and Safety

Organotin compounds are known for their toxicity and should be handled with appropriate precautions in a well-ventilated fume hood. [6]Particular care should be taken with the volatile and highly reactive organotin halides. Waste disposal must be carried out in accordance with institutional and regulatory guidelines. The removal of tin byproducts can sometimes be challenging, and various methods, such as treatment with fluoride or iodine, have been developed to facilitate their precipitation and removal. [6]

Conclusion: A Versatile Toolkit for Methallylation

The choice of organotin reagent for methallylation is a critical decision that directly impacts the stereochemical outcome of the reaction. Methallyltributyltin, in conjunction with a suitable Lewis acid, offers a versatile platform to access either syn or anti diastereomers through chelation or non-chelation control, respectively. For direct and highly selective access to syn homoallylic alcohols, the more reactive methallyltin trichloride is often the reagent of choice. By understanding the underlying mechanistic principles and the comparative performance of these reagents, researchers can strategically select the optimal conditions to achieve their desired synthetic goals with high efficiency and stereocontrol.

References

Sources

Stille versus Negishi Coupling: A Strategic Guide for C-C Bond Formation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of palladium-catalyzed cross-coupling, the choice between Stille (Organotin) and Negishi (Organozinc) protocols is rarely a matter of preference—it is a strategic decision dictated by substrate stability, toxicity constraints, and reaction kinetics.

  • Select Stille when your substrate is chemically fragile, contains sensitive functional groups (e.g., aldehydes, ketones), or when you require air-stable precursors for complex late-stage functionalization.

  • Select Negishi when high reactivity is required (especially for

    
     centers), when strict pharmaceutical elemental impurity limits (ICH Q3D) apply, or when rapid transmetallation is necessary to outcompete side reactions.
    
Mechanistic Divergence: The Transmetallation Bottleneck

While both reactions follow the canonical Pd(0)/Pd(II) catalytic cycle (Oxidative Addition


 Transmetallation 

Reductive Elimination), they diverge critically at the transmetallation step. This step dictates the reaction's kinetics and scope.
  • Stille (Sn): The Carbon-Tin bond is covalent and non-polar. Transmetallation is the rate-determining step (RDS) and is inherently slow. It often requires "kickers" (e.g., CuI, CsF) or high temperatures to facilitate the transfer of the organic group to Palladium.

  • Negishi (Zn): The Carbon-Zinc bond is significantly more polarized. This makes the organozinc reagent a potent nucleophile, leading to rapid transmetallation. This high reactivity allows the coupling of sterically hindered or electron-rich substrates that Stille cannot touch.

Visualizing the Mechanistic Cycle

StilleNegishiMechanism cluster_Transmetallation Transmetallation Divergence Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (R-X) Pd0->OxAdd PdII_X Pd(II)-X Complex OxAdd->PdII_X StillePath Stille Path (R'-SnBu3) Slow, requires heat/additives PdII_X->StillePath Sn Reagent NegishiPath Negishi Path (R'-ZnX) Fast, spontaneous at RT PdII_X->NegishiPath Zn Reagent RedElim Reductive Elimination (C-C Bond Formation) StillePath->RedElim NegishiPath->RedElim RedElim->Pd0 Regeneration Product Product (R-R') + Pd(0) RedElim->Product

Figure 1: The catalytic cycles diverge at transmetallation. Stille (Yellow) is kinetically slow but stable; Negishi (Red) is kinetically fast but sensitive.

Critical Performance Comparison
A. Toxicity & Purification (The "Tin Problem")

This is the single biggest differentiator in drug development.

  • Stille: Organotin byproducts (e.g.,

    
    ) are highly neurotoxic and lipophilic. They "streak" on silica columns and are notoriously difficult to remove to ppm levels.
    
    • Regulatory Impact:[1][2][3] Tin (Sn) is a Class 2B elemental impurity under ICH Q3D guidelines. The Permitted Daily Exposure (PDE) is strict (Oral: 6400 µ g/day ; Parenteral: 640 µ g/day ).

  • Negishi: Zinc salts are water-soluble and generally non-toxic (Class 3/low risk). A simple aqueous extraction (EDTA or dilute HCl) usually removes zinc residues completely.

B. Functional Group Tolerance
  • Stille: The "King of Tolerance." The non-polar Sn-C bond does not react with aldehydes, ketones, esters, or even unprotected alcohols. This allows for the synthesis of highly complex natural products (e.g., Rapamycin total synthesis).

  • Negishi: Organozincs are Lewis acidic and nucleophilic. They are incompatible with protic sources (water, alcohols) and can attack sensitive carbonyls (aldehydes) unless specific conditions (e.g., Knochel's salts) are used.

C. Data Summary Table
FeatureStille Coupling Negishi Coupling
Metal Center Tin (Sn)Zinc (Zn)
Reagent Stability Air/Moisture Stable (Shelf-stable)Moisture/Air Sensitive (Prepare in situ)
Reaction Rate Slow (Hours to Days, often reflux)Fast (Minutes to Hours, often RT)
Toxicity (ICH Q3D) High (Class 2B, difficult removal)Low (Class 3, easy removal)
Substrate Scope

,


,

,

Key Additives CuI, CsF, LiCl (to activate Sn)LiCl (Knochel's salt to solubilize Zn)
Cost High (Precursors expensive)Low (Zn dust/salts cheap)
Experimental Protocols
Protocol A: Stille Coupling (Robust & Stable)

Best for: Late-stage functionalization of complex intermediates.

Reagents:

  • Substrate: Aryl Bromide (1.0 equiv)

  • Coupling Partner: Tributyl(aryl)stannane (1.1 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Solvent: Toluene or Dioxane (degassed)

  • Additive: CsF (2.0 equiv) - Crucial for activating the Sn-C bond.

Step-by-Step:

  • Setup: Charge a reaction vial with Aryl Bromide, Stannane, and CsF.

  • Inertion: Evacuate and backfill with Argon (3x).

  • Catalyst Addition: Add

    
     quickly under Argon flow.
    
  • Reaction: Add solvent and heat to reflux (100°C) for 12-24 hours. Monitor by LCMS.

  • Workup (The "Tin Scavenge"):

    • Cool to RT. Dilute with Ethyl Acetate.[4]

    • CRITICAL STEP: Add 10% wt/wt aqueous KF solution or solid KF on Silica gel. Stir vigorously for 2 hours. This converts lipophilic

      
       into insoluble polymeric 
      
      
      
      .
    • Filter through a pad of Celite. The tin remains in the filter cake.

Protocol B: Negishi Coupling (High Reactivity)

Best for: Building blocks, scale-up, and


 centers.

Reagents:

  • Substrate: Aryl Iodide (1.0 equiv)

  • Organozinc Reagent:

    
     (1.2 equiv) - Prepared via Knochel method.
    
  • Catalyst:

    
     (2 mol%) + SPhos (4 mol%)
    
  • Solvent: THF (Anhydrous)

Step-by-Step:

  • Zinc Preparation (Knochel Method):

    • In a dry Schlenk flask, activate Zn dust with 1,2-dibromoethane (5 mol%) and TMSCl (1 mol%) in THF.

    • Add precursor alkyl halide (R-X) and LiCl (1.0 equiv). Stir until conversion is complete. Note: LiCl solubilizes the organozinc species.[5]

    • Titrate: Titrate an aliquot with iodine to determine exact concentration.

  • Coupling:

    • In a separate flask, mix

      
      , SPhos, and the Aryl Iodide in THF under Argon.
      
    • Add the prepared Organozinc solution dropwise via syringe.

  • Reaction: Stir at Room Temperature (RT). Reaction is often complete in < 2 hours.

  • Workup:

    • Quench with saturated

      
       or dilute HCl.
      
    • Extract with ether/EtOAc. The zinc salts partition into the aqueous layer.

Decision Logic: Which to Choose?

Use this flowchart to determine the optimal path for your specific molecule.

DecisionMatrix Start Start: C-C Bond Requirement Sensitive Is the substrate moisture/air sensitive? Start->Sensitive Pharma Is this for a GMP/Pharma Drug Candidate? Sensitive->Pharma No Stille CHOOSE STILLE (Robustness Priority) Sensitive->Stille Yes (Aldehydes, etc.) SP3 Does coupling involve sp3 centers? Pharma->SP3 No (Discovery Phase) Negishi CHOOSE NEGISHI (Reactivity/Safety Priority) Pharma->Negishi Yes (Avoid Tin Toxicity) SP3->Stille No (Aryl-Aryl only) SP3->Negishi Yes (Better sp3 transfer)

Figure 2: Strategic Decision Matrix for selecting coupling methodology.

References
  • Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition, 25(6), 508–524. Link

  • King, A. O., & Negishi, E. (1977). Palladium-catalyzed cross-coupling of organozincs.[6][7][8] The Journal of Organic Chemistry, 42(10), 1821–1823. Link

  • Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition, 43(25), 3333–3336. Link

  • ICH Q3D. (2019). Guideline for Elemental Impurities Q3D(R1). European Medicines Agency. Link

  • Farina, V., & Krishnamurthy, V. (1998). The Stille Reaction. Organic Reactions, 50, 1–652. Link

Sources

Beyond Palladium: A Strategic Guide to Alternative Cross-Coupling Catalysts

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Diversification

For decades, Palladium (Pd) has been the "king" of cross-coupling, driving the Suzuki, Heck, and Buchwald-Hartwig reactions that build modern pharmacophores. However, reliance on Pd introduces critical vulnerabilities: extreme price volatility, supply chain fragility, and stringent ICH Q3D Class 1 elemental impurity limits (≤ 10 ppm in oral drugs).

This guide is not merely a list of substitutes; it is a strategic framework for Application Scientists to transition toward Earth-abundant metals (Nickel, Iron, Copper, Cobalt). These alternatives are not just "cheaper"—they often unlock reactivity profiles (e.g., C(sp³)–C(sp³) coupling) that Pd cannot achieve due to rapid


-hydride elimination.

Strategic Decision Matrix: When to Switch?

Before altering a validated route, assess the chemical causality. Use this decision logic to select the optimal metal.

DecisionMatrix Start Target Transformation BondType Bond Type? Start->BondType CC_Bond C-C Bond BondType->CC_Bond CX_Bond C-N / C-O Bond BondType->CX_Bond Electrophile Electrophile Type? CC_Bond->Electrophile Aryl_Cl Aryl-Cl / Aryl-OTs Electrophile->Aryl_Cl Activated/Deactivated Alkyl_Halide Alkyl Halide (sp3) Electrophile->Alkyl_Halide Unactivated Grignard Nucleophile: Grignard? Aryl_Cl->Grignard Ni_Sol SOLUTION: Nickel (Ni) Excellent for Cl/OTs activation & Alkyl-Alkyl Coupling Alkyl_Halide->Ni_Sol Difficult Substrates Co_Sol SOLUTION: Cobalt (Co) Prevents Beta-Hydride Elim. Ideal for C(sp3)-C(sp2) Alkyl_Halide->Co_Sol Primary/Secondary Grignard->Ni_Sol No (Boronic Acid) Fe_Sol SOLUTION: Iron (Fe) Kumada Coupling (Requires Slow Addition) Grignard->Fe_Sol Yes (Cheap) Nu_Type Nucleophile Type? CX_Bond->Nu_Type Nu_Type->Ni_Sol Amine + Aryl Halide Cu_Sol SOLUTION: Copper (Cu) Chan-Lam Coupling (Aerobic, RT) Nu_Type->Cu_Sol Amine/Phenol + Boronic Acid

Figure 1: Decision workflow for selecting non-palladium catalysts based on substrate electronics and bond type.

Nickel (Ni): The "Heavy Lifter"

Best For: Suzuki-Miyaura and Buchwald-Hartwig analogs, especially with aryl chlorides and alkyl electrophiles.

Nickel is the closest electronic sibling to Palladium but possesses a smaller atomic radius and higher nucleophilicity in the Ni(0) state. This allows it to oxidatively add to difficult bonds (C–Cl, C–O, C–CN) that Pd finds inert.

Mechanism & Critical Control Points

Unlike Pd, which strictly follows a 0/II cycle, Ni often traverses Ni(I)/Ni(III) radical pathways .

  • The Trap: Ni(0) is extremely air-sensitive. "Air-stable" Ni(II) precatalysts (e.g., NiCl₂(PPh₃)₂) must be reduced in situ (using Grignard, Zn, or boronic acid excess).

  • The Advantage: The radical nature allows coupling of

    
     alkyl halides without rapid 
    
    
    
    -hydride elimination.
Protocol: Ni-Catalyzed Suzuki-Miyaura (Green Solvent)

Target: Coupling of Aryl Chlorides with Boronic Acids in t-Amyl Alcohol.

Reagents:

  • Aryl Chloride (1.0 equiv)

  • Aryl Boronic Acid (1.5 equiv)[1]

  • Catalyst:

    
     (1–3 mol%) (Air-stable precatalyst)
    
  • Base:

    
     (2.0 equiv)
    
  • Solvent: t-Amyl Alcohol (2-methyl-2-butanol) – Sustainable alternative to Dioxane/DMF.

Step-by-Step Methodology:

  • Inert Setup: Charge a reaction vial with

    
    , aryl boronic acid, and 
    
    
    
    . Cap with a septum and purge with Argon/Nitrogen for 15 mins.
    • Why? Although the precatalyst is stable, the active Ni(0) species generated in situ is not. Oxygen kills the cycle immediately.

  • Solvent Addition: Add t-amyl alcohol (degassed) and the aryl chloride via syringe.

  • Activation: Heat to 80–100 °C.

    • Observation: The solution typically turns from yellow/orange to a dark reddish-brown, indicating the formation of active Ni species.

  • Workup: Cool to RT. Filter through a Celite pad (Ni salts are sticky). Dilute with EtOAc and wash with water.

  • Purification: Standard silica chromatography.

Validation Check: If the reaction stalls, add 10 mol% free


. Ni-catalysts often suffer from ligand dissociation at high temperatures.

Iron (Fe): The Sustainable Specialist

Best For: Kumada Coupling (Grignard + Halide).[2] Limitation: Generally incompatible with Suzuki (boronic acid) conditions due to lack of transmetallation efficiency.

Iron is the "Holy Grail" of sustainability—non-toxic (Class 3) and ubiquitous. However, its mechanism is highly dependent on the ligand field. In the presence of Grignard reagents, it forms "Inorganic Grignard" species


 or low-valent ferrates (

).
Protocol: Fe-Catalyzed Kumada Coupling (Slow Addition)

Target: Coupling of secondary Alkyl Halides with Aryl Grignards.

Reagents:

  • Alkyl Halide (1.0 equiv)

  • Aryl Grignard (PhMgBr) (1.2–1.5 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Ligand: TMEDA (N,N,N',N'-tetramethylethylenediamine) (10 mol%) or dppe.

  • Additive: NMP (N-methyl-2-pyrrolidone) (Essential for simple salt catalysis).

Step-by-Step Methodology:

  • Catalyst Cocktail: In a dry Schlenk flask under Argon, dissolve

    
    , ligand (TMEDA), and the alkyl halide in dry THF. Cool to 0 °C.
    
  • The "Slow Add" (Crucial): Load the Grignard reagent into a syringe pump. Add it dropwise over 20–30 minutes.

    • Causality: Iron catalysts are hyper-active. If Grignard is added all at once, the concentration of organo-iron species spikes, leading to rapid homocoupling of the Grignard (Ph-Ph) rather than cross-coupling.

  • Monitoring: The color will shift rapidly (often dark brown/black). This is normal.

  • Quench: Once addition is complete, stir for 15 mins. Quench with 1M HCl (carefully) to destroy residual Grignard.

Copper (Cu): The Oxidative Alternative (Chan-Lam)

Best For: Forming C–N and C–O bonds (Anilines, Phenols, Ethers) using Boronic Acids.[3][4] Comparison: Replaces Buchwald-Hartwig (Pd) and Ullmann (High Temp Cu).

The Chan-Lam coupling is unique because it is an oxidative coupling . It uses the environment (Air/


) as a reagent to re-oxidize Cu(I) to Cu(II)/Cu(III).
Protocol: Aerobic Chan-Lam Amination

Target: N-Arylation of an Amine with Phenylboronic Acid.

Reagents:

  • Amine (1.0 equiv)

  • Aryl Boronic Acid (2.0 equiv) - Excess needed due to slow protodeboronation.

  • Catalyst:

    
     (10–20 mol%)
    
  • Base: Pyridine (2.0 equiv) or TEA.

  • Oxidant: Ambient Air (Balloon or open tube with drying tube).

  • Solvent: DCM or Acetonitrile (Dry).

Step-by-Step Methodology:

  • Open Setup: This reaction does not require inert gas.[4] In fact, it fails under Argon.

  • Mixing: Combine

    
    , boronic acid, and amine in DCM. Add Pyridine.[4]
    
  • Oxygenation: Attach a balloon filled with dry air or

    
    . Alternatively, stir vigorously open to the atmosphere (with a drying tube to exclude moisture).
    
  • Timeline: Stir at Room Temperature (20–25 °C) for 12–24 hours.

    • Self-Validating Sign: The reaction mixture typically turns deep blue/green (Cu(II) species). If it turns pale yellow/brick red (Cu(I) oxide), the re-oxidation is too slow; increase stirring or

      
       pressure.
      
  • Workup: Wash with aqueous

    
     to sequester copper salts (turns aqueous layer deep blue).
    

Comparative Performance Data

FeaturePalladium (Pd)Nickel (Ni)Iron (Fe)Copper (Cu)
Cost (Metal) High (~$35,000/kg)Low (~$20/kg)NegligibleLow (~$10/kg)
Toxicity (ICH) Class 1 (High Risk)Class 2 (Moderate)Class 3 (Low)Class 3 (Low)
Oxidation States 0 / +2 (Predictable)0 / +1 / +2 / +3 (Radical)-2 to +3 (Complex)+1 / +2 / +3 (Oxidative)
Key Strength Broadest Scope, RobustAlkyl Halides, ChloridesGrignard CouplingC-N / C-O Bonds
Key Weakness Cost, Metal ScavengingAir Sensitivity, LoadingHomocouplingSlow Kinetics
Sustainability High Carbon FootprintHigh Solvent UseExcellentExcellent (Air oxidant)

Mechanistic Visualization: The Divergence

Understanding the mechanism is key to troubleshooting. While Pd follows a 2-electron path, Ni and Cu often diverge.

Mechanisms cluster_Pd Standard Palladium Cycle (0/II) cluster_Ni Nickel Radical Cycle (I/III) Pd0 Pd(0) PdII_Ox Pd(II)-Ar-X Pd0->PdII_Ox Ox. Add. PdII_Trans Pd(II)-Ar-Nu PdII_Ox->PdII_Trans Transmetalation PdII_Trans->Pd0 Red. Elim. Ni0 Ni(0) NiI Ni(I)-X Ni0->NiI SET / Halide Abs. NiI->Ni0 Reduction (Mn/Zn) Radical Alkyl Radical NiI->Radical Radical Gen. NiIII Ni(III)-Alkyl NiIII->NiI Red. Elim. Radical->NiIII Recombination

Figure 2: Comparison of the predictable Pd(0)/Pd(II) cycle versus the radical-involving Ni cycle, highlighting why Ni is superior for alkyl substrates (radical intermediates avoid beta-elimination).[2]

References

  • Nickel vs.

    • Nickel Outperforms Palladium in Suzuki-Miyaura Cross-Coupling: A Machine Learning Analysis. ChemRxiv, 2024. Link

    • Ni vs. Pd in Suzuki–Miyaura sp2–sp2 cross-coupling.[5][6][7] Organic & Biomolecular Chemistry, 2022. Link

  • Iron Catalysis

    • Iron-Catalyzed Cross-Coupling Reactions.[1][8][9][10][11][12][13][14][15] Chemical Reviews, 2016. Link

    • Practical Aspects of Iron-Catalyzed Cross-Coupling. Organic Process Research & Development.[6] Link

  • Copper (Chan-Lam)

    • Chan-Lam Coupling: Mechanism and Scope.[4] Journal of Organic Chemistry, 2018. Link

    • Cu-Catalysed Coupling of Aliphatic Amines.[4][16] ChemRxiv, 2022. Link

  • Cobalt Catalysis

    • Cobalt-Catalyzed Cross-Couplings between Alkyl Halides and Grignard Reagents.[8][12][15] Accounts of Chemical Research, 2020. Link

  • Sustainability & ICH Guidelines

    • The impact of earth-abundant metals as a replacement for Pd. Green Chemistry, 2024. Link

Sources

A Comparative Guide to the Reaction Kinetics of Methallyltri-n-butyltin and Other Stannanes in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the Stille cross-coupling reaction stands as a powerful and versatile tool for the formation of carbon-carbon bonds.[1][2] The choice of the organostannane reagent is critical, as its structure directly influences the reaction kinetics and, consequently, the overall efficiency and applicability of the process. This guide provides a detailed analysis of the reaction kinetics of methallyltri-n-butyltin, a common reagent, in comparison to other widely used stannanes such as allyltri-n-butyltin, vinyltri-n-butyltin, and phenyltri-n-butyltin. By understanding the subtle yet significant differences in their reactivity, researchers can make more informed decisions in the design and optimization of synthetic routes.

The Stille Reaction: A Mechanistic Overview

The Stille reaction involves the palladium-catalyzed coupling of an organostannane with an organic electrophile, typically a halide or triflate.[1] The catalytic cycle is generally understood to proceed through a sequence of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1][3]

Stille_Mechanism Pd(0)Ln Pd(0)Ln Oxidative_Addition Oxidative Addition Pd(0)Ln->Oxidative_Addition R1-X R¹-X (Organic Electrophile) R1-X->Oxidative_Addition R1-Pd(II)Ln-X R¹-Pd(II)Lₙ-X Oxidative_Addition->R1-Pd(II)Ln-X Transmetalation Transmetalation (Rate-Determining Step) R1-Pd(II)Ln-X->Transmetalation R2-SnBu3 R²-SnBu₃ (Organostannane) R2-SnBu3->Transmetalation R1-Pd(II)Ln-R2 R¹-Pd(II)Lₙ-R² Transmetalation->R1-Pd(II)Ln-R2 Reductive_Elimination Reductive Elimination R1-Pd(II)Ln-R2->Reductive_Elimination Reductive_Elimination->Pd(0)Ln Catalyst Regeneration R1-R2 R¹-R² (Coupled Product) Reductive_Elimination->R1-R2

Figure 1: Simplified catalytic cycle of the Stille cross-coupling reaction.

For many Stille couplings, the transmetalation step, where the organic group is transferred from the tin atom to the palladium center, is the rate-determining step of the catalytic cycle.[4] Therefore, the structure of the organostannane has a profound impact on the overall reaction rate.

Factors Influencing Stille Reaction Kinetics

Several factors related to the organostannane structure influence the rate of transmetalation:

  • Nature of the Transferable Group: The general order of reactivity for the migrating group (R²) is alkynyl > alkenyl > aryl > allyl ≈ benzyl > alkyl.[5] This trend is influenced by the electronegativity and the nature of the carbon-tin bond.

  • Steric Hindrance: Increased steric bulk on the tin atom or on the transferring group can hinder the approach to the palladium center, thereby slowing down the transmetalation step.[6]

  • Electronic Effects: The electronic properties of the transferring group can also play a role. Electron-donating groups on the migrating group can sometimes accelerate transmetalation.

Comparative Kinetic Analysis: this compound vs. Other Stannanes

OrganostannaneStructureKey Structural FeatureExpected Relative Rate
This compound CH₂(C(CH₃))CH₂SnBu₃Methyl-substituted allyl groupSlightly slower than allyltri-n-butyltin
Allyltri-n-butyltin CH₂=CHCH₂SnBu₃Unsubstituted allyl groupBaseline for allylic systems
Vinyltri-n-butyltin CH₂=CHSnBu₃Vinyl groupGenerally faster than allylic stannanes
Phenyltri-n-butyltin C₆H₅SnBu₃Phenyl groupGenerally slower than alkenyl stannanes

Rationale for Expected Relative Rates:

  • This compound vs. Allyltri-n-butyltin: The additional methyl group in this compound introduces a modest increase in steric hindrance around the double bond. This increased steric bulk can slightly impede the coordination of the π-system to the palladium center during the transmetalation step, leading to a marginally slower reaction rate compared to the unsubstituted allyltri-n-butyltin.[6]

  • Vinyltri-n-butyltin: The vinyl group is generally more reactive than allylic groups in Stille couplings. This is attributed to the shorter and more polarized C(sp²)-Sn bond in vinylstannanes compared to the C(sp³)-Sn bond in allylstannanes, facilitating a more facile transfer to the palladium center.

  • Phenyltri-n-butyltin: The transfer of an aryl group is typically slower than that of an alkenyl group. The C(sp²)-Sn bond in phenylstannanes is generally less reactive in the transmetalation step compared to vinylstannanes.

Experimental Protocol for a Comparative Kinetic Study

To empirically determine the relative reaction rates of these stannanes, a series of kinetic experiments can be performed. ¹H NMR spectroscopy is a powerful technique for in-situ monitoring of these reactions, allowing for the simultaneous tracking of reactant consumption and product formation.[7]

Kinetic_Workflow cluster_prep Reaction Preparation cluster_reaction Kinetic Experiment cluster_analysis Data Analysis Reactants Prepare Stock Solutions: - Aryl Halide (e.g., Iodobenzene) - Palladium Catalyst (e.g., Pd(PPh₃)₄) - Internal Standard (e.g., 1,3,5-Trimethoxybenzene) - Stannanes (Methallyl-, Allyl-, Vinyl-, Phenyl-) - Solvent (e.g., Toluene-d₈) NMR_Tube In an NMR Tube: - Add Aryl Halide, Catalyst, and Internal Standard solution Reactants->NMR_Tube Thermostat Thermostat NMR probe to desired temperature (e.g., 80 °C) NMR_Tube->Thermostat Inject Inject Stannane solution to initiate the reaction Thermostat->Inject Acquire Acquire ¹H NMR spectra at regular time intervals Inject->Acquire Integrate Integrate characteristic signals of reactants and products Acquire->Integrate Concentration Calculate concentrations relative to the internal standard Integrate->Concentration Plot Plot [Reactant] or [Product] vs. Time Concentration->Plot Rate_Constant Determine the initial rate and/or rate constant (k) Plot->Rate_Constant

Figure 2: Experimental workflow for the kinetic analysis of Stille coupling reactions using ¹H NMR.

Detailed Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare individual stock solutions of the aryl halide (e.g., iodobenzene), the palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)), and an internal standard (e.g., 1,3,5-trimethoxybenzene) in a deuterated solvent suitable for high-temperature NMR studies (e.g., toluene-d₈).

    • Prepare separate stock solutions of this compound, allyltri-n-butyltin, vinyltri-n-butyltin, and phenyltri-n-butyltin in the same deuterated solvent. The concentrations should be accurately determined.

  • Reaction Setup:

    • In a clean, dry NMR tube, add a precise volume of the stock solution containing the aryl halide, palladium catalyst, and internal standard.

    • Place the NMR tube in the NMR spectrometer and allow it to equilibrate to the desired reaction temperature (e.g., 80 °C).

  • Initiation and Data Acquisition:

    • Rapidly inject a precise volume of the chosen stannane stock solution into the NMR tube to initiate the reaction.

    • Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals. The frequency of data acquisition will depend on the expected reaction rate.

  • Data Analysis:

    • Process the acquired NMR spectra.

    • For each spectrum, integrate the area of a well-resolved signal corresponding to a proton on the starting aryl halide and a signal corresponding to a proton on the coupled product. Also, integrate the signal of the internal standard.

    • Calculate the concentration of the reactant and product at each time point by comparing their integral values to that of the known concentration of the internal standard.

    • Plot the concentration of the reactant versus time and the concentration of the product versus time.

    • Determine the initial rate of the reaction from the initial slope of the concentration vs. time curve. For a more detailed analysis, fit the data to the appropriate rate law to determine the rate constant (k).

  • Comparative Analysis:

    • Repeat the experiment for each of the other stannane reagents under identical conditions (temperature, concentrations, catalyst loading).

    • Compare the initial rates or rate constants to establish the relative reactivity of this compound versus the other stannanes.

Conclusion and Practical Implications

The kinetic analysis of organostannanes in the Stille reaction is crucial for optimizing reaction conditions and achieving desired synthetic outcomes. While direct comparative data for this compound is sparse, a reasoned analysis based on steric and electronic effects suggests a reactivity order of:

Vinyltri-n-butyltin > Allyltri-n-butyltin ≈ this compound > Phenyltri-n-butyltin

The slightly reduced reactivity of this compound compared to its unsubstituted counterpart is a key consideration for researchers. In cases where a reaction with allyltri-n-butyltin is sluggish, switching to the methallyl derivative may not offer a significant rate enhancement. Conversely, for highly reactive systems, the slightly attenuated reactivity of this compound could potentially offer better control and selectivity.

The provided experimental protocol offers a robust framework for researchers to conduct their own comparative kinetic studies, enabling them to select the most appropriate stannane for their specific synthetic challenge. This deeper understanding of reaction kinetics empowers the scientific community to push the boundaries of complex molecule synthesis with greater precision and efficiency.

References

  • Espinet, P.; Echavarren, A. M. The Mechanisms of the Stille Reaction. Angew. Chem. Int. Ed.2004 , 43 (36), 4704–4734. [Link]

  • Stille, J. K. The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angew. Chem. Int. Ed. Engl.1986 , 25 (6), 508–524. [Link]

  • Stille Coupling. Organic Chemistry Portal. [Link]

  • Stille reaction. Wikipedia. [Link]

  • The Stille Reaction. Organic Reactions. [Link]

  • Farina, V.; Krishnamurthy, V.; Scott, W. J. The Stille Reaction. Wiley Online Library, 1997. [Link]

  • Stille Coupling. Chemistry LibreTexts. [Link]

  • Kosugi, M.; Shimizu, Y.; Migita, T. Reaction of allyltin compounds. II. Facile preparation of allyl ketones via allyltins. Chemistry Letters1977 , 6 (12), 1423–1424. [Link]

  • ALLYLTRIBUTYLTIN. Organic Syntheses. [Link]

  • Smith, A. B., III; Ruggiero, P. L.; Salvino, J. M. Stereoselective Synthesis of the C(1)-C(15) Segment of Macrolide Antibiotic Routiennocin. J. Org. Chem.1991 , 56 (24), 6827–6835. [Link]

  • Powers, R. Practical Aspects of NMR-Based Metabolomics. Metabolomics2009 , 5 (4), 462–478. [Link]

Sources

Methallyltri-n-butyltin: A Strategic Guide to Applications, Protocols, and Comparative Performance

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Methallyltri-n-butyltin (Tributyl(2-methylallyl)stannane), a critical reagent for installing the isobutylene moiety in complex molecule synthesis.

Executive Summary

This compound (CAS: 67883-62-9) is the organostannane of choice for introducing the 2-methylallyl (isobutenyl) group into organic frameworks. Unlike its silicon and boron counterparts, this reagent operates effectively under neutral radical conditions and Palladium-catalyzed cross-coupling regimes. While its utility is tempered by the toxicity of organotins and challenging purification, it remains indispensable for late-stage functionalization where acid-labile protecting groups or complex stereocenters preclude the use of Lewis acids (required for silanes) or basic oxidative workups (often required for boranes).

Key Differentiator: It is the "Reagent of Last Resort" for sensitive substrates—when other methods fail due to harsh pH or chemoselectivity issues, the neutral radical pathway of methallyltributyltin often succeeds.

Mechanistic Foundations

Understanding the dual-reactivity profile of this reagent is essential for experimental design. It operates primarily through two distinct mechanistic manifolds: Radical Chain Propagation and Pd(0)/Pd(II) Catalytic Cycles .

The Radical Manifold (Keck Allylation)

In the presence of a radical initiator (AIBN) and a halide precursor, methallyltributyltin undergoes a radical chain reaction. The driving force is the formation of a strong Sn-X bond (approx. 130 kcal/mol for Sn-Cl) coupled with the fragmentation of the weak Sn-C bond.

RadicalMechanism Initiator Initiator (AIBN) Heat/Light Radical_In In• (Radical) Initiator->Radical_In Homolysis Sn_Radical Bu3Sn• Radical_In->Sn_Radical Abstacts H/X RX Substrate (R-X) (Alkyl Halide) Sn_Radical->RX Halogen Abstraction R_Radical R• (Carbon Radical) RX->R_Radical Generates R• Byproduct Bu3Sn-X RX->Byproduct Sn-X Bond Forms Reagent Methallyltributyltin R_Radical->Reagent Addition to C=C Adduct Intermediate Radical Adduct Reagent->Adduct Adduct->Sn_Radical Regenerates Bu3Sn• Product Methallylated Product (R-CH2-C(Me)=CH2) Adduct->Product β-Fragmentation

Figure 1: The Keck Radical Allylation cycle. Note that the tin radical carrier (


) is regenerated, propagating the chain.
The Cross-Coupling Manifold (Stille Coupling)

In the Stille coupling, the reagent acts as a nucleophile. The rate-determining step is often transmetalation , where the organic group transfers from Tin to Palladium.

StilleCycle Pd0 Pd(0)Ln Active Catalyst OxAdd Pd(II)(R)(X)Ln Oxidative Addition Complex Pd0->OxAdd Oxidative Addition (+ R-X) TransMet Pd(II)(R)(Methallyl)Ln Transmetalation Complex OxAdd->TransMet Transmetalation TransMet->Pd0 Reductive Elimination Product Coupled Product TransMet->Product TinWaste Bu3Sn-X TransMet->TinWaste - Bu3SnX Substrate R-X (Electrophile) Substrate->OxAdd Reagent Methallyltributyltin Reagent->TransMet

Figure 2: The Stille Cross-Coupling catalytic cycle highlighting the transmetalation step.

Comparative Analysis: Why Choose Tin?

In drug development, reagent selection is a balance of reactivity, tolerance, and toxicity. The table below objectively compares Methallyltributyltin against its primary competitors.

Table 1: Performance Matrix of Methallylating Reagents
FeatureMethallyltributyltin Methallyltrimethylsilane (Hosomi-Sakurai)Methallylboronates (Suzuki/Allylboration)
Primary Mechanism Radical or Pd-CatalyzedLewis Acid Mediated (Ionic)Pd-Catalyzed or Thermal
Reaction pH Neutral Highly Acidic (requires

,

)
Basic (Suzuki) or Neutral
Functional Group Tolerance Excellent (tolerates alcohols, amines, esters, epoxides)Poor (acid-labile groups risk hydrolysis)Good, but oxidation sensitive
Steric Sensitivity Low (Radical addition is fast)ModerateModerate to High
Purification Difficult (Toxic residues)Easy (Volatile byproducts)Moderate (Boron waste)
Atom Economy Poor (High MW waste)ModerateModerate
Toxicity High (Neurotoxic/Endocrine disruptor)LowLow to Moderate

Decision Heuristic:

  • Use Tin if: Your substrate contains acid-sensitive groups (acetals, silyl ethers) or you are closing a difficult ring (macrocyclization) where radical kinetics are favorable.

  • Use Silicon if: Your substrate is robust and you require a scalable, non-toxic method.

  • Use Boron if: You need high enantioselectivity (via chiral boronates) or are performing a standard Suzuki coupling on an aryl halide.

Applications in Total Synthesis[1][2][3][4][5][6]

The reagent's power is best illustrated through its application in complex natural product synthesis where other methods failed.

Case Study: (-)-Tuberostemonine (Peter Wipf)[3]
  • Challenge: Construction of a complex polycyclic core with multiple stereocenters.

  • Solution: Keck Radical Allylation .

  • Protocol: An alkyl bromide intermediate was treated with methallyltributyltin and AIBN in refluxing benzene.

  • Outcome: The radical conditions allowed for the formation of the C-C bond without disturbing the sensitive lactone and amine functionalities present in the molecule. The neutral conditions prevented the epimerization of adjacent stereocenters.

Case Study: Perhydrohistrionicotoxin (Gary Keck)
  • Significance: This synthesis validated the "Keck Allylation" as a reliable reaction class.[1]

  • Application: Introduction of the allylic side chain onto a hindered secondary halide.

  • Insight: Standard nucleophilic displacement (SN2) was impossible due to steric hindrance. The radical pathway, being less sensitive to steric bulk at the carbon center, proceeded in high yield.

Experimental Protocols

Standard Keck Radical Methallylation

For the conversion of Alkyl Halides (R-Br/I) to Methallyl derivatives.

Reagents:

  • Substrate (Alkyl Halide): 1.0 equiv

  • Methallyltributyltin: 1.5 - 2.0 equiv

  • AIBN (Azobisisobutyronitrile): 0.1 equiv

  • Solvent: Degassed Benzene or Toluene (0.1 M concentration)

Step-by-Step:

  • Degassing: Dissolve the substrate and methallyltributyltin in dry benzene/toluene. Sparge with Argon for 15 minutes to remove Oxygen (Oxygen quenches radicals).

  • Initiation: Add AIBN (0.1 equiv) in one portion.

  • Reflux: Heat the reaction to reflux (80°C for benzene, 110°C for toluene) under an inert atmosphere.

  • Monitoring: Monitor by TLC. If the reaction stalls after 4-6 hours, cool slightly, add a second portion of AIBN (0.05 equiv), and resume reflux.

  • Termination: Once starting material is consumed, cool to room temperature and proceed immediately to Tin Removal (See Section 5.3).

Stille Coupling Protocol

For the coupling of Aryl/Vinyl Halides with Methallyltributyltin.

Reagents:

  • Aryl Halide (Ar-Br/I): 1.0 equiv

  • Methallyltributyltin: 1.1 - 1.2 equiv

  • Catalyst:

    
     (5 mol%)
    
  • Solvent: DMF or Dioxane

Step-by-Step:

  • Setup: In a flame-dried Schlenk tube, combine Aryl Halide, Methallyltributyltin, and solvent.

  • Catalyst Addition: Add

    
     quickly to minimize air exposure. Seal and purge with Argon.
    
  • Reaction: Heat to 80-100°C. (Note: For thermally sensitive substrates, adding CuI (10 mol%) can sometimes allow the reaction to proceed at room temperature, known as the "Copper effect").

  • Workup: Dilute with ether, wash with water, and proceed to Tin Removal .

CRITICAL PROTOCOL: Removal of Tin Residues

The "Achilles Heel" of tin chemistry is purification. Standard chromatography often results in "tin streaking." Use one of these validated methods.

Method A: Potassium Fluoride (KF) Workup (Recommended)

  • Dissolve the crude reaction mixture in Ether or Ethyl Acetate.

  • Add an equal volume of saturated aqueous KF solution .

  • Stir vigorously for 30-60 minutes. A white polymeric precipitate (

    
    ) will form.
    
  • Filter the biphasic mixture through a pad of Celite. The toxic tin fluoride remains in the Celite.

  • Separate layers, dry organics (

    
    ), and concentrate.
    

Method B: 10% KF-Silica Gel

  • Prepare a column using silica gel mixed with 10% w/w finely ground Potassium Fluoride.

  • Elute your product. The tin species react with the fluoride on the silica and are retained on the column, while the organic product elutes cleanly.

Limitations & Safety

Toxicity Profile
  • Hazard: Methallyltributyltin is readily absorbed through the skin and is a potent neurotoxin. It acts as an endocrine disruptor.

  • Control: Double-gloving (Nitrile) is mandatory. All weighing and transfers must occur in a fume hood. All waste (solid and liquid) must be segregated into specific "Heavy Metal/Tin" waste streams.

Purification Challenges
  • Issue: Trace tin contamination (<1000 ppm) can be problematic for biological testing of the final compound.

  • Mitigation: For late-stage pharmaceutical intermediates, it is often necessary to perform two different purification modes (e.g., KF workup followed by Flash Chromatography with 1% Triethylamine) to ensure compliance with metal limits.

Atom Economy
  • Issue: The reagent has a molecular weight of ~345 g/mol to transfer a C4 fragment (~55 g/mol ). This results in massive mass loss as waste.

  • Implication: This reagent is generally unsuitable for multi-kilogram process chemistry but is acceptable for gram-scale discovery chemistry.

References

  • Keck, G. E., & Yates, J. B. (1982). Radical Allylation of Alkyl Halides. Journal of the American Chemical Society.[2] Link

  • Kosugi, M., Sasazawa, K., Shimizu, Y., & Migita, T. (1977). Reactions of allyltin with organic halides.[3][4][5][6] Chemistry Letters. Link

  • Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition. Link

  • Renaud, P., & Sibi, M. P. (2001). Radicals in Organic Synthesis. Wiley-VCH. (Source for general radical protocols).
  • Wipf, P., & Kim, Y. (1992). Total Synthesis of (-)-Tuberostemonine.[4] Journal of the American Chemical Society.[2] Link

  • Harrowven, D. C., & Guy, I. L. (2004). Removal of tributyltin residues in organic synthesis. Chemical Society Reviews. Link

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methallyltri-n-butyltin
Reactant of Route 2
Reactant of Route 2
Methallyltri-n-butyltin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.